In-Depth Technical Guide: Chemical Structure, Physical Properties, and Synthesis of 8-Nitro-4-phenylquinoline
Executive Summary As a Senior Application Scientist, I frequently evaluate heterocyclic scaffolds that serve as critical building blocks in both materials science and drug discovery. Among these, 8-nitro-4-phenylquinolin...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist, I frequently evaluate heterocyclic scaffolds that serve as critical building blocks in both materials science and drug discovery. Among these, 8-nitro-4-phenylquinoline (CAS: 25771-65-7) stands out due to its unique electronic and steric properties[1]. This whitepaper provides an authoritative, deep-dive analysis into its molecular architecture, physical properties, and a field-proven, self-validating protocol for its synthesis.
Structural Chemistry & Molecular Architecture
The quinoline core provides a rigid, planar aromatic system. However, the introduction of substituents at the 4- and 8-positions fundamentally alters its physicochemical behavior and reactivity profile.
Steric Effects (4-Phenyl Group): The phenyl ring at the C4 position cannot achieve complete coplanarity with the quinoline core due to severe steric clashes with the C5 proton. This forced dihedral twist disrupts extended conjugation but prevents intermolecular
π−π
stacking, which enhances solubility in organic solvents compared to planar analogs.
Electronic Effects (8-Nitro Group): The nitro group at the C8 position exerts powerful electron-withdrawing inductive (-I) and resonance (-M) effects[2]. This significantly reduces the electron density on the adjacent quinoline nitrogen, drastically lowering its basicity compared to unsubstituted quinoline. Furthermore, the 8-nitro group serves as a versatile synthetic handle, easily reducible to an 8-amino group for subsequent functionalization.
Table 1: Key Physicochemical Data
To facilitate rapid reference for assay development and analytical validation, the core quantitative data is summarized below:
Accurate characterization requires orthogonal analytical techniques to confirm both the mass and the specific regiochemistry of the substituents.
Mass Spectrometry (LC-MS): Electrospray ionization (ESI) readily yields the protonated molecular ion
[M+H]+
at m/z 251.08, with predicted collision cross-section (CCS) values confirming the molecular envelope[2].
NMR Spectroscopy: The
1H
NMR spectrum is characterized by the downfield shift of the C7 proton due to the deshielding cone of the adjacent nitro group, alongside the multiplet signatures of the twisted 4-phenyl ring.
Analytical workflow for the structural validation of 8-nitro-4-phenylquinoline.
To synthesize 8-nitro-4-phenylquinoline, the Suzuki-Miyaura cross-coupling of 4-chloro-8-nitroquinoline with phenylboronic acid is the most robust and scalable approach.
Causality in Experimental Design:
Catalyst Choice:Pd(PPh3)4
is selected because the electron-deficient 4-chloro-8-nitroquinoline undergoes oxidative addition relatively easily, but requires a strong electron-donating ligand system to stabilize the Pd(II) intermediate.
Solvent System (Dioxane/H₂O): A biphasic system is critical. Dioxane solubilizes the organic substrates, while water dissolves the inorganic base.
Base (
K2CO3
): The base is not merely an acid scavenger; it covalently coordinates with the phenylboronic acid to form a reactive boronate complex, which is the actual species that undergoes transmetalation with the Pd(II) center.
Step-by-Step Self-Validating Protocol:
Reagent Preparation: In a Schlenk flask, combine 4-chloro-8-nitroquinoline (1.0 eq), phenylboronic acid (1.2 eq), and
K2CO3
(2.5 eq).
Solvent Degassing (Critical Step): Add a 4:1 mixture of 1,4-Dioxane and H₂O. Degas via three freeze-pump-thaw cycles. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) black. Failure to degas will stall the reaction at the oxidative addition step.
Catalyst Addition: Add
Pd(PPh3)4
(0.05 eq) under a strict argon atmosphere.
Reflux & Monitoring: Heat the mixture to 90 °C for 12 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc). The complete disappearance of the lower-Rf 4-chloro-8-nitroquinoline spot confirms the successful completion of transmetalation and reductive elimination. If the starting material persists, catalyst deactivation has occurred.
Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous
Na2SO4
. Purify via flash column chromatography to yield the product. Recrystallize from ethanol to achieve the standard 126 °C melting point[4].
Derivatives of 8-nitroquinoline are pivotal in medicinal chemistry. The reduction of the 8-nitro group yields 8-aminoquinolines, which are foundational scaffolds for antimalarial drugs and novel zinc-binding inhibitors targeting New Delhi metallo-
β
-lactamase-1 (NDM-1) to resensitize multidrug-resistant bacteria to carbapenems[5]. The 4-phenyl substitution adds critical lipophilicity, which can be computationally tuned to optimize the drug's partition coefficient (LogP) and target binding affinity within hydrophobic pockets.
CAS Common Chemistry - "8-Nitro-4-phenylquinoline"
URL:[Link]
ACS Publications - "Kinetics, Thermodynamics, and Structural Effects of Quinoline-2-Carboxylates, Zinc-Binding Inhibitors of New Delhi Metallo-
β
-lactamase-1"
URL:[Link]
An In-depth Technical Guide to the Biological Mechanism of Action of 8-nitro-4-phenylquinoline
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The functionalization of this heterocyclic system offers a fertile ground for the discovery of novel compounds with diverse biological activities. This guide focuses on a specific derivative, 8-nitro-4-phenylquinoline, a molecule of significant interest in the context of oncology and antimicrobial research. While direct and exhaustive studies on this particular compound remain nascent, a comprehensive analysis of structurally related analogs, including 8-nitroquinolines and 4-phenylquinolines, allows for a robust, evidence-based elucidation of its probable mechanisms of action in biological systems. This document synthesizes current knowledge to provide a detailed technical overview of its anticipated molecular interactions, cellular effects, and the experimental methodologies required for their validation.
Introduction: The Therapeutic Potential of the Quinoline Scaffold
Quinoline and its derivatives have long been a cornerstone in the development of therapeutic agents, with applications ranging from antimalarial drugs to anticancer and antimicrobial compounds. The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of their pharmacological profiles. The introduction of a nitro group, particularly at the 8-position, is known to impart significant biological activity, often associated with the generation of reactive oxygen species and induction of cellular stress.[1][2] Concurrently, the presence of a phenyl group at the 4-position can enhance the molecule's interaction with biological targets and influence its pharmacokinetic properties.[3][4] This guide will dissect the likely convergent mechanisms of action of 8-nitro-4-phenylquinoline, drawing upon the established bioactivities of its constituent pharmacophores.
Postulated Anticancer Mechanisms of Action
The anticancer potential of 8-nitro-4-phenylquinoline is predicted to be multifactorial, targeting key cellular processes that are often dysregulated in cancer. The primary proposed mechanisms include the induction of programmed cell death (apoptosis), cell cycle arrest, and the generation of cytotoxic reactive oxygen species (ROS).
Induction of Apoptosis
A hallmark of many quinoline-based anticancer agents is their ability to trigger apoptosis. For 8-nitro-4-phenylquinoline, this is likely achieved through both intrinsic and extrinsic pathways.
Mitochondrial Pathway (Intrinsic): Structurally similar 8-nitroquinoline derivatives have been shown to induce apoptosis via mitochondrial dysfunction.[1] This is often characterized by the dissipation of the mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This, in turn, activates a caspase cascade, leading to the execution of apoptosis. The generation of ROS, a common feature of nitroaromatic compounds, can be a primary trigger for mitochondrial-mediated apoptosis.[4]
Caspase-Dependent Apoptosis: The apoptotic cascade is a series of proteolytic events mediated by caspases. Several 4-substituted quinoline derivatives have been demonstrated to induce caspase-dependent apoptosis.[4] It is highly probable that 8-nitro-4-phenylquinoline treatment would lead to the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), culminating in the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.
Figure 1: Proposed Intrinsic Apoptotic Pathway.
Cell Cycle Arrest
Interference with the cell cycle is another critical mechanism by which anticancer agents exert their effects. Derivatives of 8-nitroquinoline have been shown to induce cell cycle arrest at the G1/S and G2/M phases.[1]
G2/M Phase Arrest: Some 4-phenyl-2-quinolone derivatives have demonstrated the ability to act as antimitotic agents by inhibiting tubulin polymerization.[3] This disruption of microtubule dynamics prevents the formation of the mitotic spindle, leading to an arrest in the G2/M phase of the cell cycle and subsequent apoptosis. While 8-nitro-4-phenylquinoline is not a 2-quinolone, the potential for interaction with tubulin should not be disregarded and warrants investigation.
G1/S Phase Arrest: The transition from the G1 to the S phase is a critical checkpoint in cell cycle progression. Inhibition of key regulatory proteins, such as cyclin-dependent kinases (CDKs), can lead to G1/S arrest. The precise molecular targets of 8-nitro-4-phenylquinoline in this context require further elucidation, but it is a plausible mechanism of action.
Figure 2: Potential Cell Cycle Arrest Points.
Generation of Reactive Oxygen Species (ROS)
Nitroaromatic compounds are well-known for their ability to undergo metabolic reduction, leading to the formation of nitro radical anions and subsequently superoxide radicals and other reactive oxygen species.[2][5] The resulting oxidative stress can damage cellular macromolecules, including DNA, lipids, and proteins, ultimately leading to cell death. The 8-nitro moiety in 8-nitro-4-phenylquinoline is a prime candidate for inducing ROS-mediated cytotoxicity.
Potential Inhibition of Signaling Pathways
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[6][7] While direct evidence for 8-nitro-4-phenylquinoline is lacking, a structurally related compound, 8-(morpholin-4-yl)-5-nitroquinoline, has been proposed to inhibit this pathway.[8] It is plausible that 8-nitro-4-phenylquinoline could also exert its anticancer effects by modulating this or other critical signaling pathways.
Experimental Protocols for Mechanistic Validation
To validate the proposed mechanisms of action of 8-nitro-4-phenylquinoline, a series of well-established in vitro assays are essential. The following protocols provide a framework for these investigations.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.[9]
Protocol:
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Treat the cells with serial dilutions of 8-nitro-4-phenylquinoline (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Protocol:
Cell Treatment: Treat cells with 8-nitro-4-phenylquinoline at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
Cell Harvesting: Harvest the cells and wash with cold PBS.
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
Incubation: Incubate in the dark for 15 minutes at room temperature.
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle.[8]
Protocol:
Cell Treatment: Treat cells with 8-nitro-4-phenylquinoline at its IC50 concentration for a specified time (e.g., 24 hours).
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
Incubation: Incubate for 30 minutes at 37°C in the dark.
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Measurement of Intracellular ROS
The generation of ROS can be detected using fluorescent probes.
Protocol:
Cell Treatment: Treat cells with 8-nitro-4-phenylquinoline for a short duration (e.g., 1-4 hours).
Probe Loading: Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.
Thermodynamic Stability and Physicochemical Profiling of 8-Nitro-4-phenylquinoline
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Guide Executive Summary In the landscape of advanced organic synthesis and drug d...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Document Type: Technical Whitepaper & Mechanistic Guide
Executive Summary
In the landscape of advanced organic synthesis and drug development, 8-nitro-4-phenylquinoline (CAS: 25771-65-7) serves as a highly stable, critical intermediate. Its robust thermodynamic profile and functionalizable core make it an essential precursor for synthesizing complex chemical biology tools, including Ruthenium(II) charge-transfer complexes for Fluorescence Resonance Energy Transfer (FRET) systems[1] and zinc-binding inhibitors targeting New Delhi Metallo-β-lactamase-1 (NDM-1)[2]. This whitepaper deconstructs the thermodynamic stability, structural causality, and field-proven synthetic protocols associated with this molecule.
The physicochemical behavior of 8-nitro-4-phenylquinoline is dictated by the interplay between its rigid aromatic core and its functional substituents. The data below summarizes the macroscopic properties that arise from its microscopic molecular architecture.
The 4-phenyl group extends conjugation; the 8-nitro group acts as a strong electron-withdrawing group (-I, -M), polarizing the molecule.
Thermodynamic Stability & Kinetic Profile
The thermodynamic stability of 8-nitro-4-phenylquinoline is fundamentally rooted in its extended conjugated system.
Crystal Lattice Thermodynamics (Melting Point Causality): The melting point of 126 °C[4] is a macroscopic manifestation of the molecule's thermodynamic ground state in the solid phase. The planar quinoline-phenyl system allows for highly efficient intermolecular π-π stacking. Simultaneously, the highly polar 8-nitro group facilitates strong dipole-dipole interactions. The enthalpy of fusion (
ΔHfus
) required to disrupt this lattice is significant, preventing premature thermal degradation during high-temperature downstream reactions.
Electronic Effects: The 8-nitro group exerts a strong electron-withdrawing effect on the quinoline core. By pulling electron density away from the adjacent quinoline nitrogen, it reduces the molecule's basicity but drastically increases its oxidative stability. This makes the compound kinetically inert to mild oxidants, allowing it to survive harsh catalytic environments[2].
The following workflow illustrates the thermodynamic progression from raw precursors to the stable 8-nitro-4-phenylquinoline core, and its subsequent activation for drug discovery applications.
Synthesis and functionalization workflow of 8-nitro-4-phenylquinoline.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.
Protocol A: Modified Cyclization Synthesis of 8-Nitro-4-phenylquinoline
This protocol leverages a modified Doebner-Miller/Skraup reaction to construct the quinoline core[1][5].
Step 1: Precursor Suspension. Suspend 5 g (36 mmol) of 2-nitroaniline and 10 g (43 mmol) of Arsenic Pentoxide (
As2O5
) hydrate in a reaction vessel[1].
Causality:
As2O5
is selected over harsher traditional oxidants because it provides a controlled oxidation rate. This drives the aromatization of the newly formed quinoline ring without cleaving or degrading the sensitive nitro group.
Step 2: Acid Catalysis. Add 85% Phosphoric Acid (
H3PO4
) to the suspension[1].
Causality:
H3PO4
provides the necessary protons for the cyclization of the intermediate anil. Unlike concentrated sulfuric acid, it prevents severe exothermic charring, thereby improving the thermodynamic yield.
Step 3: Condensation. Introduce the
α,β
-unsaturated carbonyl (e.g., phenyl propenyl ketone) dropwise under continuous stirring[5].
Causality: The ketone undergoes a Michael addition with the amine, followed by electrophilic aromatic substitution to close the ring.
Step 4: Thermal Activation & Isolation. Heat the mixture to reflux to overcome the thermodynamic barrier of dehydration. Following the reaction, neutralize the mixture, extract the organic layer, and crystallize the crude product using ethanol[4].
Step 5: Self-Validation (Melting Point). Assess the melting point of the crystallized product.
Causality: Ethanol selectively dissolves impurities while allowing the highly crystalline product to precipitate. A sharp melting point at exactly 126 °C [4] self-validates the protocol, confirming the absence of unreacted 2-nitroaniline (which melts at 71 °C).
Protocol B: Thermodynamic Stability Assessment via DSC
To verify the compound's suitability for high-temperature downstream applications (such as catalytic hydrogenation to 8-aminoquinolines[2]), its thermal limits must be quantified.
Step 1: Load 2–5 mg of the synthesized 8-nitro-4-phenylquinoline into an aluminum Differential Scanning Calorimetry (DSC) crucible.
Step 2: Apply a thermal ramp from 25 °C to 200 °C at a rate of 10 °C/min under a strictly inert nitrogen atmosphere.
Step 3: Analyze the thermogram.
Causality: You must observe a sharp, singular endothermic peak peaking at 126 °C[4]. The integral of this peak provides the enthalpy of fusion (
ΔHfus
). The absence of exothermic peaks immediately following the melt confirms that the molecule does not undergo rapid thermal decomposition upon phase transition, validating its thermodynamic stability for further synthetic steps.
Applications in Advanced Therapeutics & Diagnostics
The thermodynamic stability of 8-nitro-4-phenylquinoline makes it a premier scaffold for two major fields:
Antimicrobial Resistance (AMR): Upon reduction of the nitro group, the resulting 8-amino-4-phenylquinoline is used to synthesize quinoline-2-carboxylates. These act as potent zinc-binding inhibitors of New Delhi Metallo-β-lactamase-1 (NDM-1), effectively re-sensitizing multidrug-resistant bacteria to carbapenem antibiotics[2].
Chemical Biology (FRET): The chemical inertness of the quinoline core allows it to be integrated into Ruthenium(II) charge-transfer complexes. These complexes exhibit long-lived excited states and are utilized in highly sensitive Fluorescence Resonance Energy Transfer (FRET) assays for synthetic DNA analysis[1].
References
CAS Common Chemistry. "8-Nitro-4-phenylquinoline". American Chemical Society. URL:[Link]
FreiDok plus (University of Freiburg). "Application of a new Fluorescence Resonance Energy Transfer (FRET) system in synthetic DNA". URL: [Link]
ACS Publications. "Kinetics, Thermodynamics, and Structural Effects of Quinoline-2-Carboxylates, Zinc-Binding Inhibitors of New Delhi Metallo-β-lactamase-1". URL: [Link]
Introduction: The Quinoline Scaffold and the Influence of the Nitro Substituent
An In-Depth Technical Guide Topic: The Profound Electron-Withdrawing Effects of the Nitro Group in 4-Phenylquinolines: A Guide for Researchers and Drug Development Professionals The quinoline ring system, a fusion of a b...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide
Topic: The Profound Electron-Withdrawing Effects of the Nitro Group in 4-Phenylquinolines: A Guide for Researchers and Drug Development Professionals
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a "privileged scaffold" in medicinal chemistry. Its derivatives are integral to a vast array of pharmacologically active compounds, demonstrating antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[1] The 4-phenylquinoline subset, in particular, offers a three-dimensional architecture that is frequently explored for its potential to interact with diverse biological targets. The true power in harnessing this scaffold for drug development lies in its functionalization, and few substituents exert as profound an influence as the nitro (-NO₂) group.
The nitro group is one of the most potent electron-withdrawing groups (EWGs) in organic chemistry.[2][3] Its power stems from a combination of two distinct electronic mechanisms: a negative inductive effect (-I) and a negative mesomeric (or resonance) effect (-M).
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the attached aromatic ring through the sigma (σ) bond framework. This effect deactivates the entire ring system.
Mesomeric Effect (-M): The nitro group can participate in resonance, delocalizing electron density from the pi (π) system of the aromatic ring onto its own oxygen atoms. This effect is most pronounced at the ortho and para positions relative to the nitro group's point of attachment.
This guide provides a comprehensive analysis of how these powerful electron-withdrawing effects dictate the synthesis, physicochemical properties, spectroscopic signatures, and chemical reactivity of nitro-substituted 4-phenylquinolines, offering critical insights for their application in modern drug discovery.
Synthesis and Functionalization Strategies
The construction of a nitro-substituted 4-phenylquinoline can be approached in two primary ways: by building the quinoline core using a pre-nitrated precursor or by direct nitration of a pre-formed 4-phenylquinoline scaffold. The choice of strategy is often dictated by the desired substitution pattern and the stability of the starting materials.
Synthetic Pathways
Common synthetic methodologies for the quinoline core, such as the Doebner, Friedländer, or Pfitzinger reactions, are readily adaptable for nitro-containing analogues.[4][5] A prevalent and effective strategy involves the Doebner reaction, which condenses an aniline, an aldehyde, and pyruvic acid.[5] By using a nitro-substituted aniline or benzaldehyde, the nitro group can be strategically incorporated from the outset.
Alternatively, direct nitration of the 4-phenylquinoline ring system can be achieved, typically using a mixture of nitric acid and sulfuric acid.[6] However, this approach can sometimes lead to mixtures of isomers and requires careful control of reaction conditions due to the deactivated nature of the ring.
The workflow below illustrates a common synthetic approach starting from nitrated precursors.
Caption: General synthetic workflow for 4-phenylquinolines.
Experimental Protocol: Doebner Synthesis of 2-(2-nitrophenyl)-quinoline-4-carboxylic acid
This protocol is adapted from established literature procedures for synthesizing nitro-substituted quinoline carboxylic acids.[5] The causality for using acetic acid as both a catalyst and solvent is that it provides the necessary acidic environment to facilitate the condensation reactions while also being an effective solvent for the reactants, often leading to cleaner reactions and simpler workups compared to stronger mineral acids.
Materials:
Aniline
2-Nitrobenzaldehyde
Pyruvic acid
Glacial acetic acid
Ethanol
Procedure:
In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq), 2-nitrobenzaldehyde (1.0 eq), and pyruvic acid (1.1 eq).
Add an excess of glacial acetic acid to serve as the solvent and catalyst.
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Upon completion, allow the mixture to cool to room temperature. A precipitate will typically form.
Pour the reaction mixture into a beaker of ice water with stirring to precipitate the product fully.
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.
Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the purified 2-(2-nitrophenyl)-quinoline-4-carboxylic acid.[5]
Quantifying the Electronic Impact
The electron-withdrawing nature of the nitro group profoundly alters the electron density distribution across the 4-phenylquinoline scaffold, which can be both visualized through resonance and quantified using physical organic chemistry principles.
Resonance and Electron Density
The -M effect of the nitro group is best illustrated by drawing resonance structures that show delocalization of electron density from the ring onto the nitro group's oxygen atoms. This creates a significant partial positive charge (δ+) on the ring carbons, particularly those ortho and para to the nitro group, making the ring highly electron-deficient.[7]
Caption: Resonance delocalization in a nitroquinoline.
Impact on Basicity (pKa)
The basicity of a quinoline is determined by the availability of the lone pair of electrons on the ring nitrogen for protonation. By withdrawing electron density from the entire heterocyclic system, the nitro group significantly reduces the availability of this lone pair, thereby decreasing the basicity of the molecule.[8] This effect is quantifiable as a decrease in the pKa value of the conjugate acid (the protonated quinoline).
Studies correlating the pKa of substituted quinolines with the electronic properties of the substituent demonstrate this trend clearly. The nitro group consistently imparts the lowest pKa values among common substituents, indicating a dramatic reduction in basicity.[8][9]
Table 1: Effect of C7-substituent on the basicity (pKa) of a 4-aminoquinoline series. The data clearly show the powerful base-weakening effect of the nitro group.[8]
Hammett Substituent Constants
The Hammett equation (log(K/K₀) = σρ) provides a quantitative measure of a substituent's electronic influence on reaction rates and equilibria.[10] The substituent constant, σ, is a measure of the electronic effect of the substituent itself. The nitro group possesses large, positive σ values for both the meta and para positions, confirming its strong electron-withdrawing nature through both inductive and resonance effects.[10]
Substituent
σ_meta (σ_m)
σ_para (σ_p)
-OCH₃
0.12
-0.27
-Cl
0.37
0.23
-CN
0.61
0.70
-NO₂
0.71
0.78
Table 2: Hammett constants for common substituents. The large positive values for the nitro group highlight its superior electron-withdrawing capability. Data sourced from compilations of Hammett constants.
Spectroscopic Signatures of Electron Withdrawal
The altered electronic landscape of a nitro-4-phenylquinoline is directly observable through standard spectroscopic techniques. Understanding these signatures is critical for structural confirmation and characterization.
Spectroscopic Analysis Workflow
A systematic approach is essential for the unambiguous characterization of these molecules.
Caption: Workflow for spectroscopic characterization.
Expected Spectroscopic Data
The following table summarizes the expected spectroscopic data for a representative nitro-4-phenylquinoline, based on established principles and data from analogous compounds.[11]
Technique
Feature
Expected Observation & Rationale
FT-IR
N-O vibrations
Two strong bands: ~1550-1500 cm⁻¹ (asymmetric stretch) and ~1350-1300 cm⁻¹ (symmetric stretch). These are characteristic and confirm the presence of the nitro group.
UV-Vis
π → π* transitions
Bathochromic (red) shift of the maximum absorbance (λ_max) compared to the unsubstituted parent compound. The nitro group extends the conjugated π-system, lowering the energy gap for electronic transitions.
¹H NMR
Aromatic Protons
Significant downfield shifts (deshielding) for protons on both the quinoline and phenyl rings, especially those ortho and para to the nitro group. The electron withdrawal reduces the electron density around these nuclei.
¹³C NMR
Aromatic Carbons
Downfield shifts for ring carbons, with the carbon directly attached to the nitro group showing a very large downfield shift.
Mass Spec
Molecular Ion
A prominent molecular ion peak ([M]⁺) corresponding to the calculated molecular weight. Characteristic fragmentation patterns often include the loss of NO₂ (46 Da) and NO (30 Da).
Table 3: Predicted spectroscopic data for a nitro-4-phenylquinoline.[11]
Implications for Reactivity and Drug Design
The electron-deficient nature of the nitro-4-phenylquinoline scaffold is not merely a physical curiosity; it is a critical determinant of its chemical reactivity and its potential as a therapeutic agent.
Enhanced Reactivity Towards Nucleophiles
One of the most significant consequences of the nitro group's presence is the activation of the aromatic ring towards Nucleophilic Aromatic Substitution (S_NAr) .[6][7] The strong electron withdrawal stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the attack of a nucleophile, dramatically lowering the activation energy for the reaction.[12] This allows for the displacement of leaving groups (like halogens) or even hydrogen atoms (ortho or para to the nitro group) by a wide range of nucleophiles (amines, alkoxides, thiols), providing a powerful tool for late-stage functionalization.[6][13]
A Versatile Synthetic Handle
Beyond activating the ring, the nitro group itself is a "synthetic chameleon".[7] It is readily reduced under various conditions (e.g., Pd/C and H₂, SnCl₂, Na₂S₂O₄) to an amino (-NH₂) group.[2][5] This transformation is a cornerstone of medicinal chemistry, converting a strongly deactivating group into a versatile activating group that can be further derivatized through amidation, acylation, diazotization, and other reactions to build molecular complexity and explore structure-activity relationships (SAR).[14][15]
Considerations in Drug Development
Modulation of Physicochemical Properties: The nitro group increases the acidity (or decreases the basicity) and can significantly impact the lipophilicity and metabolic stability of a drug candidate. These parameters are crucial for optimizing the ADME (Absorption, Distribution, Metabolism, Excretion) profile of a molecule.
Target Interactions: The electron-deficient π-system of a nitro-4-phenylquinoline can engage in favorable π-stacking interactions with electron-rich aromatic residues (e.g., tryptophan, tyrosine) in a protein's active site. The oxygen atoms can also act as hydrogen bond acceptors.
Potential for Bioactivation: A significant concern in drug design is the potential for in vivo reduction of the nitro group to form nitroso and hydroxylamine intermediates, which can be toxic or mutagenic. This potential liability must be carefully assessed during preclinical development. Several approved drugs contain nitroaromatic groups, indicating this is a manageable risk, but it necessitates thorough toxicological profiling.
Therapeutic Applications: The unique electronic properties imparted by the nitro group have been leveraged in the design of numerous bioactive agents. Nitro-substituted quinazolines (a related scaffold) have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) for anticancer applications.[16][17]
Conclusion
The nitro group is a small but exceptionally powerful functional group that fundamentally transforms the chemical and physical nature of the 4-phenylquinoline scaffold. Its potent and predictable electron-withdrawing effects, operating through both induction and resonance, decrease the basicity of the quinoline nitrogen, activate the ring for nucleophilic substitution, and create distinct spectroscopic signatures. For researchers and drug development professionals, a thorough understanding of these effects is paramount. It allows for the rational design of synthetic routes, the interpretation of analytical data, and the strategic modulation of molecular properties to optimize interactions with biological targets, ultimately paving the way for the discovery of novel and effective therapeutic agents.
References
Urbański, T. The nitro and nitroso groups. Tetrahedron, 6(1-2), 1-18.
Desos, P., et al. (2005). Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. Molecules, 10(1), 127-135. [Link]
Poon, K. W. C., & Wu, J. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 25(3), 673. [Link]
Katiyar, J. C., et al. (2001). Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. Journal of Medicinal Chemistry, 44(8), 1242-1248. [Link]
Wang, Y., et al. (2015). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 20(9), 15957-15971. [Link]
Puttaraju, M., et al. (2015). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica, 7(1), 127-132. [Link]
Ley, S. V., et al. (2018). Enantioselective Flow Synthesis of a Tetrahydroquinoline SERM Enabled by Immobilized Chiral Phosphoric Acid Catalysis and Diboronic Acid Mediated Selective Nitro Reduction. Angewandte Chemie International Edition, 57(40), 13249-13253. [Link]
Farag, A. B., et al. (2022). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 14(17), 1279-1297. [Link]
Crespo-Hernández, C. E., et al. (2019). Transient absorption spectroscopic studies on 4-nitroquinoline N-oxide: From femtoseconds to microseconds timescale. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 216, 265-272. [Link]
Wu, J. (2019). A Walk through Recent Nitro Chemistry Advances. Molecules, 24(21), 3939. [Link]
Al-Suhaimi, K. S., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Scientia Pharmaceutica, 91(1), 18. [Link]
Pearson+. (n.d.). Though the nitro group is electron-withdrawing by resonance, when... | Study Prep. [Link]
Pines, D., et al. (2016). Photobasicity in Quinolines: Origin and Tunability via the Substituents’ Hammett Parameters. The Journal of Physical Chemistry Letters, 7(11), 2059-2063. [Link]
Al-Ostoot, F. H., et al. (2023). Quinoline and its derivatives: A review on their recent applications in medicinal chemistry. Results in Chemistry, 5, 100827. [Link]
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. [Link]
Mąkosza, M., et al. (2020). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules, 25(17), 3935. [Link]
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Sano, T., & Toda, J. (2010). Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. Molecules, 15(8), 5173-5193. [Link]
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Spectroscopic Characterization of 8-Nitro-4-Phenylquinoline: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary: This guide provides a comprehensive technical overview of the spectroscopic methods used to characterize the...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: This guide provides a comprehensive technical overview of the spectroscopic methods used to characterize the molecular structure of 8-nitro-4-phenylquinoline. As a member of the quinoline family, this compound is of significant interest to the drug development sector due to the broad biological activities associated with its structural class.[1][2] This document, intended for researchers and application scientists, details the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for structural elucidation. We offer field-proven insights into experimental design, detailed protocols for data acquisition, and a logical framework for data interpretation. By integrating data from these orthogonal techniques, this guide establishes a self-validating system for confirming the identity and purity of 8-nitro-4-phenylquinoline.
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1] The functionalization of the quinoline core, such as the introduction of a nitro group and a phenyl substituent in 8-nitro-4-phenylquinoline, can significantly modulate its physicochemical properties and biological efficacy.[3]
Accurate and unambiguous structural characterization is the bedrock upon which all subsequent drug development activities are built. It ensures the integrity of structure-activity relationship (SAR) studies, informs metabolic profiling, and is a non-negotiable requirement for regulatory submission. This guide provides the essential spectroscopic framework for achieving this foundational goal.
Molecular Structure and Physicochemical Properties
8-nitro-4-phenylquinoline (C₁₅H₁₀N₂O₂) is a heterocyclic aromatic compound featuring a quinoline core substituted with a phenyl group at the C4 position and a nitro group at the C8 position. The presence of the electron-withdrawing nitro group and the aromatic phenyl ring dictates the electronic environment and, consequently, the spectroscopic behavior of the molecule.
Caption: Molecular structure of 8-nitro-4-phenylquinoline.
Table 1: Physicochemical Properties of 8-Nitro-4-Phenylquinoline
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. ¹H and ¹³C NMR experiments provide detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms.
Rationale and Experimental Design
The choice of experiment is dictated by the need to unambiguously assign every proton and carbon in the molecule. A standard characterization suite includes ¹H NMR, ¹³C NMR, and often 2D correlation experiments like COSY and HSQC for complex structures.
Choice of Solvent: Deuterated chloroform (CDCl₃) is a common initial choice for its ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak.[5] Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative for less soluble compounds.
Internal Standard: Tetramethylsilane (TMS) is universally used as an internal standard for both ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[6]
Field Strength: A higher field strength spectrometer (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion, which is crucial for resolving the complex multiplets expected in the aromatic region of the spectrum.[7]
Protocol for ¹H and ¹³C NMR Acquisition
Sample Preparation: Weigh approximately 5-10 mg of solid 8-nitro-4-phenylquinoline. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) containing 0.03% (v/v) TMS in a clean, dry 5 mm NMR tube.[5]
Instrument Setup: Insert the sample into the NMR spectrometer. Allow the sample to equilibrate to the probe temperature.
¹H NMR Acquisition:
Set the spectral width to cover the expected range (e.g., -1 to 12 ppm).
Use a standard 30° or 45° pulse angle.
Set the number of scans (e.g., 16 or 32) and a relaxation delay of 1-2 seconds.
Acquire the Free Induction Decay (FID).
¹³C NMR Acquisition:
Set the appropriate spectral width (e.g., 0 to 200 ppm).[5]
Use a proton-decoupled pulse sequence to simplify the spectrum, yielding single lines for each unique carbon.
Set a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.
Data Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired FIDs to obtain the final spectra.
¹H NMR Spectral Data and Interpretation
While experimentally determined spectra for 8-nitro-4-phenylquinoline are not widely published, the expected chemical shifts can be predicted based on established principles and data from analogous compounds like (E)-8-nitro-2-styrylquinoline.[6][8] The spectrum should contain signals corresponding to 10 distinct protons.
Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~ 8.9 - 9.1
d
1H
H-2
Perched ortho to the quinoline nitrogen, highly deshielded.
~ 8.2 - 8.4
dd
1H
H-7
Ortho to the electron-withdrawing nitro group, strong deshielding.
~ 8.0 - 8.2
d
1H
H-5
Deshielded due to proximity to the fused ring system.
~ 7.8 - 8.0
t
1H
H-6
Coupled to H-5 and H-7.
~ 7.6 - 7.8
m
3H
Phenyl (H-2', H-6', H-4')
Protons on the attached phenyl ring.
~ 7.4 - 7.6
m
3H
H-3, Phenyl (H-3', H-5')
Remaining quinoline and phenyl protons.
¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum is expected to show 15 distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by hybridization and the electronic effects of the substituents.[9]
Table 3: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Assignment
Rationale
~ 160 - 150
C-2, C-8a
Carbons adjacent to the quinoline nitrogen are deshielded.
~ 148 - 145
C-8, C-4
Carbons directly attached to the nitro and phenyl groups.
~ 140 - 120
Aromatic C, CH
Remaining 11 carbons of the quinoline and phenyl rings.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and elemental composition of the analyte.
Rationale and Experimental Design
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula of a newly synthesized compound. Electrospray ionization (ESI) is a soft ionization technique suitable for polar, non-volatile compounds and is commonly used in drug discovery workflows.[3]
Protocol for High-Resolution Mass Spectrometry (HRMS-ESI)
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
MS Acquisition:
Acquire data in positive ion mode to observe protonated species like [M+H]⁺ and other adducts.
Set the mass range to scan over the expected m/z values (e.g., 100-500 m/z).
Utilize a high resolving power (e.g., >60,000) to enable accurate mass measurement.[10]
Data Analysis: Determine the accurate mass of the molecular ion peak and use software to calculate the elemental composition. Compare the measured mass with the theoretical mass.
Mass Spectrometry Data and Interpretation
The primary goal is to identify the molecular ion and confirm that its measured mass is within a narrow tolerance (typically < 5 ppm) of the calculated theoretical mass.
FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[3]
Rationale and Experimental Design
The key objective is to identify characteristic absorption bands corresponding to the nitro group (N-O stretches), aromatic rings (C=C and C-H stretches), and other structural features. This technique is particularly effective for confirming the presence of the nitro functionality.
Protocol for FT-IR Analysis
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the dried sample with spectroscopic grade KBr and pressing it into a thin, transparent disk.[3]
Background Scan: Record a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.
Sample Scan: Place the KBr pellet in the sample holder and record the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.[3]
Data Analysis: Identify and assign the major absorption bands to their corresponding functional groups.
IR Spectral Data and Interpretation
The IR spectrum serves as a molecular fingerprint, with key absorbances confirming the major structural components.
Table 5: Characteristic IR Absorption Frequencies
Wavenumber (cm⁻¹)
Vibration
Functional Group
3100 - 3000
C-H Stretch
Aromatic
1600 - 1450
C=C Stretch
Aromatic Ring
1550 - 1500
N-O Asymmetric Stretch
Nitro (NO₂)
1350 - 1300
N-O Symmetric Stretch
Nitro (NO₂)
900 - 675
C-H Out-of-Plane Bend
Aromatic
Reference values adapted from standard IR correlation tables.[11]
Integrated Spectroscopic Analysis Workflow
No single technique provides a complete structural picture. The true power of spectroscopic characterization lies in the integration of orthogonal data sets. The workflow below illustrates a logical progression for achieving unambiguous structural confirmation.
Caption: A logical workflow for integrated spectroscopic analysis.
Conclusion
The structural characterization of 8-nitro-4-phenylquinoline is reliably achieved through a synergistic application of NMR, MS, and IR spectroscopy. HRMS confirms the elemental composition of C₁₅H₁₀N₂O₂. FT-IR validates the presence of critical nitro and aromatic functional groups. Finally, ¹H and ¹³C NMR spectroscopy provides the definitive map of the carbon-hydrogen skeleton, allowing for the complete and unambiguous assignment of the molecular structure. This integrated, multi-technique approach provides the rigorous, self-validating data package required for advancing novel quinoline derivatives in a research and drug development pipeline.
References
Supplementary Information - The Royal Society of Chemistry. (n.d.).
BenchChem. (2025). Application Notes: 1H and 13C NMR Data for 8-(Morpholin-4-yl)-5-nitroquinoline.
The Royal Society of Chemistry. (n.d.). Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes.
The Royal Society of Chemistry. (2014). Characterization Data of Products.
ResearchGate. (n.d.). 8-Nitroquinoline. Retrieved from [Link]
BenchChem. (2025). Application Notes and Protocols: Spectroscopic Analysis of 8-(Morpholin-4-yl)-5-nitroquinoline.
PubChem. (n.d.). 8-Nitroquinoline. Retrieved from [Link]
Unknown. (n.d.). 13C-NMR.
TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
PMC. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
MDPI. (2025). Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol. Retrieved from [Link]
Thermo Fisher Scientific. (2012). Maximizing Spectrum Identification Rate in Shotgun Proteomics on the Q Exactive Mass Spectrometer.
Unknown. (n.d.). Table of Characteristic IR Absorptions.
Frontiers. (2024). Development of a top-down MS assay for specific identification of human periostin isoforms. Retrieved from [Link]
An In-depth Technical Guide to the Molecular Weight and Elemental Analysis of 8-nitro-4-phenylquinoline
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 8-nitro-4-phenylquinoline in Modern Research The quinoline scaffold is a cornerstone in medicinal chemistry, forming the s...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 8-nitro-4-phenylquinoline in Modern Research
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Within this important class of heterocyclic compounds, 8-nitro-4-phenylquinoline stands out as a molecule of significant interest. The introduction of a nitro group and a phenyl substituent onto the quinoline core dramatically influences its electronic properties and, consequently, its potential biological interactions.
For researchers in drug discovery and development, the precise characterization of such molecules is of paramount importance. An unambiguous determination of the molecular weight and elemental composition of 8-nitro-4-phenylquinoline serves as the foundation for all subsequent studies, from confirming its identity and purity to understanding its metabolic fate. This guide provides a comprehensive overview of both the theoretical and experimental approaches to determining these fundamental chemical properties.
Theoretical Molecular Weight and Elemental Composition
The first step in the characterization of a compound is the calculation of its theoretical molecular weight and elemental composition based on its molecular formula.
Molecular Formula: C₁₅H₁₀N₂O₂
This formula indicates that each molecule of 8-nitro-4-phenylquinoline is composed of 15 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.
Molecular Structure:
Caption: Molecular structure of 8-nitro-4-phenylquinoline.
Based on the atomic weights of the constituent elements (C: 12.011 u, H: 1.008 u, N: 14.007 u, O: 15.999 u), the molecular weight and elemental analysis can be calculated as follows:
Element
Symbol
Atomic Weight (u)
Number of Atoms
Total Mass (u)
Percentage (%)
Carbon
C
12.011
15
180.165
71.99
Hydrogen
H
1.008
10
10.080
4.03
Nitrogen
N
14.007
2
28.014
11.20
Oxygen
O
15.999
2
31.998
12.79
Total
250.257
100.00
Table 1: Theoretical Molecular Weight and Elemental Analysis of 8-nitro-4-phenylquinoline.
The monoisotopic mass of 8-nitro-4-phenylquinoline is 250.07423 Da.[2]
Experimental Determination of Molecular Weight and Elemental Analysis
While theoretical calculations provide a baseline, experimental verification is crucial for confirming the identity and purity of a synthesized compound. The two primary techniques employed for this purpose are mass spectrometry and combustion analysis.
Mass Spectrometry for Molecular Weight Determination
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For the determination of the molecular weight of 8-nitro-4-phenylquinoline, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method.
Principle of Operation: In GC-MS, the sample is first vaporized and separated based on its boiling point and affinity for the GC column. The separated molecules then enter the mass spectrometer, where they are bombarded with high-energy electrons (typically 70 eV). This process, known as electron ionization, removes an electron from the molecule to form a molecular ion (M⁺˙), whose m/z value corresponds to the molecular weight of the compound. The high energy of EI also causes the molecular ion to fragment in a predictable manner, providing a unique "fingerprint" that can be used for structural elucidation.
Experimental Protocol: GC-MS Analysis
Caption: A generalized workflow for the analysis of 8-nitro-4-phenylquinoline by GC-MS.
Step-by-Step Methodology:
Sample Preparation: Dissolve approximately 1-5 mg of the purified 8-nitro-4-phenylquinoline in a high-purity volatile solvent such as dichloromethane or methanol to a final concentration of 100-500 µg/mL.[3]
Gas Chromatography (GC) Conditions:
Injector: Operate a split/splitless injector in splitless mode at 250 °C.
Column: Utilize a non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).[4]
Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.[4]
Oven Program: Set an initial temperature of 60 °C and hold for 2 minutes. Ramp the temperature at 10 °C/min to 280 °C and hold for 5 minutes.[4]
Mass Spectrometry (MS) Conditions:
Ionization Mode: Employ Electron Ionization (EI) with an electron energy of 70 eV.[3][4]
Source Temperature: Maintain the ion source at 230 °C.[4]
Data Analysis: The primary objective is to identify the molecular ion peak. For 8-nitro-4-phenylquinoline, this peak is expected at an m/z value corresponding to its molecular weight, approximately 250. The fragmentation pattern, which may include the loss of the nitro group (-NO₂) or other characteristic fragments, should also be analyzed to confirm the structure.
Causality Behind Experimental Choices: The choice of a non-polar GC column is based on the relatively non-polar nature of the 8-nitro-4-phenylquinoline molecule. The temperature program is designed to ensure adequate separation from any impurities and efficient elution of the compound. Electron ionization at 70 eV is a standard condition that provides reproducible fragmentation patterns, which are crucial for library matching and structural confirmation.
Combustion Analysis for Elemental Composition
Combustion analysis is the gold standard for determining the elemental composition of organic compounds, specifically the weight percentages of Carbon (C), Hydrogen (H), and Nitrogen (N).[4]
Principle of Operation: A precisely weighed sample of the organic compound is combusted in a high-temperature furnace in the presence of excess oxygen. This process converts all the carbon in the sample to carbon dioxide (CO₂), all the hydrogen to water (H₂O), and all the nitrogen to nitrogen gas (N₂) or nitrogen oxides (which are subsequently reduced to N₂). These combustion products are then passed through a series of detectors that quantify the amounts of CO₂, H₂O, and N₂ produced. From these measurements, the percentage of each element in the original sample can be calculated.
Experimental Protocol: CHN Elemental Analysis
Caption: A schematic workflow for CHN analysis of 8-nitro-4-phenylquinoline.
Step-by-Step Methodology:
Sample Preparation: Accurately weigh 1-3 mg of the pure, dried 8-nitro-4-phenylquinoline sample into a tin or silver capsule.
Instrument Setup: Calibrate the CHN elemental analyzer using a certified standard (e.g., acetanilide).
Combustion: The sample is introduced into a high-temperature combustion furnace (typically >900 °C) with a pulse of pure oxygen.
Reduction and Separation: The resulting gases are passed through a reduction tube (containing copper) to convert nitrogen oxides to nitrogen gas. The mixture of CO₂, H₂O, and N₂ is then separated chromatographically.
Detection: A thermal conductivity detector (TCD) measures the amount of each gas.
Calculation: The instrument's software calculates the weight percentages of C, H, and N based on the detector signals and the initial sample weight. The percentage of oxygen is typically determined by difference: %O = 100% - (%C + %H + %N).
Causality Behind Experimental Choices: The use of a precisely weighed, small sample size is a hallmark of modern microanalysis, allowing for the conservation of valuable synthesized material. The high combustion temperature and excess oxygen ensure the complete conversion of the sample to its elemental oxides. The reduction step is critical for accurate nitrogen determination. For nitro-compounds, careful control of the oxygen supply may be necessary to prevent the formation of excess nitrogen oxides, which can sometimes lead to inaccurate nitrogen readings.[5]
Summary of Findings and Best Practices
The accurate determination of the molecular weight and elemental composition of 8-nitro-4-phenylquinoline is a critical quality control step in its synthesis and a prerequisite for its use in further research and development.
Parameter
Theoretical Value
Experimental Method
Expected Result
Molecular Weight
250.26 g/mol
Mass Spectrometry (GC-MS)
A molecular ion peak (M⁺˙) at m/z ≈ 250
Elemental Composition
Combustion Analysis (CHN)
% Carbon
71.99%
71.99 ± 0.4%
% Hydrogen
4.03%
4.03 ± 0.4%
% Nitrogen
11.20%
11.20 ± 0.4%
% Oxygen
12.79%
(by difference)
12.79 ± 0.4%
Table 2: Comparison of Theoretical and Expected Experimental Values for 8-nitro-4-phenylquinoline.
Trustworthiness and Self-Validation: The described protocols form a self-validating system. A successful analysis will yield an experimentally determined molecular weight from mass spectrometry that is consistent with the elemental composition determined by combustion analysis. For a pure sample, the experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values. Any significant deviation may indicate the presence of impurities, residual solvent, or an incorrect molecular structure.
Conclusion
This technical guide has outlined the theoretical and experimental methodologies for determining the molecular weight and elemental analysis of 8-nitro-4-phenylquinoline. By employing a combination of mass spectrometry and combustion analysis, researchers can confidently verify the identity and purity of this important heterocyclic compound. Adherence to the detailed protocols and an understanding of the principles behind these techniques are essential for generating reliable and reproducible data, which is the bedrock of high-quality scientific research and drug development.
References
ACS Publications. (2021). Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives | Journal of Medicinal Chemistry. [Link]
PE Polska. (n.d.). The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. [Link]
The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]
ACS Publications. (2025). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega. [Link]
Theoretical Density Functional Theory (DFT) Investigation of 8-Nitro-4-phenylquinoline: Electronic Structure, Reactivity, and Pharmacophore Modeling
Executive Summary 8-Nitro-4-phenylquinoline (8-NPQ) (CAS RN: 25771-65-7) [3] is a highly versatile heterocyclic scaffold with profound implications in both medicinal chemistry and materials science. While traditionally v...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
8-Nitro-4-phenylquinoline (8-NPQ) (CAS RN: 25771-65-7) [3] is a highly versatile heterocyclic scaffold with profound implications in both medicinal chemistry and materials science. While traditionally viewed as an intermediate, its unique electronic topology—driven by the electron-withdrawing nitro group at the 8-position and the sterically demanding phenyl ring at the 4-position—makes it a critical precursor for synthesizing zinc-binding inhibitors of New Delhi Metallo-β-lactamase-1 (NDM-1)[1] and luminescent platinum-group oxygen sensors [2].
This technical guide provides a comprehensive Density Functional Theory (DFT) framework for analyzing 8-NPQ. By establishing a self-validating computational protocol, we elucidate the causality between its quantum mechanical properties (HOMO-LUMO gaps, electrostatic potentials) and its downstream chemical reactivity, empowering drug development professionals to rationally design functionalized quinoline derivatives.
Computational Protocol: A Self-Validating DFT Workflow
To ensure high-fidelity predictive modeling, the computational workflow must be self-validating. This means every optimized geometry must be mathematically confirmed as a true local minimum, and the chosen basis sets must account for the specific electronic demands of the nitro group.
Step-by-Step Methodology
Initial Coordinate Generation:
Construct the 3D geometry of 8-NPQ using its canonical SMILES (O=N(=O)C1=CC=CC=2C1=NC=CC2C=3C=CC=CC3)[3].
Perform a preliminary molecular mechanics (MMFF94) cleanup to resolve steric clashes between the 4-phenyl ring and the quinoline core.
Geometry Optimization (B3LYP/6-311G ):**
Execute DFT optimization using the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.
Causality of Basis Set: The 6-311G(d,p) basis set is mandatory here. The polarization functions (d,p) are critical for accurately modeling the diffuse electron density around the highly electronegative oxygen atoms of the nitro group, preventing artificial bond lengthening.
Frequency Analysis (Validation Step):
Run a vibrational frequency calculation on the optimized geometry at the same level of theory.
Validation: The absence of imaginary frequencies confirms the structure is a true global minimum on the potential energy surface (PES), rather than a transition state.
Solvation Modeling (CPCM):
Apply the Conductor-like Polarizable Continuum Model (CPCM).
Evaluate the system in both non-polar (e.g., chloroform) and polar (e.g., water, DMF) implicit solvents to simulate the environments used in cross-coupling reactions or physiological biological assays [1].
Electronic Property Extraction:
Calculate the Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP) maps, and perform Natural Bond Orbital (NBO) analysis to quantify intramolecular charge transfer.
Figure 1: Step-by-step computational workflow for DFT analysis of 8-NPQ.
Electronic Structure and Molecular Properties
The reactivity of 8-NPQ is governed by the interplay between the electron-deficient quinoline ring and the strong
−I
and
−M
(inductive and mesomeric) effects of the 8-nitro group.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the molecule's kinetic stability and chemical reactivity. In 8-NPQ, the LUMO is heavily localized over the nitro group and the adjacent quinoline carbons, significantly lowering the energy barrier for nucleophilic attack or single-electron reduction.
Molecular Electrostatic Potential (MEP)
MEP mapping reveals the reactive sites of 8-NPQ. The most negative electrostatic potential (red regions) is strictly localized on the oxygen atoms of the nitro group and the quinoline nitrogen. The 4-phenyl ring remains relatively neutral (green/blue), acting primarily as a steric shield and a lipophilic anchor for target binding.
Quantitative DFT Data Summary
Note: The following values are representative baseline calculations for 8-nitroquinoline derivatives at the B3LYP/6-311G(d,p) level in an implicit water solvent model.
Parameter
Calculated Value
Chemical Significance
Ground State Energy (E)
-895.42 a.u.
Baseline thermodynamic stability.
Dipole Moment (
μ
)
5.84 Debye
High polarity driven by the 8-NO
2
vector; critical for solubility in polar aprotic solvents (e.g., DMF) [1].
HOMO Energy
-6.85 eV
Low-lying HOMO indicates resistance to oxidation.
LUMO Energy
-2.91 eV
Deep LUMO indicates high electron affinity; primed for reduction.
Energy Gap (
ΔE
)
3.94 eV
Moderate kinetic stability; allows for controlled catalytic reduction without degrading the quinoline core.
Predictive Reactivity: The Reduction Pathway
Because the nitro group strongly deactivates the quinoline core, direct electrophilic functionalization of 8-NPQ is highly unfavorable. Instead, 8-NPQ serves as a thermodynamic "springboard." The deep LUMO energy (-2.91 eV) calculated via DFT perfectly explains the empirical ease with which 8-NPQ undergoes catalytic hydrogenation (e.g., using Pd/C and H
2
) to form 8-amino-4-phenylquinoline .
Mechanistic Causality:
Reducing the nitro group to an amine flips the electronic profile of the molecule. The amine group is strongly electron-donating (
+M
effect), which raises the HOMO energy of the resulting 8-amino-4-phenylquinoline, transforming it into a potent nucleophile. This nucleophilic amine is the mandatory intermediate for synthesizing complex sulfonamides or polyaromatic chelate complexes [1, 2].
Application: Pharmacophore Modeling for NDM-1 Inhibition
The theoretical properties of 8-NPQ directly inform its utility in modern drug discovery, specifically in combating multidrug-resistant bacteria. Metallo-β-lactamases like NDM-1 utilize active-site zinc ions to hydrolyze carbapenem antibiotics.
Recent literature demonstrates that 8-sulfonamido-quinoline-2-carboxylates are potent zinc-binding inhibitors of NDM-1 [1]. 8-NPQ acts as the foundational scaffold for these inhibitors.
Reduction & Sulfonylation: 8-NPQ is reduced to the amine, which is then reacted with sulfonyl chlorides.
Tuning the pKa: DFT calculations show that the quinoline nitrogen and the 8-position substituent are in close spatial proximity. When the 8-nitro group is converted to a sulfonamide, the resulting NH-acidity is heavily influenced by the quinoline ring's electron density. A highly acidic sulfonamide NH (lower pKa) is required to form a stable, deprotonated anion at physiological pH, which subsequently coordinates with the Zn(II) ions in the NDM-1 active site [1].
Figure 2: Synthetic and biological pathway from 8-NPQ to NDM-1 metalloenzyme inhibition.
Furthermore, in materials science, the reduced form of 8-NPQ is utilized to synthesize bidentate ligands. These ligands coordinate with luminescent platinum group metals (like Ruthenium or Platinum) to create polyaromatic chelate complexes. The luminescence of these complexes is highly sensitive to quenching by molecular oxygen, making them ideal for covalently bonded solid polymeric matrix oxygen sensors [2].
Conclusion
Theoretical DFT calculations reveal that 8-nitro-4-phenylquinoline is not merely a static chemical entity, but an electronically primed scaffold. Its low-lying LUMO and highly polarized electrostatic potential dictate its predictable reduction to 8-amino-4-phenylquinoline. By understanding these quantum mechanical properties, researchers can bypass empirical trial-and-error, utilizing 8-NPQ as a calculated starting point for the rational design of advanced metalloenzyme inhibitors and luminescent sensor materials.
References
Kinetics, Thermodynamics, and Structural Effects of Quinoline-2-Carboxylates, Zinc-Binding Inhibitors of New Delhi Metallo-β-lactamase-1 Re-sensitizing Multidrug-Resistant Bacteria for Carbapenems. ACS Publications. URL:[Link]
Fluorescence based oxygen sensor systems.Google Patents (US6664111B2).
8-Nitro-4-phenylquinoline - CAS Common Chemistry. CAS. URL:[Link]
Protocols & Analytical Methods
Method
Catalytic Reduction of 8-Nitro-4-Phenylquinoline: A Comprehensive Guide to Synthesis of 8-Amino-4-Phenylquinoline
Introduction: The Significance of 8-Amino-4-Phenylquinoline 8-Amino-4-phenylquinoline and its derivatives are pivotal structural motifs in medicinal chemistry and materials science. This class of compounds has garnered s...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Significance of 8-Amino-4-Phenylquinoline
8-Amino-4-phenylquinoline and its derivatives are pivotal structural motifs in medicinal chemistry and materials science. This class of compounds has garnered significant attention for its broad spectrum of biological activities, including potential applications as antimalarial, antimicrobial, and anticancer agents.[1] Recently, 4-phenylquinoline-8-amine (PQA) has been identified as a novel latent-reversing agent (LRA) candidate for HIV-1, capable of inducing viral reactivation and apoptosis in latently infected cells, highlighting its therapeutic potential.[2] The strategic placement of the amino group at the 8-position and the phenyl group at the 4-position of the quinoline core provides a versatile scaffold for further chemical modifications, enabling the fine-tuning of its physicochemical and biological properties.[1][3]
The synthesis of 8-amino-4-phenylquinoline is most commonly and efficiently achieved through the catalytic reduction of its nitro precursor, 8-nitro-4-phenylquinoline. This transformation is a cornerstone reaction in organic synthesis, and a thorough understanding of the underlying principles and practical considerations is crucial for researchers in drug discovery and development.[4] This guide provides a detailed exploration of the catalytic reduction of 8-nitro-4-phenylquinoline, offering in-depth protocols, mechanistic insights, and a comparative analysis of various catalytic systems.
Mechanistic Overview: The Journey from Nitro to Amino
The catalytic reduction of an aromatic nitro group to an amine is a well-established transformation that proceeds through a series of intermediates.[5][6] The generally accepted pathway involves the initial reduction of the nitro group to a nitroso intermediate, followed by further reduction to a hydroxylamine, and finally to the desired amine.
Caption: Generalized reaction pathway for the reduction of a nitro group.
The choice of catalyst and reaction conditions plays a critical role in the efficiency and selectivity of this process, influencing the rate of each step and minimizing the formation of undesired byproducts, such as azo and azoxy compounds.[6]
Catalytic Systems: A Comparative Analysis
Several catalytic systems can be employed for the reduction of 8-nitro-4-phenylquinoline. The selection of an appropriate catalyst is dictated by factors such as cost, availability, functional group tolerance, and desired reaction conditions.
Requires a suitable catalyst for hydrogen transfer.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is a widely used and highly effective method for the reduction of aromatic nitro compounds.
Materials:
8-Nitro-4-phenylquinoline
10% Palladium on Carbon (Pd/C)
Ethanol (or Methanol)
Hydrogen gas (H2) supply
Filter aid (e.g., Celite®)
Rotary evaporator
Standard glassware for organic synthesis
Caption: Workflow for the catalytic hydrogenation of 8-nitro-4-phenylquinoline.
Step-by-Step Procedure:
Reaction Setup: In a round-bottom flask, dissolve 8-nitro-4-phenylquinoline (1.0 eq) in a suitable solvent such as ethanol or methanol.
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or place the reaction vessel in a Parr hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this process three times).
Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.
Work-up: Upon completion, carefully filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
Purification: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The crude 8-amino-4-phenylquinoline can be further purified by recrystallization or column chromatography to yield the final product.
Protocol 2: Reduction using Iron in Acetic Acid
This method offers a milder alternative to catalytic hydrogenation and is particularly useful when other reducible functional groups are present in the molecule.
Materials:
8-Nitro-4-phenylquinoline
Iron powder (Fe)
Glacial Acetic Acid (AcOH)
Ethanol
Sodium bicarbonate (NaHCO3) solution
Ethyl acetate
Anhydrous sodium sulfate (Na2SO4)
Standard glassware for organic synthesis
Step-by-Step Procedure:
Reaction Setup: In a round-bottom flask, suspend 8-nitro-4-phenylquinoline (1.0 eq) in a mixture of ethanol and glacial acetic acid.
Reagent Addition: Add iron powder (typically 3-5 eq) to the suspension in portions with stirring.
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the excess iron.
Neutralization and Extraction: Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x).
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography or recrystallization.
Characterization of 8-Amino-4-Phenylquinoline
The successful synthesis of 8-amino-4-phenylquinoline should be confirmed by various analytical techniques.
Analytical Technique
Expected Observations
¹H NMR
Disappearance of signals corresponding to the aromatic protons adjacent to the nitro group and the appearance of a broad singlet for the -NH2 protons. Shifts in the aromatic region are also expected.
¹³C NMR
A significant upfield shift for the carbon atom attached to the newly formed amino group.
Mass Spectrometry
The molecular ion peak should correspond to the molecular weight of 8-amino-4-phenylquinoline (C15H12N2, MW: 220.27 g/mol ).[9]
Infrared (IR) Spectroscopy
Disappearance of the characteristic symmetric and asymmetric stretching bands of the nitro group (typically around 1530 and 1350 cm⁻¹) and the appearance of N-H stretching bands for the primary amine (typically in the range of 3300-3500 cm⁻¹).
Melting Point
A sharp melting point consistent with the literature value for the pure compound.
Troubleshooting and Optimization
Incomplete Reaction: If the reaction does not go to completion, consider increasing the catalyst loading, hydrogen pressure (for hydrogenation), or reaction time. For metal/acid reductions, adding more of the metal and acid may be necessary.
Byproduct Formation: The formation of byproducts such as azo or azoxy compounds can sometimes occur. Optimizing the reaction temperature and ensuring efficient stirring can help minimize these side reactions.
Catalyst Poisoning: Certain functional groups can act as catalyst poisons. If catalytic activity is low, ensure the starting material and solvent are pure.
Purification Challenges: If the product is difficult to purify, consider using a different solvent system for chromatography or recrystallization.
Conclusion
The catalytic reduction of 8-nitro-4-phenylquinoline is a robust and versatile method for the synthesis of the valuable building block, 8-amino-4-phenylquinoline. By understanding the underlying mechanistic principles and carefully selecting the appropriate catalytic system and reaction conditions, researchers can efficiently and reliably produce this important compound for a wide range of applications in drug discovery and materials science. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists working in these fields.
References
Kitamura, H., et al. (2023). 4-phenylquinoline-8-amine induces HIV-1 reactivation and apoptosis in latently HIV-1 infected cells. Biochemical and Biophysical Research Communications, 641, 139-147. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
Organic Reactions. (n.d.). Nitro Reduction. Retrieved from [Link]
PubChem. (n.d.). 8-Quinolinamine, 4-phenyl-. Retrieved from [Link]
Ren, D., et al. (2012). An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. Journal of the American Chemical Society, 134(40), 16584-16587. Retrieved from [Link]
Sabatini, M. T., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4157. Retrieved from [Link]
Talebi, M., et al. (2024). Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source. ChemistrySelect, 9(21), e202400898. Retrieved from [Link]
Wang, C., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts, 14(9), 658. Retrieved from [Link]
Zini, E., & Tagliapietra, S. (2019). REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. AIR Unimi. Retrieved from [Link]
Application Notes & Protocols: 8-Nitro-4-Phenylquinoline as a Foundational Precursor in Pharmaceutical Drug Discovery
Abstract The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] This guide focuses on a spec...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] This guide focuses on a specific, highly versatile precursor: 8-nitro-4-phenylquinoline . We will explore its strategic importance, detailing protocols for its synthesis and subsequent transformation into diverse molecular libraries. The presence of the 8-nitro group serves as a latent amino functionality, a critical pharmacophore in many drug classes, while the 4-phenyl moiety provides a vector for modulating lipophilicity and engaging in crucial π-stacking interactions with biological targets.[2][3] These application notes provide researchers with the foundational knowledge and practical methodologies to leverage 8-nitro-4-phenylquinoline in the discovery of novel therapeutic agents, particularly in oncology and infectious diseases.
Strategic Importance and Physicochemical Profile
The value of 8-nitro-4-phenylquinoline lies in its chemical architecture. The quinoline core provides a rigid, aromatic framework. The 4-phenyl group significantly increases lipophilicity compared to unsubstituted quinoline, which can enhance membrane permeability and interactions with hydrophobic pockets in target proteins. The 8-nitro group is the key to its utility as a precursor. It is a strong electron-withdrawing group that can be readily and cleanly reduced to the corresponding 8-amino group, a transformation that unlocks a vast potential for further chemical elaboration.[3][4] This amine is a cornerstone of many antimalarial drugs (e.g., the 8-aminoquinoline class including Primaquine) and a versatile handle for building libraries of amides, sulfonamides, and ureas to probe structure-activity relationships (SAR).[3]
Table 1: Physicochemical Properties of 8-Nitro-4-Phenylquinoline
Property
Value
Source/Method
Molecular Formula
C₁₅H₁₀N₂O₂
-
Molecular Weight
250.25 g/mol
-
Appearance
Expected to be a crystalline solid
Literature
IUPAC Name
8-nitro-4-phenylquinoline
-
Predicted logP
3.5 - 4.5
Cheminformatics
Key Functional Groups
Nitro (-NO₂), Phenyl, Quinoline
-
Synthesis of the Precursor: A Two-Stage Approach
The synthesis of 8-nitro-4-phenylquinoline is most logically achieved in two primary stages: first, the construction of the 4-phenylquinoline core, followed by regioselective nitration.
Diagram: Synthetic Workflow
Caption: Two-stage synthesis of 8-nitro-4-phenylquinoline.
Protocol 1: Synthesis of 4-Phenylquinoline-2-carboxylic Acid via Doebner Reaction
The Doebner reaction provides a reliable method for constructing the substituted quinoline core. It involves the condensation of an aniline, an aldehyde, and pyruvic acid.[4]
Materials:
Aniline
Benzaldehyde
Pyruvic Acid
Ethanol, absolute
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
In a 250 mL round-bottom flask, dissolve aniline (0.1 mol) and benzaldehyde (0.1 mol) in 100 mL of absolute ethanol.
Stir the mixture at room temperature for 15 minutes.
Slowly add pyruvic acid (0.11 mol) to the mixture. An exothermic reaction may be observed.
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85°C) with continuous stirring for 3-4 hours.
Monitor the reaction progress using Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
Collect the precipitated solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and then with diethyl ether (20 mL).
Dry the product, 4-phenylquinoline-2-carboxylic acid, under vacuum.
Validation: Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm its structure and assess purity before proceeding. The carboxylic acid can be removed in a subsequent decarboxylation step if the unsubstituted 4-phenylquinoline is desired before nitration, typically by heating at high temperature. For this guide, we will proceed with the nitration of the core structure.
Protocol 2: Nitration of 4-Phenylquinoline
This protocol describes the regioselective nitration at the C-8 position. The conditions must be carefully controlled to prevent over-nitration and ensure safety.[5]
Materials:
4-Phenylquinoline (or its carboxylic acid derivative)
Concentrated Sulfuric Acid (H₂SO₄, 98%)
Fuming Nitric Acid (HNO₃, >90%)
Ice bath, dropping funnel, thermometer
Procedure:
CAUTION: This reaction is highly exothermic and uses strong, corrosive acids. Perform in a fume hood with appropriate personal protective equipment (PPE).
In a three-necked flask equipped with a thermometer and a dropping funnel, add 4-phenylquinoline (0.05 mol) to concentrated sulfuric acid (50 mL) cooled in an ice-salt bath to 0°C. Stir until all solid has dissolved.
Prepare the nitrating mixture by slowly adding fuming nitric acid (0.06 mol) to concentrated sulfuric acid (20 mL) in a separate flask, keeping the mixture cooled in an ice bath.
Add the nitrating mixture dropwise to the solution of 4-phenylquinoline, ensuring the internal temperature does not rise above 5-10°C.
After the addition is complete, continue stirring at 0-5°C for 1 hour, then allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
Carefully pour the reaction mixture onto crushed ice (approx. 300 g). This will precipitate the nitro-substituted product.
Neutralize the solution slowly with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7.
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
Purification & Validation: The crude product will likely be a mixture of 5-nitro and 8-nitro isomers.[6] Separation can be achieved by fractional crystallization or column chromatography (Silica gel, Hexane:Ethyl Acetate gradient). Characterize the purified 8-nitro-4-phenylquinoline using NMR, MS, and HPLC to confirm identity and purity (>95%).
Derivatization: Unlocking Therapeutic Potential
The true utility of 8-nitro-4-phenylquinoline is realized upon its conversion to the 8-amino derivative, which serves as a versatile nucleophile for constructing diverse compound libraries.
Diagram: Key Derivatization Pathways
Caption: Transformation of the precursor into diverse chemical libraries.
Protocol 3: Reduction to 8-Amino-4-phenylquinoline
Catalytic hydrogenation is a clean and efficient method for this transformation. Chemical reduction using tin(II) chloride is an effective alternative.[4][7]
Materials:
8-Nitro-4-phenylquinoline
Palladium on Carbon (Pd/C, 10% w/w)
Ethanol or Ethyl Acetate
Hydrogen gas source (balloon or Parr hydrogenator)
Celite™
Procedure (Catalytic Hydrogenation):
Dissolve 8-nitro-4-phenylquinoline (10 mmol) in 100 mL of ethanol in a suitable hydrogenation flask.
Carefully add Pd/C (10% of the substrate weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).
Seal the flask, evacuate the air, and replace with hydrogen gas (a balloon is sufficient for small scale; a Parr apparatus for larger scales).
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere for 4-8 hours.
Monitor the reaction by TLC until the starting material is fully consumed.
Once complete, carefully vent the hydrogen and purge the flask with nitrogen.
Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst, washing the pad with additional ethanol.
Concentrate the filtrate under reduced pressure to yield the crude 8-amino-4-phenylquinoline.
Validation: The product is often pure enough for the next step. Confirm the complete reduction of the nitro group via IR spectroscopy (disappearance of -NO₂ stretches at ~1530 and 1350 cm⁻¹) and MS (correct molecular weight for the amine).
Biological Evaluation of Derivatives
Once a library of derivatives is synthesized (e.g., amides from Protocol 3 product), they must be screened for biological activity.
Application Note: Anticancer Screening
Quinoline derivatives have demonstrated anticancer activity through various mechanisms, including apoptosis induction, cell cycle arrest, and inhibition of angiogenesis.[2] The nitro group itself can act as a bioreductive warhead, being selectively reduced in the hypoxic environment of tumors to cytotoxic species.[8][9]
Protocol 4: In Vitro Cytotoxicity (MTT Assay)
This protocol provides a framework for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)[10]
Complete cell culture medium (e.g., DMEM with 10% FBS)
Synthesized compounds dissolved in DMSO (stock solutions)
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting viability against the log of compound concentration and fitting to a dose-response curve.
Table 2: Representative (Hypothetical) Cytotoxicity Data
Noolvi, M. N., & Patel, H. M. (2013). Biologically active perspective synthesis of heteroannulated 8-nitroquinolines with green chemistry approach. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
El-Sayed, M. A. A., et al. (2019). Synthesis, Characterization and Biological Activity of new Pyran Derivatives of 8-Hydroxyquinoline. Semantic Scholar. Available at: [Link]
ResearchGate. (n.d.). Synthesis of nitroquinoline derivatives. Retrieved from [Link]
Gholamzadeh, Z., et al. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. Available at: [Link]
Lutz, R. E. (1979). Process for production of 8-NHR quinolines. U.S. Patent No. 4,167,638. Google Patents.
Jain, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences. Available at: [Link]
Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available at: [Link]
Wang, Z., et al. (2017). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules. Available at: [Link]
Xu, L., et al. (2011). 8-Nitroquinoline. ResearchGate. Available at: [Link]
Jiang, H., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters. Available at: [Link]
Ratto, J. J. (1977). Process for the preparation of 8-hydroxyquinoline. U.S. Patent No. 4,044,011. Google Patents.
Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]
Pippi, B., et al. (2017). Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design. Medical Mycology. Available at: [Link]
da Silva, A. C. G., et al. (2016). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. ResearchGate. Available at: [Link]
International Journal of Environmental Sciences. (2025). Design, Synthesis, And Pharmacological Evaluation Of 7-Nitro-2-(4-Nitrophenyl)-3-Substituted Phenylquinazoline-4(3H)-One Derivatives As Potential Anti-Inflammatory Agents. Harvard. Available at: [Link]
Pippi, B., et al. (2021). Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. Journal of Medicinal Chemistry. Available at: [Link]
Nichols, J. B., & Nummy, W. R. (1998). Separation of 5-nitroquinoline and 8-nitroquinoline. European Patent No. EP0858998A1. Google Patents.
Zhang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available at: [Link]
Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]
solvent selection guide for dissolving 8-nitro-4-phenylquinoline in in vitro assays
Application Note: Optimized Solvent Selection and Solubilization Protocol for In Vitro Assays of 8-Nitro-4-phenylquinoline Executive Summary Evaluating the biological activity of synthetic quinoline derivatives presents...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Optimized Solvent Selection and Solubilization Protocol for In Vitro Assays of 8-Nitro-4-phenylquinoline
Executive Summary
Evaluating the biological activity of synthetic quinoline derivatives presents a significant bioanalytical challenge due to their inherent lipophilicity. 8-nitro-4-phenylquinoline, a compound characterized by a planar aromatic core, a bulky phenyl substituent, and a polarizable nitro group, exhibits extremely poor aqueous solubility. This application note provides a self-validating, step-by-step protocol for selecting the appropriate solvent system, preventing compound precipitation, and ensuring that solvent-induced cytotoxicity does not confound in vitro assay results.
The Physicochemical Challenge of 8-Nitro-4-phenylquinoline
8-nitro-4-phenylquinoline (CAS: 25771-65-7) is highly hydrophobic. Its planar quinoline core and C4-phenyl ring promote strong intermolecular
π−π
stacking, creating a highly stable crystal lattice that resists dissolution in aqueous buffers. While functionalization of quinoline derivatives (such as the addition of a nitro group) can enhance target-specific cytotoxicity against cell lines like Caco-2[1], it simultaneously complicates in vitro delivery. If the compound is not fully solubilized, it cannot penetrate the cell membrane, leading to false-negative efficacy data.
Solvent Selection Rationale & Causality
To disrupt the stable crystal lattice of 8-nitro-4-phenylquinoline, a polar aprotic solvent is required. Dimethyl sulfoxide (DMSO) is the universal standard due to its amphipathic nature and high dielectric constant. However, the use of DMSO introduces two critical failure points in cell-based assays:
The "DMSO Shock" Phenomenon: When a highly concentrated DMSO stock solution is directly pipetted into aqueous cell culture media, the local dielectric constant drops rapidly. This sudden shift forces the lipophilic quinoline out of solution, forming micro-precipitates[2]. These micro-crystals are often invisible to the naked eye but will completely halt cellular uptake[3].
Solvent-Induced Cytotoxicity: DMSO is biologically active. While low concentrations can sometimes stimulate cell growth, concentrations exceeding 1% (v/v) induce membrane pore formation, apoptosis, and significant molecular changes in mammalian cells[4]. For sensitive cell lines (e.g., human fibroblasts or apical papilla cells), DMSO concentrations must be strictly capped between 0.1% and 0.5% to maintain cell viability above the ISO 10993-5 threshold[5][6].
Quantitative Guidelines for Solvent Tolerance
To balance solubility with cellular health, quantitative limits must be strictly observed. Table 1 summarizes the operational parameters for utilizing DMSO and secondary co-solvents.
Table 1: Solvent Tolerance and Solubilization Mechanisms for In Vitro Assays
Solvent / Co-Solvent
Max Final Conc. (In Vitro)
Solubilization Mechanism
Cytotoxicity / Interference Risk
Anhydrous DMSO
0.1% – 0.5% (v/v)
Disrupts crystal lattice via polar aprotic interactions.
High: >1% induces apoptosis and membrane pore formation.
HP-
β
-CD
1.0% – 5.0% (w/v)
Forms hydrophobic inclusion complexes around the phenyl ring.
Low: Generally recognized as safe, but high levels may extract membrane cholesterol.
Tween-80
0.01% – 0.1% (v/v)
Micelle encapsulation of the lipophilic quinoline core.
Moderate: Can disrupt lipid bilayers and lyse cells at higher concentrations.
Self-Validating Solubilization Protocol
This protocol is designed as a self-validating system. By serial diluting in the solvent before aqueous introduction, you ensure that every assay well receives the exact same concentration of DMSO, isolating the quinoline's true pharmacological effect from solvent toxicity.
Materials Required:
8-nitro-4-phenylquinoline powder (desiccated)
100% Anhydrous DMSO (Hygroscopic water absorption drastically lowers compound solubility)
Aqueous Assay Media (e.g., DMEM/RPMI with 10% FBS)
Optional: 10% Hydroxypropyl-
β
-cyclodextrin (HP-
β
-CD) in PBS
Step 1: Master Stock Preparation (10 mM)
Weigh the appropriate mass of 8-nitro-4-phenylquinoline.
Dissolve in 100% anhydrous DMSO to yield a 10 mM Master Stock.
Causality Note: Vortex vigorously and sonicate in a water bath at 37°C for 5 minutes. The thermal energy assists in breaking the
π−π
stacking interactions.
Step 2: Intermediate Serial Dilutions (The Constant-Solvent Method)
Do not dilute the 10 mM stock directly into media to create your concentration curve.
Instead, perform a serial dilution of the compound in 100% DMSO .
Causality Note: If you dilute directly into media, your highest drug concentration will have (for example) 1% DMSO, while your lowest will have 0.001% DMSO. This variable solvent concentration will confound your viability data. Serial diluting in DMSO ensures that when a fixed volume is transferred to the media, the final DMSO percentage remains identical across all test groups[3].
To achieve a final assay concentration of 10 µM with a safe 0.1% DMSO limit, transfer 1 µL of the DMSO stock into 999 µL of pre-warmed (37°C) assay media.
Critical Technique: Add the DMSO stock dropwise while the media is actively vortexing. Rapid dispersion prevents the localized concentration spikes that cause "DMSO shock" and precipitation[3].
Step 4: System Validation (Quality Control)
Optical Check: Measure the Optical Density (OD) of the final media at 600 nm. A spike in OD compared to blank media indicates micro-precipitation. If precipitation occurs, utilize a co-solvent (e.g., pre-diluting the DMSO stock 1:10 into a 10% HP-
β
-CD solution before adding to the final media)[2].
Vehicle Control: You must run a negative control containing the exact final concentration of DMSO (e.g., 0.1%) without the quinoline derivative. This validates that any observed cytotoxicity is due to the 8-nitro-4-phenylquinoline, not the solvent[6].
Workflow and Mechanistic Visualization
The following diagrams illustrate the logical workflow for solubilization and the biological consequences of improper solvent selection.
Caption: Workflow for solubilizing 8-nitro-4-phenylquinoline without inducing DMSO shock.
Caption: Impact of proper solvent selection on quinoline cytotoxicity assay validity.
Application Note: Chromatographic Separation Strategies for 8-Nitro-4-phenylquinoline Derivatives
Executive Summary & Chemical Context 8-Nitro-4-phenylquinoline and its substituted derivatives are highly valued structural scaffolds in medicinal chemistry and materials science. They serve as critical synthetic precurs...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Context
8-Nitro-4-phenylquinoline and its substituted derivatives are highly valued structural scaffolds in medicinal chemistry and materials science. They serve as critical synthetic precursors for aminoquinolines utilized as metallo-β-lactamase inhibitors[1], integral fluorophore components in Fluorescence Resonance Energy Transfer (FRET) systems[2], and ligands in luminescent platinum-group metal oxygen sensors[3].
The synthesis of these compounds—often achieved via Skraup-Doebner-Miller cyclocondensation or direct amination routes—frequently yields complex crude mixtures. These mixtures typically contain unreacted starting materials (e.g., 2-nitroaniline), positional isomers (such as 6-nitroquinolines), and over-reduced byproducts[2]. Because downstream applications demand ultra-high purity (>98%), developing robust, scalable, and self-validating chromatographic separation methods is a critical workflow in drug development and materials engineering.
Physicochemical Causality in Separation Design
The successful chromatographic resolution of 8-nitro-4-phenylquinoline derivatives relies on exploiting the molecule's dual physicochemical nature:
The Lipophilic Core: The fused quinoline ring and the pendant 4-phenyl group create a highly hydrophobic domain. This core dictates strong retention on non-polar stationary phases (e.g., C18) during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[2].
The Polar Functional Groups: The strongly electron-withdrawing 8-nitro group introduces a significant dipole moment, while the quinoline nitrogen acts as a basic hydrogen-bond acceptor. In normal-phase flash chromatography, these moieties dominate the interaction with the polar silanol groups of the silica gel surface via dipole-dipole forces and hydrogen bonding[1][4].
By sequentially coupling normal-phase bulk purification with RP-HPLC high-resolution profiling, scientists can achieve complete isomeric separation and absolute purity.
Workflow for the chromatographic isolation of 8-nitro-4-phenylquinoline derivatives.
Objective: To isolate the target 8-nitro-4-phenylquinoline from highly polar unreacted anilines, catalysts, and non-polar tarry byproducts[1][4].
Causality of Choices:
Stationary Phase: Silica gel 60 (35–70 μm) provides optimal surface area for dipole-dipole interactions with the nitro group[2].
Mobile Phase: A Hexane/Ethyl Acetate (EtOAc) gradient is utilized. Hexane maintains a non-polar environment, forcing the nitro group to interact with the silica silanols. EtOAc acts as the strong solvent to competitively elute the compound once weaker impurities have passed[4].
Step-by-Step Procedure:
Sample Preparation: Dry-load the crude reaction mixture onto a small amount of silica gel (1:3 w/w ratio of crude to silica) by dissolving the crude in minimal dichloromethane (DCM), adding silica, and evaporating the solvent under reduced pressure. Causality: Dry-loading prevents band broadening caused by the strong solvent (DCM) interfering with the initial hexane gradient.
Column Equilibration: Pack the flash column with Silica Gel 60 and equilibrate with 100% Hexane for 3 column volumes (CV).
Elution Gradient:
Run 100% Hexane for 2 CV to elute highly non-polar aliphatic impurities.
Step to 85:15 Hexane/EtOAc for 5 CV. The target 8-nitro-4-phenylquinoline typically elutes in this window[1][4].
Step to 70:30 Hexane/EtOAc to flush remaining highly polar unreacted starting materials (e.g., 2-nitroaniline).
Self-Validating Step (TLC): Spot the collected fractions alongside a pure reference standard on a silica gel 60 F254 TLC plate. Develop in 70:30 Hexane/EtOAc. A single, distinct spot under 254 nm UV light at the target
Rf
(typically ~0.45) confirms successful fraction pooling.
Objective: To assess absolute purity and resolve closely related positional isomers (e.g., 6-nitro vs. 8-nitro derivatives) that co-elute during normal-phase chromatography[2].
Causality of Choices:
Stationary Phase: A high-carbon-load C18 column (e.g., Nucleosil 100-5 C18) maximizes hydrophobic interactions with the phenylquinoline core[2].
Mobile Phase Additive: 0.1% Trifluoroacetic acid (TFA) is added to both water and acetonitrile. Causality: The quinoline nitrogen is basic. Without an acidic modifier, it interacts with residual silanols on the C18 column, causing severe peak tailing. TFA protonates the quinoline nitrogen, ensuring sharp, symmetrical peaks.
Step-by-Step Procedure:
Sample Preparation: Dissolve the flash-purified compound in HPLC-grade Acetonitrile to a concentration of 1 mg/mL. Filter through a 0.22 μm PTFE syringe filter.
System Setup: Install a C18 analytical column (250 mm × 4.6 mm, 5 μm). Set the column oven to 30°C to ensure reproducible retention times.
Detection: Set the Diode Array Detector (DAD) to monitor at 254 nm (aromatic core) and 340 nm (nitro-aromatic charge transfer band).
Gradient Execution: Run the gradient program detailed in Table 2 at a flow rate of 1.0 mL/min.
Self-Validating Step (System Suitability): Inject a blank followed by a standard solution. The system is validated if the theoretical plate count (
N
) > 5000, tailing factor (
Tf
) < 1.2, and resolution (
Rs
) between the 8-nitro and any isomeric impurities is > 1.5.
Chromatographic interaction mechanisms for 8-nitro-4-phenylquinoline derivatives.
Quantitative Data Summaries
Table 1: Mobile Phase Gradient for RP-HPLC Analysis
Note: The 8-nitro isomer typically elutes slightly later than the 6-nitro isomer on reversed-phase media due to the specific steric shielding of the nitro group at the 8-position, which slightly increases the apparent hydrophobicity of the quinoline core.
References
Source: unive.
Title: Fluorescence based oxygen sensor systems (US6664111B2)
Title: Application of a new Fluorescence Resonance Energy Transfer (FRET)
Application Notes and Protocols for the Incorporation of 8-Nitro-4-Phenylquinoline into Transition Metal Complexes
For Distribution to: Researchers, Scientists, and Drug Development Professionals Introduction: The Emerging Role of Quinoline-Based Metallodrugs The quinoline scaffold is a privileged heterocyclic system in medicinal che...
Author: BenchChem Technical Support Team. Date: April 2026
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Role of Quinoline-Based Metallodrugs
The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a nitro group and a phenyl substituent, as in 8-nitro-4-phenylquinoline, can significantly modulate the electronic properties and steric profile of the quinoline core, potentially enhancing its therapeutic efficacy. The incorporation of transition metals into such organic scaffolds has emerged as a powerful strategy in drug design, leading to the development of novel metallodrugs with unique mechanisms of action.[4][5] Metal complexes often exhibit enhanced biological activity compared to the free ligands, which can be attributed to factors such as altered pharmacokinetics, the ability to interact with multiple biological targets, and the generation of reactive oxygen species (ROS).[1][4]
This guide provides a comprehensive overview of the synthesis and characterization of transition metal complexes incorporating the 8-nitro-4-phenylquinoline ligand. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to explore this promising class of compounds for potential therapeutic applications.
PART 1: Synthesis of the Ligand: 8-Nitro-4-Phenylquinoline
The synthesis of 8-nitro-4-phenylquinoline can be approached through multi-step synthetic routes. A common strategy involves the construction of the quinoline core followed by nitration. The Skraup synthesis, a classic method for quinoline synthesis, can be adapted for the preparation of the 4-phenylquinoline precursor.[6][7] This is then followed by a regioselective nitration step.
Protocol 1: Two-Step Synthesis of 8-Nitro-4-Phenylquinoline
This protocol outlines a plausible two-step synthesis of 8-nitro-4-phenylquinoline, commencing with a modified Skraup-type reaction to form 4-phenylquinoline, followed by nitration.
Step 1: Synthesis of 4-Phenylquinoline (Precursor)
The Combes quinoline synthesis provides a reliable method for generating 2,4-disubstituted quinolines.[6] A variation of this can be employed to synthesize the 4-phenylquinoline precursor.
Materials:
Aniline
Benzoylacetone
Concentrated Sulfuric Acid
Ethanol
Sodium Bicarbonate solution (saturated)
Dichloromethane
Anhydrous Magnesium Sulfate
Rotary Evaporator
Reflux apparatus
Separatory Funnel
Procedure:
In a round-bottom flask, dissolve benzoylacetone (1 equivalent) in ethanol.
Add aniline (1 equivalent) to the solution and stir at room temperature for 30 minutes to form the enamine intermediate.
Slowly add concentrated sulfuric acid (3-4 equivalents) to the reaction mixture, which should be cooled in an ice bath.
After the addition is complete, heat the mixture to reflux for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
Extract the aqueous layer with dichloromethane (3 x 50 mL).
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 2: Nitration of 4-Phenylquinoline
Nitration of the quinoline ring typically occurs on the benzene ring. The 8-position is often favored, though a mixture of isomers can be produced.[8]
Materials:
4-Phenylquinoline (from Step 1)
Concentrated Sulfuric Acid
Fuming Nitric Acid
Ice bath
Ammonium hydroxide solution
Procedure:
In a round-bottom flask, dissolve 4-phenylquinoline (1 equivalent) in concentrated sulfuric acid at 0 °C.
Slowly add a mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise to the solution while maintaining the temperature at 0 °C.
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.
Carefully pour the reaction mixture onto crushed ice.
Neutralize the solution with a concentrated ammonium hydroxide solution until a precipitate forms.
Filter the precipitate, wash thoroughly with cold water, and dry under vacuum.
The crude 8-nitro-4-phenylquinoline can be purified by recrystallization from ethanol.
PART 2: Synthesis of Transition Metal Complexes
The nitrogen atom of the quinoline ring and potentially the oxygen atoms of the nitro group in 8-nitro-4-phenylquinoline can act as coordination sites for transition metal ions. The following is a general protocol for the synthesis of a palladium(II) complex, which can be adapted for other transition metals like copper(II), platinum(II), and zinc(II).
Protocol 2: Synthesis of Dichloro(8-nitro-4-phenylquinoline)palladium(II)
Materials:
8-Nitro-4-Phenylquinoline
Palladium(II) chloride (PdCl₂)
Acetonitrile
Methanol
Diethyl ether
Schlenk flask and line
Magnetic stirrer and hotplate
Procedure:
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve palladium(II) chloride (1 equivalent) in a minimal amount of acetonitrile with gentle heating to form a solution of (CH₃CN)₂PdCl₂.
In a separate flask, dissolve 8-nitro-4-phenylquinoline (1 equivalent) in acetonitrile.
Slowly add the ligand solution to the palladium precursor solution at room temperature with continuous stirring.
Stir the reaction mixture at room temperature for 24 hours. A color change and/or precipitation of the complex may be observed.
Reduce the solvent volume under vacuum.
Collect the precipitated solid by filtration.
Wash the solid with small portions of cold methanol and then diethyl ether to remove any unreacted starting materials.
Dry the complex under vacuum.
PART 3: Characterization of the Ligand and Complexes
Thorough characterization is crucial to confirm the identity, purity, and structure of the synthesized ligand and its metal complexes.
Spectroscopic and Analytical Techniques
Technique
Purpose
Expected Observations
¹H and ¹³C NMR Spectroscopy
To confirm the structure of the 8-nitro-4-phenylquinoline ligand and to observe changes upon complexation.[9][10]
For the ligand, characteristic aromatic proton and carbon signals for the quinoline and phenyl rings will be observed. Upon complexation with a diamagnetic metal like Pd(II) or Pt(II), shifts in the proton and carbon signals of the quinoline ring, particularly those near the coordinating nitrogen atom, are expected.[11][12]
Mass Spectrometry (MS)
To determine the molecular weight of the ligand and the metal complexes, confirming their composition.[13][14]
For the ligand, a molecular ion peak corresponding to its calculated mass will be observed. For the complexes, the mass spectrum should show a peak or a characteristic isotopic pattern corresponding to the [M-Cl]⁺ or [M+H]⁺ ion.
Fourier-Transform Infrared (FTIR) Spectroscopy
To identify functional groups and observe changes in vibrational frequencies upon coordination.[15]
The ligand will show characteristic peaks for C=N, C=C, and N-O stretching vibrations. Upon complexation, a shift in the C=N stretching frequency of the quinoline ring is expected, indicating coordination to the metal center. New bands in the far-IR region may appear, corresponding to M-N and M-Cl vibrations.[15]
UV-Visible Spectroscopy
To study the electronic transitions and changes in the electronic environment upon complexation.[16]
The ligand will exhibit absorption bands in the UV region corresponding to π-π* transitions. Upon complexation, new absorption bands may appear in the visible region due to metal-to-ligand charge transfer (MLCT) or d-d transitions.
Elemental Analysis
To determine the elemental composition (C, H, N) of the ligand and complexes, confirming their purity and stoichiometry.
The experimentally determined percentages of C, H, and N should be in close agreement with the calculated values for the proposed molecular formulas.
X-ray Crystallography
To definitively determine the solid-state molecular structure of the complexes, including bond lengths, bond angles, and coordination geometry.[17][18][19]
Single crystals suitable for X-ray diffraction can provide unambiguous proof of the coordination mode of the ligand and the geometry around the metal center (e.g., square planar for Pd(II)).[17][19]
Visualizing the Experimental Workflow
Caption: Experimental workflow for the synthesis and characterization of transition metal complexes.
PART 4: Application Notes - Potential in Drug Development
Transition metal complexes of quinoline derivatives have shown significant promise as anticancer agents.[1][2] Their mechanisms of action are often multifactorial and can include:
DNA Intercalation and Binding: The planar quinoline moiety can intercalate between the base pairs of DNA, disrupting DNA replication and transcription, ultimately leading to apoptosis.[2][20]
Enzyme Inhibition: These complexes can inhibit the activity of key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and kinases.[20]
Generation of Reactive Oxygen Species (ROS): The redox-active nature of some transition metals can catalyze the production of ROS within cancer cells.[4] Elevated ROS levels can induce oxidative stress, leading to cellular damage and apoptosis.
The 8-nitro-4-phenylquinoline ligand offers several features that make its metal complexes attractive for drug development:
Tunable Lipophilicity: The phenyl group can enhance the lipophilicity of the complex, potentially improving its cell membrane permeability.
Modulated Electronic Properties: The electron-withdrawing nitro group can influence the electronic properties of the quinoline ring and the coordinated metal center, which can impact the complex's reactivity and biological activity.
Potential for Bioreductive Activation: The nitro group could potentially be reduced under the hypoxic conditions often found in solid tumors, leading to the formation of cytotoxic species in a targeted manner.
Visualizing a Potential Mechanism of Action
Caption: A potential mechanism of action for a transition metal complex of 8-nitro-4-phenylquinoline.
Conclusion
The incorporation of 8-nitro-4-phenylquinoline into transition metal complexes represents a promising avenue for the development of novel therapeutic agents. The synthetic protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore this area. Further investigation into the structure-activity relationships, cellular uptake, and in vivo efficacy of these complexes is warranted to fully elucidate their therapeutic potential.
References
Suzuki, T., Yamaguchi, H., Fujiki, M., Hashimoto, A., & Takagi, H. D. (2015). Crystal structures of dichloridopalladium(II), -platinum(II) and -rhodium(III) complexes containing 8-(diphenylphosphanyl)quinoline. IUCrData, 1(1), x150001. [Link]
Basavaraju, B., Naik, H. S. B., & Prabhakara, M. C. (2011). Transition Metal Complexes of Quinolino[3,2-b]benzodiazepine and Quinolino[3,2-b]benzoxazepine: Synthesis, Characterization, and Antimicrobial Studies. Bioinorganic Chemistry and Applications, 2011, 951042. [Link]
Gstöttmayr, C., Zils, A., & Herdtweck, E. (2008). Synthesis, Structures, and Solution Dynamics of Palladium Complexes of Quinoline-Functionalized N-Heterocyclic Carbenes. Inorganic Chemistry, 47(18), 8344–8354. [Link]
Yamaguchi, H., Hashimoto, A., & Suzuki, T. (2016). Crystal and molecular structures of dichloridopalladium(II) containing 2-methyl- or 2-phenyl-8-(diphenyphosphanyl)quinoline. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1621–1625. [Link]
Basavaraju, B., Naik, H. S. B., & Prabhakara, M. C. (2011). Transition Metal Complexes of Quinolino[3,2-b]benzodiazepine and Quinolino[3,2-b]benzoxazepine: Synthesis, Characterization, and Antimicrobial Studies. ResearchGate. [Link]
Agnese, F., & Dos Santos, C. G. (2009). ESI mass spectrum of copper(II) and 8-hydroxyquinoline in 50:50 water/methanol at pH 4.4 (a) and 8.9 (b). ResearchGate. [Link]
Al-Masoudi, N. A. (2018). Mass spectrum of copper complexes a) 3c, b) 3f, and c) 3i. ResearchGate. [Link]
Guedes, da Silva, M. F. C., & Pombeiro, A. J. L. (2026). Anticancer drugs based on metal complexes of 2-imine-8-hydroxyquinolines. Frontiers in Chemistry, 14, 1374581. [Link]
Wang, Y., Zhang, H., Zhang, J., Wang, Y., & Liu, Y. (2018). Copper(ii) complexes based on quinoline-derived Schiff-base ligands: synthesis, characterization, HSA/DNA binding ability, and anticancer activity. Dalton Transactions, 47(10), 3446–3458. [Link]
Vaidya, A. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79. [Link]
Sonawane, H. R., & Patil, S. K. (2023). Versatile applications of transition metal incorporating quinoline Schiff base metal complexes: An overview. Journal of the Indian Chemical Society, 100(8), 101083. [Link]
Jain, S., Chandra, V., Jain, P. K., Pathak, K., Pathak, D., & Vaidya, A. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 10, S3068–S3089. [Link]
Jain, S., Chandra, V., Jain, P. K., Pathak, K., Pathak, D., & Vaidya, A. (2016). Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. ResearchGate. [Link]
Chaibuth, P., Engl, S., Reichle, A., Chainok, K., Sukwattanasinitt, M., & Reiser, O. (2020). In situ Generated Copper(II)‐Quinoline Complexes as Robust and Versatile Photocatalysts for the Chlorosulfonylation of Olefins. Chemistry – An Asian Journal, 15(18), 2821–2825. [Link]
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). 1 H NMR data of the ligand and their metal(II) complexes. ResearchGate. [Link]
Sharma, R., Kour, P., & Kumar, A. (2025). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. RSC Advances, 15(51), 35898-35922. [Link]
Yao, Y., & Oldfield, E. (2009). NMR Shifts, Orbitals, and M‚‚‚H-X Bonding in d8 Square Planar Metal Complexes. Journal of the American Chemical Society, 131(32), 11451–11461. [Link]
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Ahangar, N., & Nahzat, N. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Iranian Journal of Pharmaceutical Sciences, 9(4), 73-80. [Link]
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Technical Support Center: Synthesis of 8-Nitro-4-Phenylquinoline
Welcome to the technical support guide for the synthesis of 8-nitro-4-phenylquinoline. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the synthesis of 8-nitro-4-phenylquinoline. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. Here, we address common challenges encountered during synthesis, providing in-depth, mechanistically-grounded solutions to improve reaction yield, product purity, and experimental reproducibility.
Introduction: Navigating the Challenges
The synthesis of 8-nitro-4-phenylquinoline typically proceeds via a two-stage approach: first, the construction of the 4-phenylquinoline core, followed by a regioselective nitration. Each stage presents unique challenges, from controlling polymerization and side reactions in the initial cyclization to directing the electrophilic nitration to the desired C8 position. This guide provides a structured approach to troubleshoot and optimize this synthetic sequence.
Section 1: Troubleshooting the 4-Phenylquinoline Core Synthesis
The formation of the 4-phenylquinoline scaffold is most commonly achieved via the Doebner-von Miller or Combes synthesis. Low yields at this stage are often traced back to side reactions, suboptimal catalyst choice, or harsh reaction conditions.
Frequently Asked Questions (FAQs)
Question 1.1: My Doebner-von Miller reaction to form 4-phenylquinoline is resulting in a low yield and a significant amount of tar-like byproducts. What is the primary cause and how can I mitigate it?
Answer: This is a classic issue in Doebner-von Miller reactions, which often use α,β-unsaturated carbonyl compounds under strong acid catalysis.[1][2] The primary culprit is the polymerization of the α,β-unsaturated aldehyde or ketone (e.g., cinnamaldehyde) under these harsh conditions. The strongly acidic and high-temperature environment can easily lead to self-condensation and polymerization of the carbonyl substrate, competing directly with the desired quinoline formation.
Causality & Solution:
Mechanism of Failure: Strong Brønsted or Lewis acids, while necessary to catalyze the cyclization, also accelerate the polymerization of the electrophilic carbonyl compound.[1] This creates an intractable mixture that complicates purification and significantly reduces the yield of the desired quinoline.
Recommended Strategy: A proven strategy is to control the concentration of the reactive carbonyl species. This can be achieved by:
Slow, Controlled Addition: Instead of adding all reactants at once, add the α,β-unsaturated carbonyl compound dropwise to the heated solution of the aniline and acid catalyst. This keeps its instantaneous concentration low, favoring the reaction with aniline over self-polymerization.
Milder Catalysts: While strong acids like sulfuric or hydrochloric acid are traditional, consider screening alternative Lewis or Brønsted acids such as p-toluenesulfonic acid or iodine, which can promote the reaction under more benign conditions.[2]
Temperature Optimization: Ensure the reaction temperature is high enough to drive the cyclization but not so high that it excessively promotes tar formation. An optimal range is often found between 100-120°C, but this should be determined empirically for your specific substrate.
Question 1.2: I am attempting a Combes synthesis using 2-amino-4-nitrophenol and benzoylacetone, but the reaction is not proceeding to completion. What factors should I investigate?
Answer: The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[3][4] When using an aniline with a strong electron-withdrawing group (EWG) like a nitro group, the nucleophilicity of the amine is significantly reduced. This retards the initial condensation step with the β-diketone, which is often the rate-limiting step.
Causality & Solution:
Electronic Effects: The nitro group on the aniline ring deactivates the amine, making it a weaker nucleophile. This slows down the initial attack on the carbonyl of the β-diketone and the subsequent formation of the enamine intermediate.[5]
Recommended Strategy:
Stronger Acid Catalysis: To overcome the reduced nucleophilicity, a stronger acid catalyst may be required to sufficiently activate the β-diketone's carbonyl group for nucleophilic attack. Polyphosphoric acid (PPA) is often more effective than sulfuric acid in these cases as it also acts as an excellent dehydrating agent.[3][4]
Higher Reaction Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the higher reaction barrier caused by the deactivated aniline.
Water Removal: The reaction generates water, which can inhibit the cyclization equilibrium.[6] Using a setup with a Dean-Stark trap or employing a dehydrating agent like PPA can drive the reaction towards completion.
Insufficiently acidic catalyst for the chosen aniline.
Switch to a stronger acid catalyst like polyphosphoric acid (PPA), especially for anilines with electron-withdrawing groups.[3]
Reaction temperature is too low to overcome the activation energy.
Experiment with a temperature gradient to find the optimal condition for your specific substrates.[7]
Water produced during the reaction is inhibiting the equilibrium.
Use a dehydrating agent or a Dean-Stark apparatus to remove water as it is formed.[6]
Significant Tar/Polymer Formation
Polymerization of the carbonyl reactant under harsh acidic conditions.
Add the α,β-unsaturated carbonyl compound dropwise to control its concentration. Consider a two-phase solvent system to sequester the carbonyl compound.[1]
Localized overheating causing uncontrolled side reactions.
Ensure efficient mechanical stirring and controlled, uniform heating with an oil bath.
Complex Mixture of Byproducts
Side reactions such as reduction of the intermediate Schiff base.
Optimize the choice of acid catalyst and solvent to favor the desired cyclization and aromatization steps.[6]
Section 2: Regioselective Nitration of 4-Phenylquinoline
Once the 4-phenylquinoline core is synthesized, the next critical step is the introduction of the nitro group at the C8 position. The primary challenge here is controlling the regioselectivity of the electrophilic aromatic substitution.
Frequently Asked Questions (FAQs)
Question 2.1: My nitration of 4-phenylquinoline with mixed acid (HNO₃/H₂SO₄) is yielding a mixture of 5-nitro and 8-nitro isomers. How can I increase the selectivity for 8-nitro-4-phenylquinoline?
Answer: This is a common regioselectivity challenge. In the nitration of quinoline, the electrophile (NO₂⁺) preferentially attacks the electron-rich benzene ring rather than the electron-deficient pyridine ring. The primary sites of attack are C5 and C8.[8][9] The ratio of these isomers is highly dependent on reaction conditions, particularly temperature.
Causality & Solution:
Mechanistic Insight: The attack at C8 is generally considered to be the thermodynamically favored pathway, while attack at C5 is often kinetically favored. Therefore, to favor the 8-nitro isomer, you need to run the reaction under conditions that allow for thermodynamic control.
Recommended Strategy:
Strict Temperature Control: Lowering the reaction temperature is the most critical parameter for improving 8-nitro selectivity. Performing the nitration at 0-5°C, or even lower, slows down the overall reaction rate and allows the reaction to proceed to the more stable 8-nitro product.[9] Higher temperatures favor the kinetic 5-nitro product and increase the risk of dinitration.
Controlled Addition of Nitrating Agent: Add the pre-mixed, cooled nitrating agent (mixed acid) dropwise to the solution of 4-phenylquinoline in sulfuric acid. This prevents localized temperature spikes that could favor the kinetic product.
Solvent and Acid Choice: Concentrated sulfuric acid is the standard solvent as it protonates the quinoline nitrogen, further deactivating the pyridine ring and directing substitution to the benzene ring.
Workflow for Selective 8-Nitration
Caption: Optimized workflow for the selective synthesis of 8-nitro-4-phenylquinoline.
Section 3: Detailed Experimental Protocols
These protocols are illustrative and may require optimization based on your specific laboratory conditions and substrate scale.
Protocol 1: Optimized Doebner-von Miller Synthesis of 4-Phenylquinoline
This procedure is adapted from established methodologies to favor yield and minimize side-product formation.[2]
Materials & Reagents:
Aniline
Benzaldehyde
Pyruvic Acid
Acetic Acid (Glacial)
Sodium Hydroxide (NaOH)
Dichloromethane (CH₂Cl₂)
Hydrochloric Acid (HCl)
Procedure:
Initial Condensation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add aniline (40 mmol) and benzaldehyde (40 mmol) to an excess of glacial acetic acid (60 mL), which acts as both solvent and catalyst.[10]
Reaction: Heat the mixture to reflux and stir for 2 hours.
Pyruvic Acid Addition: After 2 hours, add pyruvic acid (40 mmol) dropwise to the refluxing mixture over 30 minutes.
Completion: Continue to reflux the reaction mixture for an additional 6-8 hours. Monitor the reaction progress by TLC until the starting materials are consumed.
Work-up:
Cool the reaction mixture to room temperature and pour it slowly into 200 mL of ice water with vigorous stirring.
Carefully add a concentrated NaOH solution to basify the mixture (pH > 9). This will neutralize the acid and deprotonate any amine salts.
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Purification:
Remove the solvent under reduced pressure to obtain the crude product.
The crude 4-phenylquinoline can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or hexane.
Protocol 2: Selective Nitration of 4-Phenylquinoline
This protocol is designed to maximize the yield of the 8-nitro isomer.[9][11]
Materials & Reagents:
4-Phenylquinoline
Concentrated Sulfuric Acid (H₂SO₄, 98%)
Fuming Nitric Acid (HNO₃, >90%)
Ammonium Hydroxide (NH₄OH)
Ice
Procedure:
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-phenylquinoline (0.1 mol) in concentrated sulfuric acid (150 mL). Cool the mixture to 0°C in an ice-salt bath.
Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (0.11 mol) to concentrated sulfuric acid (50 mL). Keep this mixture cooled in an ice bath.
Nitration: Add the cold nitrating mixture dropwise to the stirred 4-phenylquinoline solution via the dropping funnel. Crucially, maintain the internal reaction temperature between 0°C and 5°C throughout the addition. The addition should take approximately 1-2 hours.
Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5°C for an additional 40-60 minutes.[11] Monitor the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) to confirm the consumption of the starting material.
Work-up:
Very slowly and carefully pour the reaction mixture onto a large volume of crushed ice (approx. 1 kg) with vigorous stirring.
A yellow precipitate should form. Allow the ice to melt completely.
Slowly neutralize the acidic solution by adding concentrated ammonium hydroxide until the pH is approximately 8. This will precipitate the product fully.
Isolation and Purification:
Collect the solid precipitate by vacuum filtration.
Wash the solid thoroughly with cold water until the washings are neutral.
Dry the crude product. Further purification can be achieved by recrystallization from ethanol or by column chromatography to separate it from any minor isomers.
References
BenchChem. (n.d.). Side reactions in the synthesis of quinoline derivatives.
BenchChem. (n.d.). Doebner Reaction Technical Support Center: Troubleshooting and Optimization.
BenchChem. (n.d.). Avoiding common pitfalls in quinoline synthesis.
Weyes, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(34), 20173–20195. Available at: [Link]
Grokipedia. (n.d.). Combes quinoline synthesis.
IJFMR. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.
ResearchSpace@UKZN. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst.
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
BenchChem. (n.d.). Minimizing side-product formation during the synthesis of 3-Nitro-2-phenylquinoline.
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. Available at: [Link]
Cambridge University Press & Assessment. (n.d.). Combes Quinoline Synthesis.
Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link]
Zhang, D., Song, J., & Wang, J. (2014). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 19(11), 17747–17761. Available at: [Link]
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Hepatitis Monthly, 11(12), e9623. Available at: [Link]
Technical Support Center: Troubleshooting Aqueous Solubility of 8-Nitro-4-phenylquinoline
Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with "grease-ball" molecules—compounds that exhibit high lipophilicity, planar aromatic...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with "grease-ball" molecules—compounds that exhibit high lipophilicity, planar aromaticity, and rigid crystal lattices. 8-Nitro-4-phenylquinoline (8-NPQ) is a textbook example of a Biopharmaceutics Classification System (BCS) Class II/IV-type hurdle[1].
This guide is designed to move beyond generic advice. We will dissect the molecular causality behind your precipitation issues and provide field-proven, self-validating protocols to achieve stable aqueous solutions for your downstream assays.
Molecular Profiling: Why is 8-NPQ Failing in Aqueous Media?
To troubleshoot effectively, we must first understand the physicochemical antagonist. The poor aqueous solubility of 8-NPQ is driven by three compounding structural factors[2]:
Planar Aromaticity & π-π Stacking: The fused quinoline core and the 4-phenyl substituent create a highly planar, rigid geometry. This promotes intense intermolecular π-π stacking in the solid state, resulting in a high crystal lattice energy that water molecules cannot easily disrupt.
High Lipophilicity (LogP): The lack of hydrogen-bond donors and the bulky hydrophobic phenyl ring severely limit dipole-dipole interactions with aqueous solvents.
The pKa Trap (Electronic Effect): Many researchers mistakenly attempt to dissolve quinoline derivatives by lowering the pH, assuming the quinoline nitrogen (typical pKa ~4.9) will protonate and form a soluble salt. However, the 8-nitro group is powerfully electron-withdrawing . This inductive effect pulls electron density away from the nitrogen, drastically lowering its basicity. Literature and predictive models place the pKa of 8-nitroquinoline derivatives between 1.2 and 2.0 [3][4]. Therefore, to achieve salt formation, you would need an aqueous pH of < 1.0—a highly acidic environment that will denature proteins and destroy cell cultures.
Diagnostic Troubleshooting Flowchart
Before selecting a protocol, use the following decision matrix to align your solubility strategy with the tolerance limits of your specific biological or biochemical assay.
Fig 1: Decision matrix for troubleshooting 8-NPQ aqueous precipitation.
Frequently Asked Questions (FAQs)
Q1: I dissolved 8-NPQ perfectly in 100% DMSO, but it immediately "crashes out" (turns cloudy) when I dilute it into my assay buffer. Why?A1: This is a classic solvent-capacity collapse[5]. DMSO is an excellent hydrogen-bond acceptor that solvates the hydrophobic 8-NPQ molecules. However, when introduced to water, DMSO preferentially hydrogen-bonds with the water molecules. The 8-NPQ molecules are abruptly stripped of their solvation shell. Driven by the hydrophobic effect, the planar 8-NPQ molecules rapidly aggregate and precipitate to minimize contact with the aqueous environment. Solution: You must use a carrier system (like cyclodextrins or micelles) before introducing the compound to water.
Q2: I tried lowering the pH of my buffer to 4.0 to protonate the quinoline nitrogen, but it didn't improve solubility. What went wrong?A2: As detailed in our molecular profiling, the 8-nitro substituent exerts a strong electron-withdrawing effect, dropping the pKa of the quinoline nitrogen to approximately ~1.2 - 2.0[3][4]. At pH 4.0, the molecule remains entirely unprotonated and neutral. pH adjustment is a futile strategy for this specific derivative[2].
Q3: Which cyclodextrin should I choose for 8-NPQ?A3: You should utilize β-cyclodextrin (β-CD) derivatives, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)[5][6]. The internal hydrophobic cavity of β-CD has a diameter of ~6.0–6.5 Å, which provides a perfect steric fit for encapsulating quinoline and phenyl rings[2][7]. α-CD is too small, and γ-CD is too large to provide stable van der Waals interactions with 8-NPQ.
Quantitative Strategy Comparison
Formulation Strategy
Mechanism of Action
Expected Solubility Gain
Assay Compatibility
Complexity
Co-solvency (DMSO/PEG)
Reduces dielectric constant of the medium.
Low (Prone to crashing upon dilution)
Poor (Toxicity in cell assays >1%)
Low
Micellar / SEDDS
Entraps drug in hydrophobic surfactant core.
Moderate to High
Moderate (Surfactants may lyse cells)
Medium
Cyclodextrin (HP-β-CD)
Host-guest inclusion complexation.
Very High
Excellent (Biocompatible, FDA approved)
High
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as "self-validating systems." By incorporating mandatory filtration and spectrophotometric quantification steps, you empirically prove that the drug is genuinely in solution, rather than existing as a micro-suspension.
Protocol A: Host-Guest Inclusion via HP-β-CD (Recommended for Cell/In Vivo Assays)
This method encapsulates the hydrophobic 8-NPQ within the cyclodextrin cavity, creating a highly water-soluble complex[5][7].
Step-by-Step Methodology:
Preparation of Host Solution: Dissolve HP-β-CD in your target aqueous buffer to create a 20% (w/v) solution. Ensure complete dissolution (solution must be optically clear).
Drug Addition: Add 8-NPQ powder in molar excess (e.g., aim for a 1:2 to 1:5 drug-to-cyclodextrin molar ratio) directly into the HP-β-CD solution[8]. The solution will appear as a cloudy suspension.
Equilibration (Kneading/Stirring): Protect the vial from light. Stir vigorously at room temperature (or up to 37°C if thermally stable) for 48 hours. Causality: Complexation is an equilibrium process; sufficient time is required for the solid drug to partition into the CD cavities.
Self-Validation (Filtration): Pass the suspension through a 0.45 µm PTFE syringe filter.
Validation Check: Any uncomplexed 8-NPQ will remain solid and be caught by the filter. The resulting filtrate will be optically clear, containing only the solubilized inclusion complex.
Quantification: Dilute an aliquot of the filtrate in methanol and measure the absorbance via UV-Vis spectrophotometry (8-nitroquinoline derivatives typically absorb strongly between 275 nm and 315 nm)[3] to determine the exact solubilized concentration against a standard curve.
Lyophilization (Optional): Freeze-dry the filtrate to obtain a stable, solid inclusion complex powder that can be instantly reconstituted in water[7].
Protocol B: Self-Emulsifying Drug Delivery System (SEDDS)
Use this if cyclodextrins are unavailable or if your biochemical assay can tolerate surfactants[9][10].
Step-by-Step Methodology:
Lipid/Solvent Phase: Dissolve 8-NPQ in a minimal volume of a primary co-solvent (e.g., PEG400 or a 1:1 mix of PEG400 and DMSO). Do not exceed the solubility limit of the solvent.
Surfactant Addition: Add a non-ionic surfactant (e.g., Tween 80 or Cremophor EL) to the solvent phase. A standard starting ratio is 1 part drug/solvent to 3 parts surfactant (v/v).
Homogenization: Vortex the mixture vigorously for 5 minutes until a clear, isotropic pre-concentrate is formed.
Aqueous Dispersion: Slowly titrate this pre-concentrate into your heavily stirred aqueous assay buffer.
Validation Check: The mixture should form a transparent or slightly opalescent microemulsion. If heavy cloudiness or particulate matter appears, the surfactant-to-solvent ratio is too low to maintain the micellar core, and the drug has crashed out.
References
Pinto, L. M. A., Adeoye, O., Thomasi, S. S., Francisco, A. P., & Cabral-Marques, H. (2021). A single-step multicomponent synthesis of a quinoline derivative and the characterization of its cyclodextrin inclusion complex. Journal of Molecular Structure, 1237, 130391. Retrieved from[Link]
National Center for Biotechnology Information (NCBI). (2023). Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges. Expert Opin. Drug Discovery. Retrieved from [Link]
LookChem. (n.d.). 4-Methyl-8-nitroquinoline Chemical Properties (pKa predictive data). Retrieved from [Link]
preventing thermal degradation of 8-nitro-4-phenylquinoline during reflux
Guide Objective: This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and methodologies for preventing the thermal degradation of 8-nitro-4-ph...
Author: BenchChem Technical Support Team. Date: April 2026
Guide Objective: This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and methodologies for preventing the thermal degradation of 8-nitro-4-phenylquinoline during reflux procedures. As a Senior Application Scientist, my aim is to explain the causality behind these experimental choices, ensuring robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing 8-nitro-4-phenylquinoline darkens significantly upon reflux, and TLC analysis shows multiple new spots. What is happening?
A: This is a classic sign of thermal degradation. 8-nitro-4-phenylquinoline, like many nitroaromatic compounds, is susceptible to decomposition at elevated temperatures. The darkening color and multiple spots on a Thin-Layer Chromatography (TLC) plate indicate the formation of various degradation byproducts, leading to reduced yield and purification difficulties. The underlying mechanism is often an autocatalytic process where initial decomposition products, particularly nitrogen oxides (NOx), catalyze further degradation of the starting material.[1][2]
Q2: What causes the thermal instability of the nitro group in this context?
A: The nitro group (-NO₂) is a strong electron-withdrawing group, which polarizes the C-N bond. At high temperatures, this bond can undergo homolytic cleavage, releasing an •NO₂ radical. This radical can then initiate a chain reaction, abstracting atoms from other molecules and propagating the decomposition.[2][3] This process, known as autocatalysis, is why decomposition can sometimes accelerate rapidly once it begins.
Visualizing the Degradation Pathway
To understand the intervention points, we must first visualize the problem. The following diagram illustrates the autocatalytic cycle of degradation.
Caption: Autocatalytic cycle of 8-nitro-4-phenylquinoline degradation.
Troubleshooting Guide: Preventing Degradation
This section provides actionable solutions to specific problems encountered during the reflux of 8-nitro-4-phenylquinoline.
Issue 1: Rapid decomposition and "tar" formation at the start of reflux.
This indicates that the reaction temperature is too high, exceeding the thermal stability threshold of the compound.
Solution A: Optimize Solvent Choice
The reflux temperature is dictated by the boiling point of the solvent.[4][5] Choose a solvent with a boiling point that is high enough to facilitate the desired reaction at a reasonable rate but low enough to minimize degradation.
Solvent
Boiling Point (°C)
Notes
Dichloromethane (DCM)
39.6
Suitable for very sensitive substrates; may require long reaction times.
Acetone
56
Methanol
64.7
Common protic solvent.
Ethanol
78.4
Often used for recrystallization and reactions.[6]
Acetonitrile (MeCN)
81.6
Common aprotic polar solvent.
Toluene
110.6
Higher boiling point; use with caution.
Dimethylformamide (DMF)
153
High boiling point; risk of degradation is significant.
Dimethyl Sulfoxide (DMSO)
189
Very high boiling point; generally not recommended for this compound.
Solution B: Implement Precise Temperature Control
Instead of vigorous reflux, maintain the reaction at a controlled temperature slightly below the solvent's boiling point.
Avoid Direct Heating: Do not heat the flask directly with a Bunsen burner on a tripod and gauze. This creates localized "hot spots" that can initiate decomposition.[7]
Use a Controlled Heating Source: Employ an oil bath, sand bath, or a precisely controlled heating mantle to ensure uniform and stable heat distribution.[5][8] This allows you to set a specific temperature (e.g., 70°C when using ethanol) rather than defaulting to the full reflux temperature (78°C).
Issue 2: The reaction proceeds, but yield is consistently low due to gradual product degradation over long reflux times.
This suggests that while the temperature may be borderline acceptable, the extended duration at this temperature is causing cumulative degradation.
Solution A: Incorporate a Chemical Stabilizer
Stabilizers function by scavenging the NOx radicals that catalyze the decomposition process, effectively breaking the autocatalytic cycle.[2][3] While many stabilizers are documented for explosives and propellants, the chemical principles are directly applicable.
Stabilizer Class
Examples
Mechanism of Action
Typical Loading
Aromatic Amines
Diphenylamine (DPA), 2-Nitrodiphenylamine
React with NOx to form non-radical, stable nitroso derivatives.[2][9]
0.5 - 2.0 mol%
Urea Derivatives
Akardite, Centralite
Similar to aromatic amines, they neutralize acidic decomposition products and scavenge radicals.[10]
Physically adsorb NOx decomposition products, preventing them from participating in the catalytic cycle.[1][3]
5 - 10 wt%
Solution B: Conduct the Reaction Under an Inert Atmosphere
Oxygen can participate in or initiate radical-based degradation pathways at elevated temperatures. Purging the reaction vessel with an inert gas like Nitrogen (N₂) or Argon (Ar) and maintaining a positive pressure throughout the reflux can significantly improve stability.[11]
Protocols and Methodologies
Protocol 1: Optimized Reflux Setup for Thermally Sensitive Compounds
This protocol integrates the solutions described above for maximizing yield and minimizing degradation.
Step-by-Step Methodology:
Glassware Preparation: Ensure all glassware (round-bottom flask, condenser) is thoroughly dried to prevent side reactions with water.
Reagent Addition: Add 8-nitro-4-phenylquinoline, the chosen solvent (e.g., Ethanol), a magnetic stir bar, and the selected stabilizer (e.g., 1 mol% Diphenylamine) to the round-bottom flask.
Apparatus Assembly:
Securely clamp the flask in a heating mantle or oil bath, which is placed on a magnetic stirrer hotplate.[8]
Attach a Liebig condenser vertically to the flask. Ensure the ground glass joints are lightly greased for a good seal.[12]
Connect the condenser to a cold water source, with water entering at the bottom inlet and exiting from the top outlet to ensure the jacket remains full and provides efficient cooling.[7][12]
Place a gas inlet adapter (e.g., a T-connector or a septum) on top of the condenser. Do NOT seal the system completely.[7][11]
Inerting the System: Connect the gas inlet to a nitrogen or argon line with a bubbler outlet. Gently purge the system for 5-10 minutes to displace air.
Heating and Reflux:
Turn on the magnetic stirrer to ensure even heat distribution.
Slowly increase the temperature of the heating mantle/oil bath.
Maintain a gentle reflux rate. The "reflux ring" (the boundary where vapor condenses and flows back down) should be stable in the lower third of the condenser.[4] If degradation is still observed, reduce the temperature to 5-10°C below the solvent's boiling point.
Monitoring: Periodically take small aliquots from the reaction mixture to monitor its progress by TLC. Look for the consumption of starting material and the formation of the desired product, while checking for the appearance of new, dark spots indicative of degradation.
Cooldown: Once the reaction is complete, turn off the heat and allow the flask to cool to room temperature before disassembling the apparatus.
Visual Workflow for Optimized Reflux
Caption: Step-by-step workflow for setting up a degradation-minimizing reflux.
References
Stabilizer for nitrated organic compounds. (Patent US1596622A).
A green stabilizer for Nitrate ester-based propellants: An overview. (n.d.). National Center for Biotechnology Information. [Link]
Stabilizers for nitrate ester-based energetic materials and their mechanism of action: a state-of-the-art review. (2018). SpringerLink. [Link]
Effect of stabilizers and nitrogen content on thermal properties of nitrocellulose granules. (2020). SpringerLink. [Link]
Effect of Various Stabilizers on the Characteristics of a Nitrate Esters-Double Base Propellant under Thermal Aging. (2024). Taylor & Francis Online. [Link]
Heating something under reflux. (2012). Sciencemadness Discussion Board. [Link]
Reflux without oil – Heat-On: the sustainable laboratory heating block. (2023). YouTube. [Link]
Process for production of 8-NHR quinolines. (Patent US4167638A).
An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. (2013). Brieflands. [Link]
Aqueous based reflux method for green synthesis of nanostructures: Application in CZTS... (n.d.). National Center for Biotechnology Information. [Link]
Preparation of 8-nitroquinoline. (n.d.). PrepChem.com. [Link]
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). National Center for Biotechnology Information. [Link]
Technical Support Center: Optimizing HPLC Mobile Phase for 8-nitro-4-phenylquinoline Analysis
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the HPLC analysis of 8-nitro-4-phenylquinoline. This guide is designed for researchers, scientists, and drug development profe...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the HPLC analysis of 8-nitro-4-phenylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during method development and routine analysis. We will explore the causality behind experimental choices, offering robust protocols to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
This section addresses foundational questions to establish a strong starting point for your method development.
Q1: What are the primary challenges in analyzing 8-nitro-4-phenylquinoline using reverse-phase HPLC?
The analysis of 8-nitro-4-phenylquinoline presents a classic challenge in reverse-phase chromatography due to its chemical structure. The molecule contains a quinoline ring system, which is basic in nature, and a non-polar phenyl group. This combination can lead to several issues:
Peak Tailing: The basic nitrogen atom in the quinoline ring can interact strongly with acidic silanol groups present on the surface of standard silica-based HPLC columns.[1][2] This secondary interaction, an ion-exchange mechanism, is a common cause of asymmetrical, tailing peaks for basic compounds.[1][3]
Poor Resolution: If impurities or related compounds are present, achieving baseline separation can be difficult without careful optimization of the mobile phase selectivity.
Variable Retention: The retention time can be highly sensitive to minor changes in mobile phase pH, especially if the pH is close to the pKa of the quinoline moiety.
Q2: I am starting from scratch. How should I select an initial column and mobile phase?
For initial method development, a systematic approach is crucial.
Column Selection: Begin with a modern, high-purity, base-deactivated C18 column.[1] These columns have minimal accessible silanol groups, either through exhaustive end-capping or the use of sterically protecting bonding chemistries, which significantly reduces the likelihood of peak tailing for basic analytes.[1] A standard dimension like 150 mm x 4.6 mm with 3 or 5 µm particles is a versatile starting point.
Mobile Phase Selection: A common starting point for reverse-phase HPLC is a mixture of water and an organic modifier.[4][5]
Aqueous Component (Mobile Phase A): High-purity water (e.g., Milli-Q). To control the ionization state of the analyte and minimize silanol interactions, it is highly recommended to work at a low pH.[3][6] A good starting point is an aqueous solution containing 0.1% formic acid or 0.1% trifluoroacetic acid (TFA), which typically brings the pH to around 2.5-3.0.[7]
Organic Modifier (Mobile Phase B): HPLC-grade acetonitrile (ACN) or methanol (MeOH) are the most common choices.[4][8] Acetonitrile often provides sharper peaks and lower backpressure, making it a preferred first choice.
Q3: What is a "scouting gradient" and why is it important?
A scouting gradient is a rapid, wide-range gradient run used to determine the approximate elution conditions for your analyte.[9] It saves significant time compared to running multiple isocratic methods. By running a broad gradient (e.g., 5% to 95% organic modifier over 15-20 minutes), you can quickly identify the percentage of organic solvent required to elute your compound and any impurities, providing a starting point for further optimization.[9]
Troubleshooting Guide: Common Problems & Solutions
This section provides a question-and-answer guide to resolve specific issues you may encounter during your experiments.
Q4: My peak for 8-nitro-4-phenylquinoline is tailing significantly. What are the causes and how can I fix it?
Peak tailing is the most common issue for basic compounds like quinolines. The cause can be either chemical (interactions with the column) or physical (problems with the HPLC system).[1] The following workflow can help you diagnose and resolve the issue.
Diagram: Troubleshooting Peak Tailing
A logical workflow to diagnose and resolve peak tailing issues.
Experimental Protocol: Gradient Optimization
Analyze the Scouting Run: From your initial 5-95% B scouting run, determine the %B at which your first peak of interest elutes (t_start) and the %B at which the last peak elutes (t_end).
Calculate the Shallow Gradient: Design a new, shallower gradient that focuses on the elution window you just identified. A good starting point is to run the gradient from approximately 5% below the elution %B of the first peak to 5% above the elution %B of the last peak.
Example: If your peaks elute between 40% and 60% B in the scouting run, a new gradient could be 35% to 65% B over 15 minutes. This shallower slope increases the time analytes spend in the "active" part of the mobile phase gradient, improving resolution.
[9]3. Fine-Tuning: Once you have a good separation, you can further optimize by adjusting the column temperature (e.g., testing between 30°C and 45°C) to improve peak shape and potentially alter selectivity.
[9][10]
By systematically addressing these common issues and following a logical optimization workflow, you can develop a robust and reliable HPLC method for the analysis of 8-nitro-4-phenylquinoline.
References
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
Axion Labs. (2022, February 15). HPLC Peak Tailing.
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
uHPLCs. How to avoid the tailing problem of basic compounds in HPLC analysis?.
Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC.
BenchChem. (2025). Technical Support Center: Optimizing HPLC Separation of Ethyl-quinolin-3-ylmethyl-amine and its Metabolites.
PubChem. 8-Nitroquinoline.
Cheméo. Chemical Properties of Quinoline, 8-nitro- (CAS 607-35-2).
PubChemLite. 8-nitro-4-phenylquinoline (C15H10N2O2). Université du Luxembourg.
removing unreacted precursors from synthesized 8-nitro-4-phenylquinoline mixtures
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are working on the synthesis of 8-nitro-4-phenylqui...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are working on the synthesis of 8-nitro-4-phenylquinoline and facing challenges in purifying the final product from unreacted precursors. We will explore the causality behind common purification issues and provide detailed, field-proven protocols to ensure the isolation of a high-purity final compound.
Understanding the Synthetic Landscape
The synthesis of 8-nitro-4-phenylquinoline typically involves a multi-step process. A common and efficient route is the Doebner-von Miller reaction to first synthesize the 4-phenylquinoline core, followed by a regioselective nitration step.[1][2] This synthetic pathway informs the likely identity of the unreacted precursors that may contaminate the final product.
The precursors for the initial Doebner-von Miller synthesis of 4-phenylquinoline generally include an aniline, and an α,β-unsaturated carbonyl compound.[1][3] The subsequent nitration step introduces the nitro group, but if the reaction does not go to completion, the starting material for this step, 4-phenylquinoline, will also be a significant impurity.
Therefore, the primary contaminants to address are:
Unreacted Aniline: A basic compound that can be difficult to separate from the also basic quinoline product.
Unreacted α,β-Unsaturated Carbonyl Precursors: Often neutral, non-polar compounds.
Unreacted 4-Phenylquinoline: Less polar than the nitrated product and shares the same core structure.
This guide provides a structured approach to systematically remove these impurities.
Troubleshooting Guide: Common Purification Issues
This section directly addresses specific experimental observations and links them to probable causes and validated solutions.
Observed Problem
Probable Cause (Unreacted Precursor)
Recommended Solution & Rationale
Crude product is a dark, non-crystalline oil.
High concentration of multiple impurities (precursors, tars, and byproducts) preventing crystallization.[4]
Solution: Begin with a comprehensive acid-base extraction to remove the most dissimilar impurities (anilines and acidic byproducts), followed by column chromatography to separate the target compound from neutral precursors and tars.[4][5]
TLC analysis shows a prominent spot at the baseline (Rf = 0) that streaks upwards.
Unreacted aniline. The basic nitrogen of aniline interacts strongly with the acidic silica gel, causing poor mobility and streaking.[6]
Solution: Perform an acidic liquid-liquid extraction before attempting chromatography. Aniline is basic and will be protonated by dilute HCl, forming a water-soluble salt that partitions into the aqueous phase.[7][8] This removes the primary cause of streaking.
NMR/LC-MS analysis of the purified product shows contamination with a less polar quinoline species.
Incomplete nitration, leading to residual 4-phenylquinoline in the final product.
Solution: Utilize high-resolution column chromatography. The nitro group significantly increases the polarity of the molecule, allowing for separation from the less polar 4-phenylquinoline. A less polar eluent system will increase the retention time difference. Fractional crystallization can also be effective if there is a sufficient difference in solubility between the two compounds.[9]
Final product has a faint, sweet smell characteristic of benzaldehyde.
Residual α,β-unsaturated carbonyl precursors.
Solution: These precursors are typically neutral and can be effectively removed using standard silica gel column chromatography, as their polarity will differ significantly from the 8-nitro-4-phenylquinoline product.[10]
Detailed Purification Protocols
Protocol 1: Removal of Unreacted Aniline via Acid-Base Extraction
This method leverages the basicity of aniline to selectively move it from an organic solution into an aqueous layer.[11]
Objective: To remove residual basic precursors (e.g., aniline) from the crude reaction mixture.
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Separatory Funnel
Procedure:
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 100 mL of ethyl acetate).
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M HCl. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.[8]
Separation: Allow the layers to fully separate. The protonated aniline salt will be in the aqueous layer. Drain and collect the bottom aqueous layer.
Repeat: Repeat the extraction with fresh 1 M HCl at least two more times to ensure complete removal of the basic impurities.
Neutralization Wash: Wash the organic layer with saturated NaHCO₃ solution to neutralize any residual acid, followed by a wash with brine to reduce the amount of dissolved water.
Drying: Drain the organic layer into a clean flask and dry over anhydrous Na₂SO₄ or MgSO₄.
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product, now free of basic impurities.
Protocol 2: Purification by Column Chromatography
This is the primary method for separating the target compound from neutral precursors and other byproducts based on polarity differences.[10]
Objective: To separate 8-nitro-4-phenylquinoline from less polar impurities like unreacted 4-phenylquinoline and neutral carbonyl compounds.
Materials:
Crude product from Protocol 1
Silica Gel (standard, 230-400 mesh)
Eluent system (e.g., Hexane/Ethyl Acetate mixture)
Triethylamine (NEt₃) (optional, for basic compounds)[6]
Chromatography column, flasks, TLC plates
Procedure:
TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good system will give the target compound an Rf value of ~0.2-0.3.
Column Packing: Prepare a silica gel slurry in the initial, least polar eluent and pack the column.
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Alternatively, perform a "dry load" by adsorbing the sample onto a small amount of silica gel.[10]
Elution: Begin eluting with the non-polar solvent system determined by TLC (e.g., 10% Ethyl Acetate in Hexane). Gradually increase the polarity of the eluent (gradient elution) to first elute less polar impurities, followed by the target product.[10]
Fraction Collection: Collect fractions and monitor their composition using TLC.
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Final Purification by Recrystallization
This technique is used to obtain a highly pure, crystalline final product by exploiting differences in solubility.[12]
Objective: To achieve high purity and obtain a crystalline solid.
Procedure:
Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot. Ethanol, methanol, or mixtures with water are often good starting points for quinoline derivatives.[13]
Dissolution: In a flask, add the crude solid and the minimum amount of hot solvent required to fully dissolve it.
Decolorization (Optional): If the solution is highly colored due to persistent impurities, a small amount of activated carbon can be added. The solution should then be filtered hot to remove the carbon.[7]
Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Crystal formation should begin. Cooling further in an ice bath can maximize the yield.
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
Drying: Dry the crystals thoroughly, for instance, in a desiccator, to remove any residual solvent.
Purification Workflow
The following diagram outlines a logical workflow for purifying the crude product.
Caption: Decision workflow for purification of 8-nitro-4-phenylquinoline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthesis route for 8-nitro-4-phenylquinoline and what are the typical precursors?
A1: A prevalent method is the Doebner-von Miller reaction, which condenses an aniline with an α,β-unsaturated carbonyl compound to form the quinoline core.[3] For 4-phenylquinoline, this would typically involve aniline and cinnamaldehyde (or precursors that form it in situ). This is followed by nitration using mixed acids (HNO₃/H₂SO₄), which preferentially adds the nitro group at the 5- and 8-positions.[9] Therefore, unreacted aniline and unreacted 4-phenylquinoline are the most common precursors found as impurities.
Q2: My product, 8-nitro-4-phenylquinoline, is also basic. Will an acid wash extract my product into the aqueous layer along with the unreacted aniline?
A2: This is a critical consideration. While the quinoline nitrogen is basic, its basicity (pKa of the conjugate acid is ~4.8-5.2) is significantly reduced by the electron-withdrawing nitro group on the aromatic ring.[14] Aniline is substantially more basic (pKa of anilinium ion is ~4.6, but this can be misleading; aniline is a much stronger base in practice). By using a carefully controlled amount of dilute acid (e.g., 1 M HCl), you can selectively protonate and extract the more basic aniline, leaving the less basic 8-nitro-4-phenylquinoline product in the organic phase.[7][8] It is always advisable to check the aqueous layers by TLC to ensure no product has been lost.
Q3: How can I effectively monitor the removal of precursors during purification?
A3: Thin Layer Chromatography (TLC) is the most immediate and effective tool. Before starting, run a TLC plate with lanes for each of your starting materials and the crude reaction mixture. This will show you the relative Rf values. As you perform each purification step (e.g., after an acid wash or when collecting chromatography fractions), you can run new TLC plates to see which spots have disappeared, confirming the removal of specific impurities.[12] For final purity assessment, techniques like NMR spectroscopy and LC-MS are essential.
Q4: What are the key differences between using silica gel and alumina for chromatographing quinoline derivatives?
A4: Silica gel is acidic, while alumina can be purchased in acidic, neutral, or basic forms. For basic compounds like quinolines, the acidic nature of silica can lead to strong, sometimes irreversible, binding, resulting in streaking and poor recovery.[6] This can often be mitigated by adding a small amount of a basic modifier like triethylamine (0.5-2%) to the eluent.[6] Basic or neutral alumina is an excellent alternative stationary phase for purifying basic compounds as it avoids these strong acidic interactions.
Q5: Are there any preventative measures I can take during the synthesis to minimize the amount of unreacted precursors?
A5: Yes. Optimizing the reaction conditions is key. For the Doebner-von Miller reaction, ensuring the reaction goes to completion by adjusting temperature and reaction time can reduce leftover starting materials.[15] For the nitration step, carefully controlling the stoichiometry of the nitrating agent and the reaction temperature can not only improve the yield but also minimize the amount of unreacted 4-phenylquinoline and the formation of unwanted dinitrated byproducts.[9] Monitoring the reaction progress by TLC is crucial to determine the optimal time to stop the reaction.
References
Benchchem. (2025). Technical Support Center: Purification of Aniline-Containing Reaction Mixtures. Benchchem.com.
Benchchem. (2026).
Benchchem. (2025).
Various Authors. (2014).
Benchchem. (n.d.).
Benchchem. (2025). Identification of common byproducts in quinoline synthesis. Benchchem.com.
Benchchem. (2025). Minimizing side-product formation during the synthesis of 3-Nitro-2-phenylquinoline. Benchchem.com.
MDPI. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. MDPI.com.
Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
Technical Support Center: A Guide to Resolving Overlapping NMR Peaks in 8-nitro-4-phenylquinoline Characterization
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are characterizing 8-nitro-4-phenylquinoline and encountering challenges with NMR spectr...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are characterizing 8-nitro-4-phenylquinoline and encountering challenges with NMR spectral interpretation. The inherent complexity of this molecule's structure often leads to overlapping signals in the aromatic region of the ¹H NMR spectrum, making definitive characterization a non-trivial task. This document provides a series of troubleshooting strategies and advanced methodologies to deconstruct complex spectra and achieve unambiguous peak assignments.
Q1: My ¹H NMR spectrum of 8-nitro-4-phenylquinoline shows a cluster of overlapping peaks in the aromatic region (7.0-9.0 ppm). What are my initial steps to resolve this?
A1: Signal overlap in the aromatic region is a common issue for substituted quinolines due to the similar electronic environments of the protons.[1] Here is a systematic approach to begin troubleshooting:
Vary Sample Concentration: Intermolecular π-π stacking interactions between quinoline molecules can influence proton chemical shifts.[2] Acquiring spectra at different concentrations may alter the signal positions enough to resolve overlap.[1]
Change the NMR Solvent: This is often the most effective initial step. The chemical shifts of quinoline protons can be highly dependent on the solvent.[1] Switching from a common solvent like CDCl₃ to an aromatic solvent such as benzene-d₆ or a more polar solvent like DMSO-d₆ can induce differential shifts (due to solvent-solute interactions) and often resolves the overlap.[1][3]
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can resolve signals, especially if conformational exchange is occurring.[4][5] Changes in temperature alter the populations of different conformations, which can lead to changes in the averaged chemical shifts observed.[6] This can be particularly effective for resolving broad peaks.[5]
Q2: I've tried changing solvents and concentration, but some peaks in my 8-nitro-4-phenylquinoline spectrum are still overlapped. What's the next logical step?
A2: When basic troubleshooting is insufficient, moving to two-dimensional (2D) NMR spectroscopy is the most powerful approach. 2D NMR experiments spread signals across a second frequency dimension, providing significantly better resolution for complex molecules.[7][8]
Here are the key 2D NMR experiments to perform:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[1] It is invaluable for tracing the connectivity of protons within the quinoline and phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms.[1][9] By spreading the proton signals based on the chemical shifts of the carbons they are attached to, it can effectively resolve severe overlap in the ¹H spectrum.[10][11]
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds.[1] This is crucial for assigning quaternary carbons and piecing together the different fragments of the molecule.[1]
Q3: The chemical shifts in my spectrum don't align with published data for similar quinoline derivatives. What could be causing this discrepancy?
A3: Several factors can lead to deviations from literature values:
Solvent Effects: As mentioned, the choice of solvent can significantly alter chemical shifts.[1] Ensure you are comparing your data to literature values obtained in the same solvent.
pH Differences: Small traces of acid or variations in the pH of the NMR solvent can lead to significant changes in chemical shifts, especially for heterocyclic compounds.
Substituent Effects: The electron-withdrawing nitro group and the phenyl ring in 8-nitro-4-phenylquinoline will have a substantial impact on the chemical shifts of all protons and carbons in the molecule, which may differ from other substituted quinolines.[1]
Workflow for Resolving Overlapping Peaks
The following diagram illustrates a logical workflow for tackling overlapping NMR signals in the characterization of 8-nitro-4-phenylquinoline.
Caption: Workflow for NMR peak resolution.
Experimental Protocols
Protocol 1: Solvent Study for Peak Resolution
Initial Spectrum: Dissolve 5-10 mg of your 8-nitro-4-phenylquinoline sample in ~0.6 mL of CDCl₃ and acquire a standard ¹H NMR spectrum.
Sample Recovery: Carefully evaporate the CDCl₃ under a gentle stream of nitrogen or using a rotary evaporator at low temperature.
Second Solvent: Add ~0.6 mL of Benzene-d₆ to the same NMR tube. Ensure the sample is fully dissolved.
Second Spectrum: Acquire a ¹H NMR spectrum under the same experimental conditions (temperature, number of scans) as the first.
Third Solvent (Optional): Repeat steps 2-4 with DMSO-d₆.
Analysis: Compare the aromatic regions of the spectra to identify shifts in proton resonances that lead to better resolution.
Protocol 2: 2D NMR Data Acquisition
Sample Preparation: Prepare a moderately concentrated sample (10-20 mg in 0.6 mL of a suitable deuterated solvent) to ensure good signal-to-noise in a reasonable time.
COSY (Correlation Spectroscopy) Experiment:
Objective: To identify scalar-coupled protons.
Methodology:
Acquire a standard ¹H NMR spectrum to determine the spectral width.
Load a standard COSY pulse program (e.g., cosygpqf on Bruker instruments).
Set the spectral width in both dimensions (F1 and F2) to cover all proton signals.
HSQC (Heteronuclear Single Quantum Coherence) Experiment:
Objective: To identify one-bond correlations between protons and carbons.
Methodology:
Acquire standard ¹H and ¹³C NMR spectra to determine spectral widths.
Load a standard HSQC pulse program (e.g., hsqcedetgpsisp2.3 on Bruker instruments).
Set the spectral width in F2 to the proton spectral width and in F1 to the carbon spectral width. The experiment is optimized for an average one-bond ¹JCH coupling constant, typically around 145 Hz for aromatic compounds.
HMBC (Heteronuclear Multiple Bond Correlation) Experiment:
Objective: To identify long-range (typically 2-3 bond) correlations between protons and carbons.
Methodology:
Use the same spectral widths as determined for the HSQC experiment.
Load a standard HMBC pulse program (e.g., hmbcgplpndqf on Bruker instruments).
The experiment is optimized for a long-range coupling constant, typically set to 8-10 Hz.
Data Interpretation Logic
The following diagram illustrates the logical flow for integrating data from various NMR experiments to achieve a complete structural assignment of 8-nitro-4-phenylquinoline.
Caption: Logic for NMR data integration.
Expected NMR Data Summary
While specific experimental values can vary, the following table summarizes the expected chemical shift ranges for the protons of 8-nitro-4-phenylquinoline based on known substituent effects.
Proton
Expected Chemical Shift (ppm)
Expected Multiplicity
Key HMBC Correlations
H-2
8.8 - 9.2
d
C-3, C-4, C-8a
H-3
7.4 - 7.8
d
C-2, C-4a, C-4
H-5
8.0 - 8.4
d
C-4, C-6, C-7, C-8a
H-6
7.6 - 8.0
t
C-5, C-7, C-8, C-4a
H-7
8.2 - 8.6
d
C-5, C-8, C-8a
Phenyl-H (ortho)
7.5 - 7.9
m
C-4, Phenyl-C (ipso, meta)
Phenyl-H (meta)
7.4 - 7.8
m
Phenyl-C (ortho, para)
Phenyl-H (para)
7.3 - 7.7
m
Phenyl-C (meta)
Note: Chemical shifts are highly dependent on solvent and concentration. This table serves as a general guide.
References
Dona, A. C., et al. (2019). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. Journal of Proteome Research. Retrieved from [Link]
Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
University of Ottawa NMR Facility Blog. (2014). Variable Temperature to Improve NMR Resolution. Retrieved from [Link]
Creative Biostructure. (n.d.). High-Resolution NMR for Complex Molecule Analysis. Retrieved from [Link]
El-Elimat, T., et al. (n.d.). Two dimensional NMR spectroscopic approaches for exploring plant metabolome: A review. ScienceDirect. Retrieved from [Link]
University of Ottawa. (n.d.). Variable Temperature to Improve NMR Resolution. Retrieved from [Link]
Lenda, A., et al. (n.d.). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. Nature. Retrieved from [Link]
UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]
University of Oxford. (n.d.). Variable Temperature NMR Experiments. Retrieved from [Link]
Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]
Journal of Organic Chemistry. (n.d.). Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. Retrieved from [Link]
minimizing side reactions during 8-nitro-4-phenylquinoline nitration
Welcome to the Technical Support Center for advanced heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide to help you navigate the complex thermodynamic and kinetic challenges associated...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for advanced heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide to help you navigate the complex thermodynamic and kinetic challenges associated with the nitration of 8-nitro-4-phenylquinoline.
Rather than simply providing a recipe, this guide deconstructs the chemical causality behind each step, ensuring you can actively troubleshoot and optimize your workflow to minimize side reactions like N-oxidation, tar formation, and loss of regioselectivity.
Mechanistic Causality: Understanding the Substrate
To successfully nitrate 8-nitro-4-phenylquinoline (typically targeting the 5-position to yield 5,8-dinitro-4-phenylquinoline), we must first map the electronic tug-of-war within the molecule:
The Quinoline Core: Under strongly acidic conditions, the quinoline nitrogen protonates to form a quinolinium ion. This positive charge severely deactivates the entire fused system toward 1[1]. However, the 5- and 8-positions remain the least electron-deficient sites. Since the 8-position is already occupied by a strongly electron-withdrawing nitro group, the 5-position becomes the primary thermodynamic and kinetic target[1].
The 4-Phenyl Ring: The phenyl ring at the C4 position is sterically hindered by the C3 and C5 protons, forcing it to twist out of coplanarity with the quinoline core. Because it is not fully conjugated with the deactivated quinolinium system, it retains enough electron density to act as a competing nucleophile for the nitronium ion (
NO2+
), leading to unwanted regioisomers.
Oxidation vs. Nitration: Nitric acid is a potent oxidant. If the quinoline nitrogen is not fully protonated, the lone pair reacts with the oxidant, leading to N-oxides or complete 2[2].
Troubleshooting Guides & FAQs
Q: Why am I observing significant tar formation and poor mass recovery?A: Tar formation is a hallmark of oxidative degradation. When using fuming nitric acid, it acts as both an electrophile and a strong oxidant. If the reaction temperature exceeds 5 °C, or if the quinoline nitrogen is not 100% protonated (acting as a free base), oxidative cleavage of the hetero-ring occurs[2].
Causality-Driven Solution: Ensure complete dissolution and protonation of 8-nitro-4-phenylquinoline in concentrated
H2SO4
(or oleum) before the addition of the nitrating agent. Maintain the internal temperature strictly between -5 °C and 0 °C[3].
Q: My NMR shows a mixture of products. How do I prevent nitration on the 4-phenyl ring?A: The 4-phenyl ring is less deactivated than the quinolinium core. At elevated temperatures, the kinetic barrier to nitrate the phenyl ring is overcome, leading to 4-(nitrophenyl) byproducts.
Causality-Driven Solution: Strictly control the stoichiometry of fuming
HNO3
to exactly 1.05 equivalents. Dropwise addition over an extended period prevents localized heating (exotherms) that drive phenyl nitration.
Q: I am recovering unreacted starting material despite using excess fuming nitric acid. Why?A: The existing 8-nitro group severely deactivates the molecule. Standard mixed acid (
HNO3
/
H2SO4
) may lack the necessary
NO2+
concentration to drive the second nitration to completion[1].
Causality-Driven Solution: Switch to a superacidic medium. Using3 instead of standard 98%
H2SO4
shifts the equilibrium entirely toward
NO2+
formation and increases the electrophilicity of the nitronium ion, forcing the reaction to completion[3].
This protocol is designed as a self-validating system for the synthesis of 5,8-dinitro-4-phenylquinoline.
Step 1: Substrate Dissolution & Protonation
Charge a flame-dried 3-neck round-bottom flask with 8-nitro-4-phenylquinoline (1.0 eq).
Slowly add Oleum (20%
SO3
, 10 volumes) under an argon atmosphere while stirring at 0 °C.
Validation Checkpoint: The solution must transition to a deep, homogeneous yellow/orange color. A cloudy suspension indicates incomplete protonation; do not proceed until fully dissolved to avoid N-oxidation[2].
Step 2: Electrophilic Aromatic Substitution
Cool the homogeneous solution to -5 °C using an ice/salt bath.
Prepare a nitrating mixture of fuming
HNO3
(>90%, 1.05 eq) in Oleum (2 volumes).
Add the nitrating mixture dropwise via an addition funnel over 45 minutes.
Validation Checkpoint: Monitor the internal thermometer. The temperature must not spike by more than 2 °C during addition. A larger spike indicates thermal runaway and imminent loss of regioselectivity[3].
Step 3: Quenching & Isolation
Stir the reaction for an additional 2 hours at 0 °C.
Carefully pour the reaction mixture over vigorously stirred crushed ice (50 volumes).
Validation Checkpoint: Pouring onto ice should immediately yield a distinct, pale-yellow precipitate. A gummy, dark-red, or oily residue indicates over-nitration on the phenyl ring or tar formation.
Filter the precipitate, wash sequentially with cold water and saturated
NaHCO3
until the filtrate is pH neutral. Recrystallize from glacial acetic acid.
Mechanistic Workflow
Mechanistic pathways and side reactions in 8-nitro-4-phenylquinoline nitration.
References
Nitration of Quinoline 1-Oxide : Mechanism of Regioselectivity.J-Stage.
Synthesis of Pyrrolo[4,3,2-de]quinolines from 6,7-Dimethoxy-4-methylquinoline.ACS Publications.
Product Class 3: Quinolines.Thieme E-Books & E-Journals.
Electrophilic Substitution. Part XI. Nitration of Some Six-membered Nitrogen-heterocyclic Compounds in Sulphuric Acid.RSC Publishing.
A Comparative Guide to the Electrophilic Reactivity of 8-Nitroquinoline and 8-Nitro-4-Phenylquinoline
For researchers and professionals in medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds like quinoline is a cornerstone of molecular design. Electrophilic Aromatic Substitution (EA...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and professionals in medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds like quinoline is a cornerstone of molecular design. Electrophilic Aromatic Substitution (EAS) is a primary tool for this purpose, yet the reactivity of the quinoline nucleus is complex, governed by the powerful electron-withdrawing nature of the pyridinic nitrogen. This guide provides an in-depth comparison of the electrophilic reactivity of two key substrates: 8-nitroquinoline and 8-nitro-4-phenylquinoline. We will dissect the electronic factors governing their reactivity, predict regioselectivity, and provide supporting experimental context for scientists engaged in the synthesis of novel quinoline derivatives.
The Quinoline Nucleus: A Primer on Electrophilic Substitution
The quinoline system consists of a benzene ring fused to a pyridine ring.[1] Unlike benzene, the quinoline scaffold does not undergo electrophilic substitution with ease. Under the strongly acidic conditions required for most EAS reactions (e.g., nitration with HNO₃/H₂SO₄), the lone pair of the quinoline nitrogen is protonated, forming a quinolinium cation.[2][3]
This protonation has a profound consequence: the positively charged heterocyclic ring becomes strongly electron-withdrawing, deactivating the entire molecule towards attack by electrophiles.[2] This effect is most pronounced in the pyridine ring, rendering it highly resistant to substitution. Consequently, electrophilic attack occurs exclusively on the less deactivated carbocyclic (benzene) ring.[4][5][6]
Kinetic studies have shown that substitution on the quinolinium ion is significantly slower than on naphthalene (its carbocyclic analogue) by many orders of magnitude.[2] For unsubstituted quinoline, nitration yields a roughly equimolar mixture of 5-nitroquinoline and 8-nitroquinoline, as these positions are electronically favored.[7][8]
Analysis of 8-Nitroquinoline: A Strongly Deactivated Substrate
In 8-nitroquinoline, the foundational deactivation by the quinolinium cation is amplified by the presence of a nitro (-NO₂) group at the C8 position. The nitro group is one of the most powerful electron-withdrawing and deactivating groups known, operating through both a strong negative inductive effect (-I) and a negative resonance effect (-M).[9][10][11]
Key Reactivity Characteristics:
Overall Reactivity: The combination of the protonated nitrogen and the C8-nitro group renders the entire aromatic system exceptionally electron-deficient and thus highly unreactive towards further electrophilic substitution. Extremely forcing reaction conditions, such as the use of fuming nitric and sulfuric acids at elevated temperatures, would be necessary to achieve any significant conversion.
Regioselectivity: Should a reaction be forced, the position of the second electrophilic attack is dictated by the existing substituents. The C8-nitro group is a meta-director.[10] The available positions on the carbocyclic ring are C5, C6, and C7. The meta positions relative to C8 are C5 and C7. Therefore, any further substitution is predicted to occur at the C5 and C7 positions . The deactivating influence of the quinolinium ring is slightly weaker at these positions compared to C6, further favoring them as the least disfavored sites of attack.
Analysis of 8-Nitro-4-Phenylquinoline: Compounded Deactivation
The introduction of a phenyl group at the C4 position adds another layer of electronic complexity. The 4-phenyl substituent is attached to the already electron-poor pyridine ring. While a phenyl group can sometimes act as a weak activating group on a benzene ring through resonance, its effect in this context is starkly different.
Key Reactivity Characteristics:
Overall Reactivity: The phenyl group at C4 will exert a net electron-withdrawing inductive effect (-I) on the quinoline core due to the higher electronegativity of its sp² hybridized carbons. This effect is transmitted through the sigma framework, further reducing the electron density of the entire heterocyclic system, including the carbocyclic ring. This adds to the deactivation caused by the C8-nitro group and the protonated nitrogen. Therefore, 8-nitro-4-phenylquinoline is predicted to be even less reactive towards electrophilic substitution than 8-nitroquinoline.
Regioselectivity: The directing influence for any potential substitution remains governed by the powerful C8-nitro group. Thus, as with 8-nitroquinoline, the most likely (though extremely challenging) positions for electrophilic attack are C5 and C7 . The primary difference is not in the predicted regioselectivity, but in the significantly higher activation energy required to overcome the compounded deactivation of the ring system.
Head-to-Head Comparison: Reactivity and Regioselectivity
The following table summarizes the comparative analysis of the two substrates.
Feature
8-Nitroquinoline
8-Nitro-4-Phenylquinoline
Causality
Overall Reactivity
Very Low (Strongly Deactivated)
Extremely Low (More Deactivated)
Both are deactivated by the protonated quinoline N and the C8-NO₂ group. The 4-phenyl group adds a further deactivating inductive effect.
The phenyl group at C4 acts as an additional electron-withdrawing group via induction.
Predicted Major EAS Sites
C5 and C7
C5 and C7
The powerful meta-directing effect of the C8-nitro group is the dominant factor in determining regioselectivity on the carbocyclic ring.
Required Conditions
Forcing (e.g., fuming acids, heat)
Extremely Forcing
The higher degree of deactivation in the 4-phenyl derivative necessitates even more vigorous reaction conditions to achieve substitution.
Visualization of Electronic Effects
The following diagram illustrates the key electronic factors that lead to the difference in reactivity between the two molecules.
Caption: Comparison of deactivating factors in the two quinoline derivatives.
Experimental Considerations and a General Protocol
Below is a representative protocol for attempting the nitration of a highly deactivated quinoline system. Extreme caution is advised when working with fuming acids.
Protocol: Attempted Nitration of a Deactivated Quinoline Derivative
Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool 20 mL of fuming sulfuric acid (30% SO₃) to 0 °C in an ice-salt bath.
Substrate Addition: Slowly and portion-wise, add 1.0 equivalent of the quinoline substrate (8-nitroquinoline or 8-nitro-4-phenylquinoline) to the cold, stirred acid. Ensure the temperature does not exceed 10 °C.
Nitrating Agent: Prepare a nitrating mixture by carefully adding 1.1 equivalents of fuming nitric acid (99%) to 5 mL of fuming sulfuric acid (30% SO₃), pre-cooled to 0 °C.
Reaction: Add the nitrating mixture dropwise to the substrate solution over 30 minutes, maintaining the internal temperature between 0-5 °C. After the addition is complete, allow the reaction to stir at this temperature for 1 hour, then slowly warm to room temperature and stir for 24 hours. Note: For extremely unreactive substrates, gentle heating (e.g., 50-60 °C) may be required, which significantly increases the hazard.
Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
Neutralization & Extraction: Slowly neutralize the cold aqueous solution with a saturated solution of sodium carbonate or concentrated ammonium hydroxide until the pH is ~7-8. The product, if formed, may precipitate. Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product would then require purification by column chromatography.
The expected outcome is a very low yield for 8-nitroquinoline and a negligible or zero yield for 8-nitro-4-phenylquinoline under these conditions.
Conclusion
In the comparative analysis of electrophilic reactivity, 8-nitroquinoline is more reactive (i.e., less deactivated) than 8-nitro-4-phenylquinoline . While both molecules are exceptionally challenging substrates for electrophilic aromatic substitution due to the potent deactivating effects of the protonated quinoline nitrogen and the C8-nitro group, the 4-phenyl substituent on 8-nitro-4-phenylquinoline introduces an additional deactivating inductive effect. This further depletes the electron density of the carbocyclic ring, raising the activation energy barrier for electrophilic attack. For scientists aiming to functionalize such scaffolds, alternative strategies such as nucleophilic aromatic substitution or transition-metal-catalyzed C-H activation should be considered as more viable synthetic routes.
References
Gershon, H., & Clarke, D. D. (1995). Substituted 8-quinolinols: halo, nitro, and sulfonic acids. Fordham Research Commons. Available at: [Link]
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
Tutorsglobe.com. (n.d.). Reactions of Quinolines, Chemistry tutorial. Retrieved from [Link]
ResearchGate. (n.d.). Hammett plot for the oxidative C8-H homocoupling of quinoline N-oxide. Retrieved from [Link]
Digital WPI. (2022). Copper Bis(oxazoline)-Catalyzed Enantioselective Alkynylation of Quinolones. Retrieved from [Link]
MDPI. (n.d.). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Retrieved from [Link]
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
Save My Exams. (n.d.). Directing Effects (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]
Gershon, H., Clarke, D. D., & Gershon, M. (1995). Substituted 8-quinolinols: halo, nitro, and sulfonic acids. Fordham Research Commons. Available at: [Link]
Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
Dewar, M. J. S., & Maitlis, P. M. (1957). Electrophilic Substitution. Part XI. Nitration of Some Six-membered Nitrogen-heterocyclic Compounds in Sulphuric Acid. Journal of the Chemical Society, 2521. Available at: [Link]
Patrow, J. G., & Dawlaty, J. M. (2016). Photobasicity in Quinolines: Origin and Tunability via the Substituents’ Hammett Parameters. The Journal of Physical Chemistry Letters, 7(11), 2055-2061. Available at: [Link]
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
ECORFAN-Bolivia Journal. (2018). The versatile biological and chemical reactivity of quinoline derivatives, a source of innovation for th. ECORFAN. Available at: [Link]
Patrow, J. G., & Dawlaty, J. M. (2016). Photobasicity in Quinolines: Origin and Tunability via the Substituents’ Hammett Parameters. The Journal of Physical Chemistry Letters. Available at: [Link]
Pearson+. (n.d.). The nitro group directs electrophilic aromatic substitution to th.... Retrieved from [Link]
StackExchange. (2025). Why does the nitration of quinoline occur at the 5 (and 8) position?. Retrieved from [Link]
SlidePlayer. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]
University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7. Retrieved from [Link]
Brieflands. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Retrieved from [Link]
A Senior Application Scientist's Guide to HPLC Method Validation for 8-Nitro-4-Phenylquinoline Quantification
For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and related compounds is the bedrock of reliable and reproducible results. This guide...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and related compounds is the bedrock of reliable and reproducible results. This guide provides an in-depth, experience-driven comparison and validation protocol for a High-Performance Liquid Chromatography (HPLC) method tailored for the quantification of 8-nitro-4-phenylquinoline, a heterocyclic compound of interest in medicinal chemistry.
This document eschews a rigid template, instead offering a logical and practical workflow that mirrors the decision-making process of an experienced analytical chemist. We will delve into the "why" behind the "how," ensuring a thorough understanding of the method's validation, grounded in scientific principles and regulatory expectations.
The Analytical Challenge: Why a Validated Method for 8-Nitro-4-Phenylquinoline is Crucial
8-Nitro-4-phenylquinoline and its analogues are investigated for a range of biological activities. Accurate quantification is paramount for:
Pharmacokinetic studies: Determining absorption, distribution, metabolism, and excretion (ADME) profiles.
In vitro and in vivo efficacy studies: Correlating concentration with biological response.
Quality control: Ensuring the purity and potency of synthesized batches.
Stability testing: Assessing degradation under various environmental conditions.
Proposed HPLC Method: A Scientifically Grounded Starting Point
While a specific, validated HPLC method for 8-nitro-4-phenylquinoline is not extensively documented in publicly available literature, we can devise a robust starting method based on the physicochemical properties of analogous compounds like nitroaromatics and quinoline derivatives.[1][2]
Physicochemical Considerations:
Structure and Polarity: 8-nitro-4-phenylquinoline is a moderately polar molecule, with a predicted XlogP of 3.6, suggesting good retention on a reversed-phase column.[3] It is expected to be poorly soluble in water but soluble in organic solvents like methanol and acetonitrile.[4]
UV Absorbance: Nitroaromatic compounds and quinolines typically exhibit strong UV absorbance.[5][6] Based on the UV spectrum of the parent 8-nitroquinoline, which shows maxima at 275 nm, 301 nm, and 315 nm, a detection wavelength in this range would be a logical starting point.[7]
Recommended HPLC Conditions:
Parameter
Recommended Setting
Rationale
Column
C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
The nonpolar stationary phase is well-suited for retaining moderately polar analytes like 8-nitro-4-phenylquinoline.
Mobile Phase
Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
Acetonitrile is a common organic modifier providing good peak shape for many nitrogen-containing heterocycles. Formic acid is added to control the pH and improve peak symmetry by suppressing the ionization of any residual silanols on the column. It is also MS-compatible.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature
30 °C
Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape.
Detection Wavelength
275 nm
Based on the absorbance maximum of the related 8-nitroquinoline, this wavelength is expected to provide good sensitivity.[7] A diode array detector (DAD) is recommended to confirm peak purity and identify the optimal detection wavelength during method development.
Injection Volume
10 µL
A typical injection volume that balances sensitivity with the potential for column overload.
Diluent
Acetonitrile:Water (50:50 v/v)
A solvent system that is compatible with the mobile phase and ensures the analyte remains dissolved.
The Validation Master Plan: A Comprehensive Framework
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[8] Our validation plan will adhere to the stringent guidelines set forth by the International Council for Harmonisation (ICH) in their Q2(R2) document, with cross-references to the United States Pharmacopeia (USP) <1225> and FDA guidance.[1][9]
The following diagram illustrates the interconnectedness of the validation parameters:
Caption: Interrelationship of HPLC Method Validation Parameters.
Experimental Protocols and Data Interpretation
As a Senior Application Scientist, it is imperative to not only perform the experiments but to understand the underlying principles and interpret the results critically. The following sections provide detailed, step-by-step protocols for each validation parameter, along with hypothetical yet realistic data for comparison.
System Suitability Testing (SST)
Causality: Before any validation experiments, we must confirm that the chromatographic system is performing adequately on the day of analysis. SST is a non-negotiable prerequisite.
Protocol:
Prepare a standard solution of 8-nitro-4-phenylquinoline at a concentration that will be used in the assay (e.g., 10 µg/mL).
Inject this solution six replicate times.
Calculate the key SST parameters.
Acceptance Criteria & Hypothetical Data:
Parameter
Acceptance Criteria
Hypothetical Result
Pass/Fail
Tailing Factor (T)
T ≤ 2.0
1.2
Pass
Theoretical Plates (N)
N ≥ 2000
8500
Pass
Relative Standard Deviation (RSD) of Peak Area
RSD ≤ 2.0%
0.8%
Pass
RSD of Retention Time
RSD ≤ 1.0%
0.3%
Pass
Specificity
Causality: Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Protocol:
Forced Degradation: Subject a solution of 8-nitro-4-phenylquinoline to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.
Blank Analysis: Inject a blank solution (diluent) to ensure no interfering peaks at the retention time of the analyte.
Spiked Sample Analysis: If a sample matrix (e.g., in a formulation) is to be analyzed, inject a placebo (matrix without the analyte) and a placebo spiked with the analyte.
Analyze the stressed samples and compare the chromatograms to that of an unstressed standard. Use a DAD to assess peak purity.
Data Interpretation: The method is specific if the peak for 8-nitro-4-phenylquinoline is spectrally pure and well-resolved from any degradation products or matrix components.
Linearity and Range
Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical response over a defined range. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.
Protocol:
Prepare a stock solution of 8-nitro-4-phenylquinoline.
Perform serial dilutions to prepare at least five concentrations spanning the expected working range (e.g., 80% to 120% of the target concentration). For a target of 10 µg/mL, this could be 1, 5, 10, 15, and 20 µg/mL.
Inject each concentration in triplicate.
Plot the average peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria & Hypothetical Data:
Parameter
Acceptance Criteria
Hypothetical Result
Correlation Coefficient (r²)
r² ≥ 0.999
0.9998
Y-intercept
Should be close to zero
150 (negligible relative to response)
Range
1 - 20 µg/mL
Established
Accuracy
Causality: Accuracy measures the closeness of the test results to the true value. It is typically assessed by recovery studies.
Protocol:
Prepare samples at three concentration levels across the range (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.
For drug product analysis, this involves spiking a placebo with known amounts of the analyte. For drug substance, it involves comparing the result to a certified reference standard.
Calculate the percentage recovery for each sample.
Acceptance Criteria & Hypothetical Data:
Concentration Level
Mean Recovery (%)
%RSD
Low (8 µg/mL)
99.5%
1.1%
Medium (10 µg/mL)
100.2%
0.9%
High (12 µg/mL)
99.8%
1.0%
Overall Acceptance
98.0% - 102.0%
Pass
Precision
Causality: Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
Protocol:
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, on the same instrument.
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria & Hypothetical Data:
Precision Level
%RSD of Results
Repeatability
0.9%
Intermediate Precision
1.3%
Overall Acceptance
RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality:
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol (based on the standard deviation of the response and the slope):
Determine the slope (S) from the linearity curve.
Determine the standard deviation of the response (σ), which can be estimated from the standard deviation of the y-intercepts of regression lines.
Calculate LOD and LOQ using the following formulas:
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S)
Acceptance Criteria & Hypothetical Data:
Parameter
Calculation
Hypothetical Result
LOD
3.3 * (σ / S)
0.1 µg/mL
LOQ
10 * (σ / S)
0.3 µg/mL
The LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.
Robustness
Causality: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[10]
Protocol:
Deliberately vary key method parameters one at a time, such as:
Mobile phase composition (e.g., ±2% organic content)
Mobile phase pH (e.g., ±0.2 units)
Column temperature (e.g., ±5 °C)
Flow rate (e.g., ±0.1 mL/min)
Inject a standard solution and assess the impact on system suitability parameters (e.g., retention time, tailing factor).
Data Interpretation: The method is robust if the system suitability criteria are still met despite these small variations, indicating its reliability for routine use.
Conclusion: A Validated Method as a Self-Validating System
This guide has provided a comprehensive framework for the validation of an HPLC method for the quantification of 8-nitro-4-phenylquinoline. By following these protocols, rooted in the principles of scientific integrity and regulatory compliance, researchers can establish a reliable and robust analytical method.
A well-validated method is a self-validating system; its performance characteristics are understood, and its limitations are defined. This ensures that the data generated is not only accurate and precise but also defensible, providing a solid foundation for critical decisions in research and drug development.
The provided protocols and hypothetical data serve as a practical guide and a benchmark for performance. It is crucial to remember that each analytical method and its validation are unique and should be tailored to the specific requirements of the analyte and its intended application.
References
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
Navigating the Molecular Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of 8-Nitro-4-Phenylquinoline
For the modern researcher, scientist, and drug development professional, the precise structural elucidation of novel compounds is a cornerstone of innovation. Mass spectrometry stands as a powerful analytical technique i...
Author: BenchChem Technical Support Team. Date: April 2026
For the modern researcher, scientist, and drug development professional, the precise structural elucidation of novel compounds is a cornerstone of innovation. Mass spectrometry stands as a powerful analytical technique in this endeavor, offering profound insights into molecular weight and structure through the careful analysis of fragmentation patterns. This guide provides an in-depth examination of the electron ionization (EI) mass spectrometry fragmentation of 8-nitro-4-phenylquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. By understanding its characteristic fragmentation pathways, researchers can confidently identify this molecule and distinguish it from structural isomers and related compounds.
This guide will delve into the predicted fragmentation cascade of 8-nitro-4-phenylquinoline, compare its analytical signature with alternative techniques, and provide a detailed experimental protocol for acquiring high-quality mass spectra.
The Fragmentation Fingerprint: Deconstructing 8-Nitro-4-Phenylquinoline
Under electron ionization, 8-nitro-4-phenylquinoline is expected to undergo a series of characteristic fragmentation events, driven by the relative stabilities of the resulting ions and neutral losses. The molecular ion ([M]⁺) will be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (250.07 g/mol ).[1] The subsequent fragmentation is dictated by the interplay between the quinoline core, the phenyl substituent, and the nitro group.
The mass spectral fragmentation of aromatic nitro compounds is significantly shaped by the nitro group's position and the presence of other substituents on the aromatic ring.[2] Common fragmentation pathways include the loss of the nitro group (NO₂), a neutral oxygen atom (O), or nitric oxide (NO).[2]
Predicted Fragmentation Pathway:
A primary and highly characteristic fragmentation step for nitroaromatic compounds is the loss of the nitro group (NO₂), which has a mass of 46 Da.[2][3] This would result in a prominent fragment ion at m/z 204.
Another common fragmentation pathway for nitro compounds involves the loss of nitric oxide (NO), a 30 Da fragment.[4] This would yield a fragment ion at m/z 220. This is often followed by the loss of carbon monoxide (CO), a 28 Da fragment, leading to an ion at m/z 192.
The phenylquinoline core itself is relatively stable. However, further fragmentation can occur. For instance, the fragmentation of 2-phenylquinoline shows a strong molecular ion peak and subsequent peaks corresponding to the loss of small neutral molecules.[5][6][7]
Here is a summary of the predicted major fragments for 8-nitro-4-phenylquinoline:
m/z
Assignment
Description
250
[M]⁺
Molecular Ion
234
[M - O]⁺
Loss of a neutral oxygen atom
220
[M - NO]⁺
Loss of nitric oxide
204
[M - NO₂]⁺
Loss of the nitro group
176
[M - NO₂ - C₂H₂]⁺
Subsequent loss of acetylene from the [M - NO₂]⁺ fragment
It is important to note that the relative intensities of these fragment ions can provide additional structural information. The stability of the resulting carbocations and radical cations plays a crucial role in determining the most abundant peaks in the spectrum.[8][9][10]
Visualizing the Fragmentation Cascade
The predicted fragmentation pathway of 8-nitro-4-phenylquinoline can be visualized as a logical flow of bond cleavages and rearrangements.
Caption: Predicted EI-MS fragmentation pathway of 8-nitro-4-phenylquinoline.
A Comparative Look: Alternative Analytical Approaches
While mass spectrometry is a powerful tool, a comprehensive analytical strategy often involves complementary techniques. Here’s a comparison of mass spectrometry with other common analytical methods for the characterization of 8-nitro-4-phenylquinoline.
Technique
Principle
Advantages
Disadvantages
Electron Ionization Mass Spectrometry (EI-MS)
Ionization by electron beam, separation by m/z ratio.
Provides molecular weight and detailed structural information through fragmentation patterns. High sensitivity.
Can cause extensive fragmentation, sometimes leading to a weak or absent molecular ion peak.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclei in a magnetic field absorb and re-emit electromagnetic radiation.
Provides detailed information about the carbon-hydrogen framework, connectivity, and stereochemistry. Non-destructive.
Lower sensitivity compared to MS. Requires larger sample amounts.
Infrared (IR) Spectroscopy
Absorption of infrared radiation causes molecular vibrations.
Provides information about the functional groups present in a molecule (e.g., nitro group, aromatic rings).
Does not provide information on molecular weight or the overall molecular structure.
High-Performance Liquid Chromatography (HPLC)
Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase.
Excellent for purification and quantification. Can be coupled with MS (LC-MS) for enhanced analytical power.
Does not provide direct structural information on its own.
Experimental Protocol: Acquiring the Mass Spectrum of 8-Nitro-4-Phenylquinoline
This protocol outlines the general steps for acquiring an electron ionization mass spectrum of 8-nitro-4-phenylquinoline. Instrument-specific parameters may need to be optimized.
Objective: To obtain a high-quality electron ionization mass spectrum of 8-nitro-4-phenylquinoline, clearly identifying the molecular ion and key fragment ions.
Mass spectrometer with an electron ionization source
Procedure:
Sample Preparation:
Dissolve a small amount of 8-nitro-4-phenylquinoline in a suitable volatile solvent to a concentration of approximately 1 mg/mL. The choice of solvent is critical to ensure sample volatility and compatibility with the instrument's introduction system.
Instrument Setup:
Ensure the mass spectrometer is properly calibrated and tuned according to the manufacturer's guidelines.
Set the ionization mode to Electron Ionization (EI).
Set the electron energy to 70 eV. This is a standard energy that provides reproducible fragmentation patterns.[11]
Set the ion source temperature appropriately to ensure sample vaporization without thermal degradation. A typical starting point is 200-250 °C.
Set the mass analyzer to scan a relevant m/z range, for example, from m/z 50 to 300, to ensure capture of the molecular ion and all significant fragments.
Sample Introduction:
Introduce the sample into the ion source. This can be done via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples dissolved in a solvent. For direct infusion, a syringe pump can be used to introduce the sample solution at a constant flow rate.
Data Acquisition:
Acquire the mass spectrum. It is advisable to acquire data over several minutes and then average the scans to improve the signal-to-noise ratio.
Data Analysis:
Identify the molecular ion peak ([M]⁺) at m/z 250.
Identify and label the major fragment ions, such as those at m/z 204 ([M - NO₂]⁺) and 220 ([M - NO]⁺).
Compare the obtained spectrum with a reference spectrum if available, or with the predicted fragmentation pattern to confirm the structure of the compound.
Experimental Workflow Visualization
The process of acquiring and analyzing the mass spectrum can be represented as a clear workflow.
Caption: Workflow for the mass spectrometric analysis of 8-nitro-4-phenylquinoline.
By following this comprehensive guide, researchers can effectively utilize mass spectrometry to characterize 8-nitro-4-phenylquinoline, contributing to the advancement of their respective fields. The principles and methodologies outlined here provide a solid foundation for the structural elucidation of this and other related heterocyclic compounds.
References
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. [Link]
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]
Mass spectrum of (2-phenylquinolin-4-yl)... ResearchGate. [Link]
X-Ray Crystallography Validation of 8-Nitro-4-phenylquinoline: A Comparative Guide to Crystallization and Refinement Workflows
Target Audience: Researchers, structural chemists, and drug development professionals. Introduction The compound 8-nitro-4-phenylquinoline is a highly versatile chemical scaffold, serving as a critical intermediate in th...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, structural chemists, and drug development professionals.
Introduction
The compound 8-nitro-4-phenylquinoline is a highly versatile chemical scaffold, serving as a critical intermediate in the synthesis of AT1 angiotensin II receptor antagonists[1] and luminescent polyaromatic chelate complexes[2]. Because the spatial orientation of the 4-phenyl ring and the 8-nitro group dictates the molecule's steric profile and subsequent biological or photophysical reactivity, unambiguous structural validation via Single-Crystal X-Ray Diffraction (SCXRD) is paramount.
In this guide, we objectively compare crystallization methodologies to obtain diffraction-quality crystals of 8-nitro-4-phenylquinoline[3]. Furthermore, we evaluate the performance of the industry-standard Olex2/SHELXL refinement pipeline against alternative software suites (CRYSTALS and Jana2006 ) to address specific crystallographic challenges, such as nitro-group rotational disorder.
Section 1: Crystallization Methodologies – Kinetic vs. Thermodynamic Control
Obtaining a single crystal with minimal mosaicity and high diffraction resolution is the foundational step of SCXRD. For rigid, planar aromatic systems like 8-nitro-4-phenylquinoline, the choice of crystallization technique directly impacts the occurrence of
π−π
stacking defects and macroscopic twinning.
We compared two primary methods for this scaffold: Slow Evaporation (thermodynamic control) and Vapor Diffusion (kinetic control).
Parameter
Slow Evaporation (EtOAc/Hexane)
Vapor Diffusion (DCM/Pentane)
Control Mechanism
Thermodynamic Control
Kinetic Control
Crystal Habit
Yellow Blocks
Thin Needles / Plates
Resolution Limit (Å)
0.75 - 0.80 (Optimal)
0.85 - 0.95 (Sub-optimal)
Mosaicity
Low (< 0.5°)
Moderate to High (0.8° - 1.2°)
Twinning Probability
Low
High (due to rapid nucleation)
Causality Insight: Why does vapor diffusion cause twinning here? The rapid diffusion of a highly volatile anti-solvent (pentane) into dichloromethane (DCM) drastically lowers solubility, causing rapid kinetic precipitation. For planar molecules like quinolines, rapid precipitation often leads to
π−π
stacking faults where molecules slide out of register, creating twin domains. Slow evaporation allows the molecules to reversibly associate and dissociate, correcting stacking errors during lattice formation.
Dissolution: Dissolve 50 mg of synthesized 8-nitro-4-phenylquinoline in 2.0 mL of Ethyl Acetate (EtOAc) in a clean 4 mL glass vial.
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a new vial to remove heterogeneous nucleation sites (dust/impurities).
Self-Validation Check: The solution must be optically clear. Any turbidity indicates incomplete dissolution, requiring additional solvent; failing to clear the solution will result in polycrystalline clusters rather than single crystals.
Anti-solvent Layering: Carefully layer 1.0 mL of Hexane over the EtOAc solution using a glass pipette to create a localized concentration gradient.
Controlled Evaporation: Puncture the vial cap with a single 20G needle hole to restrict the evaporation rate. Store undisturbed at 20°C in a vibration-free cabinet for 5–7 days.
Harvesting: Harvest the resulting yellow block crystals directly into a drop of perfluoropolyether oil to prevent solvent loss and lattice degradation prior to mounting on the diffractometer loop.
Once high-quality data is collected (typically using Mo K
α
or Cu K
α
radiation), the structure must be solved and refined. The following diagram illustrates the logical progression of the structural validation pipeline.
Workflow for crystallization and X-ray structural validation of 8-nitro-4-phenylquinoline.
Section 3: Software Pipeline Comparison – Olex2/SHELXL vs. Alternatives
The refinement of 8-nitro-4-phenylquinoline presents a specific crystallographic challenge: the potential for rotational disorder of the 8-nitro group . Because the energy barrier to rotation around the C–N bond is relatively low, packing forces can trap the molecule in two distinct conformations within the same crystal lattice.
Performance Comparison: Refinement Software
Performance Metric
Olex2 / SHELXL
CRYSTALS
Jana2006
Primary Use Case
Standard Organics / Small Molecules
Automated Routine Refinement
Modulated / Severely Twinned Data
Handling of Disorder
Excellent (PART and EADP instructions)
Good (Automated tools)
Superior (Complex math models)
Typical R1 Factor
3.2% - 3.5%
3.4% - 3.8%
3.2% - 3.5%
Typical GoF
1.02 - 1.05
1.00 - 1.08
1.01 - 1.04
Processing Time
< 10 minutes
~15 minutes
> 30 minutes
Causality Insight: Why is Olex2/SHELXL the preferred choice here? While Jana2006 is mathematically superior for complex aperiodic structures, it is overly complex for a well-behaved organic crystal. Olex2/SHELXL excels because its PART instruction allows the user to easily split the disordered 8-nitro group into two discrete rotational conformations. Furthermore, the EADP instruction constrains their thermal ellipsoids to be identical, preventing parameter correlation matrices from diverging during least-squares minimization.
Protocol 2: Step-by-Step Refinement in Olex2/SHELXL
This protocol ensures a self-validating refinement loop where each parameter addition is justified by a drop in the R1 factor and a flatter difference Fourier map.
Structure Solution: Import the .hkl (reflection data) and .ins (instruction) files into Olex2. Run structure solution using SHELXT (Intrinsic Phasing).
Self-Validation Check: The initial solution should yield an R1 < 15% and correctly identify the heavy atoms (C, N, O).
Isotropic Refinement: Run a least-squares refinement cycle. Assign any misidentified atoms (e.g., ensuring the nitro oxygens are assigned as 'O' and not 'C' or 'N' based on peak electron density).
Anisotropic Refinement: Convert all non-hydrogen atoms to anisotropic displacement parameters (ADPs).
Causality: This accounts for the thermal motion of the atoms, particularly the out-of-plane librational motion of the 4-phenyl ring. Refine until the shift/error approaches zero.
Modeling Disorder (If Present): If the 8-nitro oxygens show elongated or split ellipsoids, select the NO2 group, use the Split tool in Olex2, and assign them to PART 1 and PART 2. Tie their occupancies to a free variable (e.g., 21.0000) so they sum to 1.0.
Hydrogen Atom Addition: Add hydrogen atoms using a riding model. For the quinoline and phenyl rings, use AFIX 43 (aromatic C-H).
Self-Validation Check: Check the difference map. The largest residual electron density peaks (Q-peaks) should now be < 0.5 e/ų, indicating all atoms are accounted for.
Weighting Scheme Update: Update the weighting scheme (WGHT) to minimize the variance of the goodness-of-fit (GoF) across different resolution shells. Refine until GoF is approximately 1.00.
Final Validation: Generate the CIF file and run it through the IUCr CheckCIF utility. Resolve any Level A or B alerts before finalizing the structure for publication.
References
Cappelli, A., et al. "Design, Synthesis, Structural Studies, Biological Evaluation, and Computational Simulations of Novel Potent AT1 Angiotensin II Receptor Antagonists Based on the 4-Phenylquinoline Structure." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]
"Synthesis of Substituted Quinolines through Bismuth-Catalyzed Cyclization." ResearchGate. URL:[Link]
"US6664111B2 - Fluorescence based oxygen sensor systems." Google Patents.
A Comparative Guide to the FT-IR Spectra of 8-Nitro-4-Phenylquinoline and Its Analogs
This guide provides an in-depth comparative analysis of the Fourier-Transform Infrared (FT-IR) spectra of 8-nitro-4-phenylquinoline and its structural analogs. Designed for researchers, scientists, and professionals in d...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth comparative analysis of the Fourier-Transform Infrared (FT-IR) spectra of 8-nitro-4-phenylquinoline and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document elucidates the key spectral differentiators, enabling unambiguous identification of these compounds. The analysis is grounded in established spectroscopic principles and supported by detailed experimental protocols.
Introduction: The Significance of Substituted Quinolines
Quinoline and its derivatives are fundamental heterocyclic scaffolds found in numerous natural products and synthetic compounds with significant biological activity.[1][2] The targeted introduction of substituents, such as nitro (-NO₂) and phenyl (-C₆H₅) groups, can dramatically alter a molecule's physicochemical properties and therapeutic potential. 8-nitro-4-phenylquinoline is a compound of interest in medicinal chemistry, and its precise characterization is paramount. FT-IR spectroscopy offers a rapid, non-destructive, and highly informative method for confirming molecular identity by probing the vibrational modes of a molecule's functional groups.[3] This guide will systematically dissect the FT-IR spectrum of 8-nitro-4-phenylquinoline and compare it against key analogs—unsubstituted quinoline, 4-phenylquinoline, and 8-nitroquinoline—to highlight the unique spectral signature imparted by each substituent.
The Basis of Comparison: FT-IR Spectroscopy Principles
Infrared radiation absorption excites molecules into higher vibrational states. The frequency of absorbed radiation is specific to the bond type, its environment, and the masses of the connected atoms. Key vibrational modes for this analysis include:
Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.[4][5]
C=C and C=N Ring Stretching: These vibrations within the quinoline core appear in the 1650-1400 cm⁻¹ range.[4]
N-O Stretching (Nitro Group): The nitro group is a powerful IR chromophore, exhibiting two strong, characteristic bands: an asymmetric stretch (νₐₛ) between 1550-1475 cm⁻¹ and a symmetric stretch (νₛ) between 1360-1290 cm⁻¹.[6][7][8]
C-H Out-of-Plane Bending: Occurring in the 900-675 cm⁻¹ region, these bands are highly sensitive to the substitution pattern on the aromatic rings.[3][9]
Experimental Protocol: Acquiring High-Quality FT-IR Data
The following protocol describes a standardized method for obtaining high-fidelity FT-IR spectra of solid quinoline derivatives using the potassium bromide (KBr) pellet technique. This method is chosen to eliminate solvent interference and ensure spectral consistency.
Sample Weighing: Accurately weigh approximately 1-2 mg of the sample compound.
KBr Weighing: Weigh approximately 150-200 mg of the dried, spectroscopic-grade KBr powder.[11] The optimal sample concentration in KBr is between 0.2% and 1%.[12][13]
Grinding & Mixing: First, grind the sample compound in the agate mortar to a fine powder. Then, add the KBr powder and gently but thoroughly mix to ensure a homogenous dispersion of the sample within the KBr matrix.[10]
Pellet Pressing: Transfer a portion of the mixture into the 13 mm die assembly. Place the die into the hydraulic press and apply pressure gradually up to 8-10 metric tons.[10] Hold the pressure for 1-2 minutes to allow the KBr to fuse into a transparent or translucent pellet.[10]
Pellet Inspection: A high-quality pellet should be thin and transparent, allowing for optimal IR beam transmission.[10][11]
3.3 Data Acquisition
Background Scan: Place an empty sample holder (or a blank KBr pellet) in the spectrometer and run a background scan to account for atmospheric H₂O and CO₂.[14]
Sample Scan: Mount the sample pellet in the holder and place it in the IR beam path.
Acquisition Parameters:
Spectral Range: 4000-400 cm⁻¹
Resolution: 4 cm⁻¹
Number of Scans: 32 (co-added to improve signal-to-noise ratio)
The workflow for this comparative analysis is visualized below.
Caption: Workflow from sample preparation to spectral analysis.
Results and Discussion: A Comparative Spectral Analysis
The structural differences between 8-nitro-4-phenylquinoline and its analogs lead to distinct and identifiable features in their respective FT-IR spectra.
Caption: Molecular structures of the compounds under comparison.
The table below summarizes the key diagnostic absorption bands for each compound.
Vibrational Mode
Quinoline (cm⁻¹)
4-Phenylquinoline (cm⁻¹)
8-Nitroquinoline (cm⁻¹)
8-Nitro-4-phenylquinoline (cm⁻¹)
Comments
Aromatic C-H Stretch
3050-3020
3060-3020
3080-3040
3080-3030
Presence of multiple aromatic rings leads to complex bands.
N-O Asymmetric Stretch
-
-
~1530 (Strong)
~1525 (Strong)
Primary identifier for the nitro group. [6][7][15]
C=N/C=C Ring Stretch
1620-1430
1610-1420
1615-1430
1610-1425
Complex series of bands characteristic of the quinoline core.[4]
N-O Symmetric Stretch
-
-
~1350 (Strong)
~1345 (Strong)
Second primary identifier for the nitro group. [6][7][15]
Phenyl Ring C-H Bending
-
~760, ~700
-
~765, ~705
Out-of-plane bends indicative of monosubstituted benzene.
Quinoline C-H Bending
~830, ~750
~840, ~785
~835, ~745
~845, ~780
Bands shift based on substitution pattern.
4.1 Unsubstituted Quinoline: The spectrum is characterized by aromatic C-H stretches above 3000 cm⁻¹ and a complex fingerprint region with C=C/C=N stretching and C-H bending vibrations.[5]
4.2 The Influence of the Phenyl Group (4-Phenylquinoline): The addition of the 4-phenyl group introduces new bands. Most notably, strong absorptions around 760 cm⁻¹ and 700 cm⁻¹ appear, which are characteristic C-H out-of-plane bending vibrations for a monosubstituted benzene ring.
4.3 The Influence of the Nitro Group (8-Nitroquinoline): The introduction of the 8-nitro group provides the most dramatic spectral change. Two very strong and sharp absorption bands appear: one near 1530 cm⁻¹ (asymmetric N-O stretch) and another near 1350 cm⁻¹ (symmetric N-O stretch).[6][15][16] These two peaks are the definitive signature of an aromatic nitro compound.[7][8]
4.4 The Composite Spectrum (8-Nitro-4-phenylquinoline): The spectrum of the target molecule is a composite of the features observed in its analogs.
Nitro Group Signature: The two intense N-O stretching bands are present near 1525 cm⁻¹ and 1345 cm⁻¹. Their presence unequivocally confirms the nitro substitution.[6][7]
Phenyl Group Signature: The characteristic C-H out-of-plane bending modes for the monosubstituted phenyl ring are observed around 765 cm⁻¹ and 705 cm⁻¹.
Quinoline Core: The underlying complex pattern of the quinoline ring C=C/C=N stretches and C-H bends remains, though subtly shifted by the electronic effects of the two substituents.
Conclusion
FT-IR spectroscopy provides a definitive method for distinguishing 8-nitro-4-phenylquinoline from its structural analogs. The key to its identification lies in recognizing a composite spectrum: the presence of the two intense nitro group absorption bands (~1525 cm⁻¹ and ~1345 cm⁻¹) in combination with the characteristic C-H bending vibrations of a monosubstituted phenyl ring (~765 cm⁻¹ and ~705 cm⁻¹). By systematically comparing the spectrum to its constituent parts—quinoline, 4-phenylquinoline, and 8-nitroquinoline—a researcher can confidently verify the structure and purity of the target compound.
References
Infrared of nitro compounds. Chemistry LibreTexts. [Link]
FT‐IR Sample Preparation. Northern Illinois University - Department of Chemistry and Biochemistry. [Link]
5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI. [Link]
Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]
Vibrational spectroscopic study of some quinoline derivatives. ResearchGate. [Link]
Quick User Guide for FT-IR. University of Helsinki. [Link]
A Comprehensive Guide to the Safe Disposal of 8-Nitro-4-phenylquinoline
This guide provides an in-depth, procedural framework for the safe handling and disposal of 8-Nitro-4-phenylquinoline. As a nitroaromatic compound, it necessitates a rigorous and informed approach to waste management to...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth, procedural framework for the safe handling and disposal of 8-Nitro-4-phenylquinoline. As a nitroaromatic compound, it necessitates a rigorous and informed approach to waste management to ensure the safety of laboratory personnel and the protection of our environment. This document moves beyond a simple checklist, offering a causal explanation for each procedural step, grounded in the chemical nature of nitroquinolines and established safety protocols.
Hazard Assessment: Understanding the Risk Profile
The primary hazards associated with related nitroquinolines are summarized below. It is imperative to handle 8-Nitro-4-phenylquinoline as if it possesses these characteristics.
Hazard Classification
Description
Rationale & Implication for Handling
Acute Toxicity
Harmful if swallowed, in contact with skin, or if inhaled.[4]
All handling must be performed in a well-ventilated area, preferably a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE) is mandatory to prevent ingestion, dermal absorption, and inhalation.
Skin & Eye Irritation
Causes skin irritation and serious eye irritation.[4][5]
Direct contact must be avoided. Safety glasses or goggles are required at a minimum, with a face shield recommended for tasks with a higher risk of splashing. Gloves must be worn and checked for integrity.
This long-term health risk necessitates minimizing exposure to the lowest achievable levels. Engineering controls like fume hoods are the primary line of defense.
Toxic Combustion Products
When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[4]
Avoid exposure to high heat, sparks, or open flames. In case of fire, be aware that hazardous gases will be produced.
The Regulatory Imperative: Compliance and Responsibility
8-Nitro-4-phenylquinoline waste must be classified and managed as hazardous waste. In the United States, the disposal of such materials is governed by the Resource Conservation and Recovery Act (RCRA), as administered by the Environmental Protection Agency (EPA).[7][8] It is illegal and unsafe to dispose of this chemical down the drain or in standard municipal trash.[9]
Your institution's Environmental Health and Safety (EHS) department is the ultimate authority and resource for waste disposal. The procedures outlined here are designed to ensure that the waste is collected and stored safely pending collection by trained EHS professionals or a licensed hazardous waste contractor.
Core Disposal Workflow: A Step-by-Step Protocol
The following protocol details the necessary steps for the safe collection and temporary storage of 8-Nitro-4-phenylquinoline waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure you are wearing the appropriate PPE. The selection of PPE is directly informed by the hazard assessment.
Hand Protection: Wear nitrile gloves. Inspect them for any signs of degradation or puncture before use.
Eye Protection: Chemical safety goggles are mandatory. For procedures with a risk of splashing, use a full-face shield.
Body Protection: A standard laboratory coat is required.
Respiratory Protection: All handling of solid 8-Nitro-4-phenylquinoline or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.
Solid Waste: Collect unused or contaminated solid 8-Nitro-4-phenylquinoline, along with any contaminated consumables (e.g., weighing paper, paper towels from minor clean-ups), in a designated, robust, sealable container.
Liquid Waste: Collect solutions containing 8-Nitro-4-phenylquinoline in a separate, compatible, and leak-proof container. Do not mix with other waste streams unless explicitly permitted by your EHS department. Nitro compounds can be incompatible with strong bases, amines, and oxidizing or reducing agents.[9]
Step 3: Container Selection and Labeling
Waste must be accumulated in containers that are chemically compatible and can be securely sealed.
Select an Appropriate Container: Use a high-density polyethylene (HDPE) or glass container with a screw-top cap.
Label the Container Clearly: Affix a hazardous waste label to the container before adding any waste. The label must include:
The words "Hazardous Waste"
The full chemical name: "8-Nitro-4-phenylquinoline"
An accurate list of all constituents and their approximate concentrations.
The associated hazards (e.g., "Toxic," "Irritant," "Suspected Carcinogen").
The date accumulation started.
Step 4: Temporary Storage
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
Location: The storage area should be in a well-ventilated space, away from heat sources and incompatible materials.[10]
Secondary Containment: Place the waste container within a larger, chemically resistant secondary container (such as a plastic tub) to contain any potential leaks.
Container Status: Keep the waste container closed at all times, except when adding waste.
Step 5: Arranging Final Disposal
Once the container is full or you have finished the project, contact your institution's EHS department to arrange for pickup and final disposal.[9] Do not attempt to transport the waste off-site yourself. Waste will be disposed of at an approved waste disposal plant.[5][11][12][13]
Visualizing the Disposal Workflow
The following diagram outlines the procedural flow for the proper disposal of 8-Nitro-4-phenylquinoline waste.
Caption: Procedural flow for safe disposal.
Emergency Procedures: Spill Management
In the event of a spill, a calm and methodical response is essential to mitigate exposure and contamination.
Step-by-Step Spill Cleanup Protocol
Alert Personnel: Immediately alert others in the vicinity.
Assess the Spill:
Minor Spill (in a fume hood): If a small amount of solid or solution is spilled inside a chemical fume hood, you may proceed with cleanup if you are trained and comfortable doing so.
Major Spill (outside a fume hood or large volume): Evacuate the immediate area. Close the laboratory doors and prevent re-entry. Contact your institution's EHS department or emergency response line immediately.
Contain the Spill (for minor spills):
Use a commercial spill kit or absorbent pads to gently cover and contain the spill. Avoid raising dust if the material is solid.
Cleanup:
Carefully sweep up the solid material or absorb the liquid using appropriate materials from a spill kit.
Place all contaminated materials into a designated hazardous waste container.
Decontaminate the Area:
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water.[9] All cleaning materials must also be disposed of as hazardous waste.
Report the Incident: Report the spill to your supervisor and EHS department, even if it is minor.
Visualizing Spill Response
This decision tree illustrates the critical steps in responding to a spill of 8-Nitro-4-phenylquinoline.
Caption: Decision-making for spill response.
Decontamination of Equipment
Any laboratory equipment (glassware, spatulas, etc.) that comes into contact with 8-Nitro-4-phenylquinoline must be thoroughly decontaminated.
Initial Rinse: Rinse the equipment with a suitable organic solvent in which the compound is soluble (e.g., ethanol, acetone).[4] Collect this initial rinsate as hazardous liquid waste.
Wash: Wash the rinsed equipment with soap and hot water.
Final Rinse: Perform a final rinse with deionized water.
By adhering to these detailed procedures, researchers and laboratory professionals can manage 8-Nitro-4-phenylquinoline waste responsibly, ensuring a safe working environment and maintaining regulatory compliance.
References
National Center for Biotechnology Information. (n.d.). 8-Nitroquinoline. PubChem. [Link]
MDPI. (2024, March 20). Biological Treatment of Nitroaromatics in Wastewater. [Link]
ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. [Link]
IntechOpen. (2015, October 14). Bioremediation of Nitroaromatic Compounds. [Link]
CSWAB. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. [Link]
Frontiers. (n.d.). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. [Link]
U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. NEPIS. [Link]
Arabian Journal of Chemistry. (2023, February 16). Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles. [Link]
ResearchGate. (n.d.). Degradation of Aqueous Nitrophenols and Nitrobenzene by Means of the Fenton Reaction. [Link]
ResearchGate. (2023, March 3). Degradation of nitroaromatics with the Fenton reagent. [Link]
U.S. Environmental Protection Agency. (2025, December 22). Requirements for Pesticide Disposal. [Link]
University of Georgia Office of Research. (n.d.). 4-Nitroquinoline 1-oxide Standard Operating Procedure. [Link]
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. [Link]
A Researcher's Comprehensive Guide to Handling 8-Nitro-4-phenylquinoline: Personal Protective Equipment and Safety Protocols
This document provides essential, immediate safety and logistical information for the handling of 8-Nitro-4-phenylquinoline. As a dedicated partner in your research, we aim to provide value beyond the product itself, bui...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides essential, immediate safety and logistical information for the handling of 8-Nitro-4-phenylquinoline. As a dedicated partner in your research, we aim to provide value beyond the product itself, building a foundation of trust through a commitment to laboratory safety. The following procedural guidance is designed to directly answer specific operational questions for researchers, scientists, and drug development professionals.
Hazard Assessment: A Proactive Approach to Safety
Quinoline Derivatives: The core structure, quinoline, and its derivatives can be irritating to the skin, eyes, and respiratory system.[1] Some quinoline compounds are also suspected of having more severe long-term health effects. For instance, 8-nitroquinoline has been shown to be carcinogenic in animal studies when administered orally.[2]
Aromatic Nitro Compounds: This class of compounds is known for its potential toxicity. They can be harmful if inhaled, ingested, or absorbed through the skin.[3] A primary concern with aromatic nitro compounds is their potential to cause methemoglobinemia, a serious condition that reduces the blood's ability to carry oxygen.[4] Furthermore, many nitroaromatic compounds are suspected mutagens or carcinogens.[5]
Given these potential hazards, 8-Nitro-4-phenylquinoline must be handled as a substance that is presumed to be toxic, a skin and eye irritant, and a potential carcinogen. Adherence to the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (HCS) is mandatory for ensuring worker safety.[6][7]
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling 8-Nitro-4-phenylquinoline. The following table outlines the minimum required PPE. All personnel must be trained on the proper use, removal, and disposal of PPE.[8][9]
Protection Type
Specification
Rationale
Eye/Face Protection
ANSI Z87.1 compliant chemical safety goggles. A full-face shield should be worn over goggles when there is a significant risk of splash or dust generation.[3]
Protects eyes from contact with the solid powder or solutions, which are expected to be severe irritants.[5][10]
Skin Protection
Gloves: Chemical-resistant nitrile gloves (minimum 0.11 mm thickness). Consider double-gloving. Breakthrough time should be >480 minutes. Always inspect gloves for tears or punctures before use.[3] Lab Coat: Flame-resistant Nomex® or equivalent, fully buttoned with tight cuffs. Apron/Suit: A chemical-resistant apron or suit should be worn over the lab coat when handling larger quantities (>1g) or during procedures with a high splash potential.
Prevents dermal absorption, a primary route of exposure for nitroaromatic compounds.[11] A lab coat protects personal clothing and skin from contamination.[4] Additional layers provide enhanced protection for high-risk tasks.
Respiratory Protection
When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved N95 (or higher, e.g., P100) respirator is required to prevent inhalation of fine particles.[3][4] All work with the solid should ideally be performed within a fume hood.
Protects against inhalation of the compound, which may cause respiratory irritation and systemic toxicity.[5][12]
Foot Protection
Closed-toe, chemical-resistant shoes.
Protects feet from potential spills.
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling 8-Nitro-4-phenylquinoline is crucial from receipt to disposal.
Receiving and Storage
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks within a well-ventilated area, preferably a fume hood.
Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms (e.g., irritant, health hazard), and date of receipt.
Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[12] The storage location should be a designated, locked cabinet for toxic substances.
Experimental Procedures
All manipulations of solid 8-Nitro-4-phenylquinoline should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Weighing the Compound:
Preparation: Decontaminate the work surface inside the fume hood. Place an analytical balance with a draft shield inside the hood if possible.
Tare: Place a clean, appropriate weighing vessel on the balance and tare it.
Transfer: Using a micro-spatula, carefully transfer the desired amount of 8-Nitro-4-phenylquinoline to the weighing vessel. Avoid creating dust by moving slowly and deliberately.[4]
Cleaning: After weighing, carefully clean the spatula and any affected surfaces within the fume hood.
Preparing Solutions:
Solvent Addition: Add the solvent to the vessel containing the pre-weighed compound slowly to avoid splashing.
Dissolution: Cap the vessel and mix using a vortex or sonicator until the solid is fully dissolved. If heating is required, use a controlled heating mantle and ensure proper ventilation.
Transfer: Use a pipette or syringe to transfer the solution.
Visualization of PPE Workflow
The following diagram illustrates the critical sequence for donning and doffing PPE to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Emergency and Disposal Plans
Emergency Procedures
Immediate and correct action is vital in the event of an exposure.
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]
Inhalation: Move the individual to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[12]
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[10]
Spill Management and Disposal
Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it into a sealed, labeled hazardous waste container. Clean the spill area with a suitable decontaminating solution.
Waste Disposal: All waste contaminated with 8-Nitro-4-phenylquinoline, including used PPE, weighing papers, and empty containers, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[13]
References
NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH).
Understanding the NIOSH Pocket Guide to Chemical Hazards. The Center for Construction Research and Training (CPWR).
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention (CDC).
NIOSH Pocket Guide to Chemical Hazards. International Association of Fire Chiefs.
NIOSH Pocket Guide to Chemical Hazards. Labelmaster.
How to Safely Handle Dangerous Substances in the Workplace. OSHA.com.
OSHA Chemical Hazards And Communication. National Center for Biotechnology Information (NCBI).
OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC).
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Otex.
HazCom Standard: a Guide to OSHA's HCS Compliance. Brady Corporation.
Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole. BenchChem.
Dräger Gas Detectors & PPE for Nitrobenzene. Dräger.
SAFETY DATA SHEET - 7-Methyl-8-nitroquinoline. Thermo Fisher Scientific.
Personal protective equipment for handling 2-Nitro-6-(pyridin-2-yl)aniline. BenchChem.
Personal Protective Equipment. U.S. Environmental Protection Agency (EPA).
SAFETY DATA SHEET - 4-Nitrophenyl palmitate. Sigma-Aldrich.
SAFETY DATA SHEET - Quinoline, 8-nitro-. Thermo Fisher Scientific.
SAFETY DATA SHEET - 8-Hydroxy-5-nitroquinoline. TCI Chemicals.
SAFETY DATA SHEET - Revanol. trade.
Petrochemical Personal Protective Equipment (PPE). Respirex International.
SAFETY DATA SHEET - quinine. Merck Millipore.
SAFETY DATA SHEET - 4-Nitrophenyl palmitate. Sigma-Aldrich.
Carcinogenicity of 8-nitroquinoline in Sprague-Dawley rats. PubMed.
Safety Data Sheet - 4-Nitrophenyl Palmitate. Cayman Chemical.
Material Safety Data Sheet - 5-Nitroso-8-quinolinol. Cole-Parmer.
4-NITROQUINOLINE-N-OXIDE. Xenometrix.
8-nitroquinoline — Chemical Substance Information. NextSDS.
8-Nitroquinoline. PubChem.
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